molecular formula C9H7BrN2O B8090053 7-Bromo-4-methoxyquinazoline

7-Bromo-4-methoxyquinazoline

Cat. No.: B8090053
M. Wt: 239.07 g/mol
InChI Key: JNJALIJCOKXZRG-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxyquinazoline is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-4-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-4-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-7-3-2-6(10)4-8(7)11-5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJALIJCOKXZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-4-methoxyquinazoline CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-4-methoxyquinazoline is a high-value heterocyclic scaffold employed primarily in the development of tyrosine kinase inhibitors (TKIs), specifically targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR pathways. Its structural duality—featuring an electrophilic C4-methoxy center and a halogenated C7-bromo position—allows for orthogonal functionalization. This guide provides a comprehensive technical analysis of its physicochemical profile, validated synthetic routes, and application in medicinal chemistry.

Chemical Identity & Physicochemical Profile

The compound belongs to the quinazoline class, distinct for its fused benzene-pyrimidine ring system. The 4-methoxy substituent serves as a "masked" electrophile, often displaced by anilines in late-stage drug synthesis, while the 7-bromo moiety provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling.

Table 1: Physicochemical Properties
PropertyValueSource/Note
CAS Number 2140305-93-5Verified Registry
IUPAC Name 7-bromo-4-methoxyquinazolineSystematic
Molecular Formula C₉H₇BrN₂O-
Molecular Weight 239.07 g/mol Calculated
SMILES COC1=NC=NC2=C1C=CC(=C2)BrCanonical
LogP (Predicted) ~2.54Lipophilicity Index
Topological Polar Surface Area 35.0 ŲPrediction
Physical State Solid (Off-white to pale yellow)Standard observation
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in Water-

Synthetic Methodology

The synthesis of 7-bromo-4-methoxyquinazoline typically follows a linear three-step protocol starting from 2-amino-4-bromobenzoic acid. This route is preferred for its scalability and the stability of intermediates.

Step-by-Step Protocol
Step 1: Cyclization to 7-Bromoquinazolin-4(3H)-one
  • Reagents: 2-Amino-4-bromobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Procedure:

    • Suspend 2-amino-4-bromobenzoic acid in 2-methoxyethanol.

    • Add formamidine acetate and reflux at 120–130°C for 12–16 hours.

    • Monitor TLC for consumption of the starting material.

    • Cool to room temperature; the product precipitates.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Yield: Typically 80–90%.

  • Checkpoint: The formation of the pyrimidine ring is confirmed by the disappearance of the broad carboxylic acid -OH stretch in IR and the appearance of the amide carbonyl signal.

Step 2: Chlorination (Activation)
  • Reagents: 7-Bromoquinazolin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus oxychloride, excess), DIPEA (Cat.).

  • Procedure:

    • Place the quinazolinone in a round-bottom flask under inert atmosphere (N₂).

    • Add POCl₃ (5–10 vol) carefully. Add a catalytic amount of DIPEA to accelerate the reaction.

    • Reflux at 105°C for 3–5 hours until the solution becomes clear.

    • Critical Step: Remove excess POCl₃ via rotary evaporation.

    • Pour the residue onto crushed ice/NaHCO₃ solution to neutralize (Exothermic!). Extract with DCM.

  • Intermediate: 7-Bromo-4-chloroquinazoline.[1]

Step 3: Methoxylation (SNAr)
  • Reagents: 7-Bromo-4-chloroquinazoline (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Methanol (Anhydrous).

  • Procedure:

    • Dissolve the chloro-intermediate in anhydrous methanol.

    • Add NaOMe solution dropwise at 0°C.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench with water and extract with Ethyl Acetate.

    • Purify via recrystallization (Hexane/EtOAc) or silica chromatography.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr) at the electron-deficient C4 position.

Reactivity & Functionalization Map

The utility of 7-bromo-4-methoxyquinazoline lies in its orthogonal reactivity. The C4-methoxy group acts as a leaving group in the presence of strong nucleophiles (like anilines), while the C7-bromo group remains intact for subsequent metal-catalyzed coupling.

Pathway Visualization

The following diagram illustrates the divergent synthesis and functionalization pathways.

G Start 2-Amino-4-bromobenzoic Acid Inter1 7-Bromoquinazolin- 4(3H)-one Start->Inter1 Formamidine acetate Reflux Inter2 7-Bromo-4-chloro- quinazoline Inter1->Inter2 POCl3, Reflux (Chlorination) Target 7-Bromo-4-methoxy- quinazoline (CAS 2140305-93-5) Inter2->Target NaOMe, MeOH (SNAr) Prod1 4-Anilino-7-bromo- quinazoline (Kinase Inhibitor Core) Target->Prod1 Aniline, H+ (Displacement of OMe) Prod2 Biaryl Quinazoline (Suzuki Coupling) Target->Prod2 Ar-B(OH)2, Pd(0) (C7 Coupling)

Figure 1: Synthetic workflow from precursor to 7-bromo-4-methoxyquinazoline and its divergent downstream applications in medicinal chemistry.

Applications in Drug Discovery[4]

Kinase Inhibition (EGFR/VEGFR)

Quinazolines are privileged scaffolds in oncology. The 4-position is critical for hydrogen bonding with the hinge region of the kinase ATP-binding pocket.

  • Strategy: The methoxy group is often a placeholder. In the final synthetic steps, it is displaced by a substituted aniline (e.g., 3-chloro-4-fluoroaniline) to generate the active pharmacophore found in drugs like Gefitinib or Erlotinib .

  • Advantage: Using the 4-methoxy intermediate allows researchers to purify and store a stable core before diversifying the aniline moiety in parallel synthesis campaigns.

C7 Modification

The bromine atom at C7 allows for the expansion of the molecule into the "solvent-exposed" region of the kinase pocket.

  • Solubility Modulation: Suzuki or Buchwald couplings at C7 are used to introduce solubilizing groups (e.g., morpholine, piperazine) which are essential for improving the ADME profile of the final drug candidate.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3]

  • Handling Protocols:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the methoxy group over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134128968, 7-Bromo-4-methoxyquinazoline. Retrieved from [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.[5] Organic Chemistry International.[5] Retrieved from [Link]

Sources

The Therapeutic Potential of 7-Bromo-4-methoxyquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of 7-bromo-4-methoxyquinazoline derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this promising class of compounds, drawing upon established principles of medicinal chemistry and outlining detailed experimental methodologies. While direct literature on the 7-bromo-4-methoxyquinazoline scaffold is emerging, this guide synthesizes data from structurally related quinazoline derivatives to provide a robust predictive framework for its biological evaluation.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazolines are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile chemical nature allows for substitutions at various positions, leading to a wide array of pharmacological activities. Notably, quinazoline derivatives have been successfully developed as anticancer agents, with several approved drugs targeting key signaling pathways in cancer progression. The introduction of a bromine atom at the 7-position and a methoxy group at the 4-position of the quinazoline ring is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially leading to enhanced efficacy and selectivity.

Proposed Synthesis of 7-Bromo-4-methoxyquinazoline Derivatives

The synthesis of 7-bromo-4-methoxyquinazoline derivatives can be approached through a multi-step process, leveraging established synthetic methodologies for quinazoline chemistry. A plausible and efficient synthetic route is outlined below.

Synthesis of the 7-Bromo-4(3H)-quinazolinone Intermediate

A common and effective method for the synthesis of the quinazolinone core is the Niementowski quinazoline synthesis.[1] This reaction involves the condensation of an appropriately substituted anthranilic acid with an amide.[1]

Experimental Protocol: Niementowski Synthesis of 7-Bromo-4(3H)-quinazolinone

  • Reaction Setup: In a round-bottom flask, combine one equivalent of 2-amino-4-bromo-benzoic acid with an excess of formamide.

  • Thermal Cyclization: Heat the reaction mixture to 150-160°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 7-bromo-4(3H)-quinazolinone.

Chlorination of the Quinazolinone Intermediate

The hydroxyl group at the 4-position of the quinazolinone is then converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.

Experimental Protocol: Chlorination of 7-Bromo-4(3H)-quinazolinone

  • Reaction Setup: Suspend 7-bromo-4(3H)-quinazolinone in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure. Add ice-cold water to the residue to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain 7-bromo-4-chloroquinazoline.

Introduction of the 4-methoxy Group

The final step involves the nucleophilic substitution of the chloro group with a methoxy group.

Experimental Protocol: Synthesis of 7-Bromo-4-methoxyquinazoline

  • Reaction Setup: Dissolve 7-bromo-4-chloroquinazoline in methanol. Add one equivalent of sodium methoxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final 7-bromo-4-methoxyquinazoline.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow A 2-amino-4-bromo-benzoic acid B 7-Bromo-4(3H)-quinazolinone A->B Formamide, Heat C 7-Bromo-4-chloroquinazoline B->C SOCl2, Reflux D 7-Bromo-4-methoxyquinazoline C->D NaOCH3, Methanol

Caption: Proposed synthetic workflow for 7-bromo-4-methoxyquinazoline.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive research on structurally similar quinazoline derivatives, 7-bromo-4-methoxyquinazoline derivatives are predicted to exhibit significant biological activities, particularly in the areas of anticancer and antimicrobial applications.

Anticancer Activity

Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2] The Epidermal Growth Factor Receptor (EGFR) is a well-established target for quinazoline-based anticancer drugs.[2]

Mechanism of Action: EGFR Kinase Inhibition

7-Bromo-4-methoxyquinazoline derivatives are expected to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. The quinazoline core can bind to the hinge region of the ATP-binding pocket of EGFR, while the substituents at the 7- and 4-positions can form additional interactions, enhancing binding affinity and selectivity. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

The following diagram illustrates the EGFR signaling pathway and the proposed point of intervention for 7-bromo-4-methoxyquinazoline derivatives:

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor 7-Bromo-4-methoxy- quinazoline Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 7-bromo-4-methoxyquinazoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][4]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-bromo-4-methoxyquinazoline derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Table 1: Predicted Anticancer Activity of 7-Bromo-4-methoxyquinazoline Derivatives

CompoundTarget Cell LinePredicted IC₅₀ (µM)
Derivative 1A549 (Lung Cancer)0.1 - 5
Derivative 2MCF-7 (Breast Cancer)0.5 - 10
Derivative 3HCT116 (Colon Cancer)1 - 15

Note: The predicted IC₅₀ values are hypothetical and based on the activities of structurally similar bromo- and methoxy-substituted quinazolines reported in the literature.

Experimental Protocol: EGFR Kinase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human EGFR, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the 7-bromo-4-methoxyquinazoline derivatives to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure ATP consumption.[5]

  • Data Analysis: Determine the IC₅₀ values for EGFR kinase inhibition.

Antimicrobial Activity

Quinazoline derivatives have also been reported to possess a broad spectrum of antimicrobial activities against various bacteria and fungi. The presence of the bromo and methoxy groups can influence the lipophilicity and electronic properties of the molecule, which are important for antimicrobial efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the 7-bromo-4-methoxyquinazoline derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Table 2: Predicted Antimicrobial Activity of 7-Bromo-4-methoxyquinazoline Derivatives

CompoundTest OrganismPredicted MIC (µg/mL)
Derivative 1Staphylococcus aureus8 - 64
Derivative 2Escherichia coli16 - 128
Derivative 3Candida albicans32 - 256

Note: The predicted MIC values are hypothetical and based on the activities of structurally similar quinazoline derivatives.

Conclusion and Future Directions

7-Bromo-4-methoxyquinazoline derivatives represent a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related quinazoline compounds, this class of molecules is predicted to exhibit potent anticancer and antimicrobial activities. The proposed synthetic route provides a practical approach for the preparation of these derivatives, enabling their biological evaluation. Future research should focus on the synthesis of a library of 7-bromo-4-methoxyquinazoline derivatives with diverse substitutions to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate their precise molecular targets and pathways of action. Furthermore, evaluation in preclinical in vivo models will be essential to assess their therapeutic potential for future clinical applications.

References

  • Alshammari, M. B., et al. (2014). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1279. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2015). Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Journal of Saudi Chemical Society, 19(1), 87-94. [Link]

  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854.
  • Ghorab, M. M., et al. (2016). Design, synthesis and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-118. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Rivas, F. (2020). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Retrieved from [Link]

  • Sanford Guide. (n.d.). Antimicrobial Susceptibility Testing and MIC. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245. [Link]

  • Wikimedia Commons. (2007, February 11). File:EGFR signaling pathway.png. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

Sources

7-Bromo-4-methoxyquinazoline: Strategic Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stable Precursor Strategy

7-Bromo-4-methoxyquinazoline is not a clinical drug itself but a high-value privileged scaffold and stable precursor used in the discovery of tyrosine kinase inhibitors (TKIs), particularly targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

Its "Mechanism of Action" in a drug development context is twofold:

  • Chemical Mechanism (Synthetic Utility): It functions as a masked electrophile. The 4-methoxy group serves as a stable surrogate for the hydrolytically unstable 4-chloro species, allowing for long-term storage and controlled activation. The 7-bromo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the introduction of solubility-enhancing groups at the solvent-exposed region of the kinase.

  • Biological Mechanism (Pharmacophore): Once derivatized, the quinazoline core functions as an ATP-competitive inhibitor.[1] The N1 and N3 nitrogens form critical hydrogen bonds with the kinase hinge region, while the 4-anilino substituent (installed by displacing the methoxy-derived group) occupies the hydrophobic pocket.

Chemical Mechanism of Action: Activation & Functionalization

The utility of 7-Bromo-4-methoxyquinazoline relies on its specific reactivity profile, which allows medicinal chemists to synthesize divergent libraries of kinase inhibitors.

The "Masked" Electrophile (C4 Reactivity)

The 4-position of the quinazoline ring is highly electrophilic due to the electron-deficient nature of the pyrimidine ring. However, 4-chloroquinazolines are prone to rapid hydrolysis in moist air, degrading to the inactive quinazolin-4-one.

  • The Solution: The 4-methoxy group renders the molecule stable.

  • The Mechanism: To install the critical aniline pharmacophore, the 4-methoxy group is typically converted to a more reactive leaving group (chloride) or displaced directly under acidic conditions.

Pathway A: The Hydrolysis-Chlorination Sequence (Standard)

  • Demethylation/Hydrolysis: Treatment with acid (e.g., HBr/AcOH) converts the 4-methoxy group to the 4-hydroxy (tautomeric with 4-oxo) species.

  • Chlorination: Reaction with phosphorous oxychloride (

    
    ) installs the chlorine atom, regenerating the highly reactive electrophile in situ or immediately prior to coupling.
    
  • SNAr: Nucleophilic aromatic substitution with an aniline yields the final inhibitor core.

Pathway B: Direct Displacement (Acid-Catalyzed) In specific cases, heating 7-bromo-4-methoxyquinazoline with an aniline in the presence of a weak acid (e.g., acetic acid or HCl in isopropanol) can drive the direct displacement of the methoxy group, releasing methanol. This is less common due to the high energy barrier but avoids the use of


.
The Orthogonal Handle (C7 Reactivity)

The 7-bromo position is unreactive towards nucleophiles (SNAr) under standard conditions, protecting it during the C4-functionalization.

  • Mechanism: It undergoes oxidative addition with Pd(0) catalysts.

  • Utility: This allows for the late-stage introduction of "tails" (e.g., morpholine, piperidine chains) that protrude into the solvent front of the kinase, improving the drug's water solubility and pharmacokinetic profile (a strategy seen in drugs like Gefitinib and Vandetanib ).

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the mechanistic pathways available from this scaffold.

Synthesis_Mechanism Fig 1: Chemoselective transformation pathways for 7-Bromo-4-methoxyquinazoline. Start 7-Bromo-4-methoxyquinazoline (Stable Precursor) Inter1 7-Bromo-quinazolin-4-one (Hydrolyzed Intermediate) Start->Inter1 Hydrolysis (HBr/AcOH) Product 4-Anilino-7-bromoquinazoline (Core Pharmacophore) Start->Product Direct SNAr (Rare) (Aniline, HCl, Heat) Reactive 7-Bromo-4-chloroquinazoline (Activated Electrophile) Inter1->Reactive Chlorination (POCl3, Reflux) Reactive->Product SNAr (Aniline, iPrOH) FinalDrug 7-Functionalized-4-anilinoquinazoline (e.g., Vandetanib Analog) Product->FinalDrug Suzuki/Buchwald Coupling (Pd(PPh3)4, Boronic Acid)

Caption: Fig 1: Chemoselective transformation pathways. The 4-OMe group acts as a stability lock, opened via chlorination to allow SNAr, while the 7-Br remains intact for late-stage diversification.

Biological Mechanism of Derived Inhibitors[1][2][3]

When 7-bromo-4-methoxyquinazoline is converted into a 4-anilinoquinazoline, the resulting molecule acts via ATP Competition .

Binding Mode
  • Hinge Binding: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone NH of Met793 (in EGFR). The N3 often interacts via a water-mediated hydrogen bond to Thr790 (the gatekeeper residue).

  • Hydrophobic Interactions: The aromatic aniline ring (installed at C4) occupies the hydrophobic pocket deep within the ATP binding site.

  • Solvent Interaction: The substituent at C7 (originally the bromine) points towards the solvent interface. This is critical because the quinazoline core is highly lipophilic; the C7 modification allows the drug to be soluble in blood (e.g., by adding a protonatable nitrogen).

Target Specificity
  • EGFR (ErbB1): Primary target for 4-anilinoquinazolines.[2]

  • VEGFR-2: 7-bromo derivatives are often explored for dual EGFR/VEGFR inhibition to block both tumor growth and angiogenesis.

Experimental Protocols

Protocol A: Activation and SNAr (Synthesis of the Core)

This protocol describes the standard "Activation" route via the chloride.

Reagents: 7-Bromo-4-methoxyquinazoline, Phosphorous Oxychloride (


), Aniline derivative (e.g., 3-chloro-4-fluoroaniline), Isopropanol (

).
  • Hydrolysis (Optional but recommended): Dissolve 7-bromo-4-methoxyquinazoline (1.0 eq) in acetic acid/HBr and reflux for 2 hours. Precipitate with water to isolate 7-bromoquinazolin-4(3H)-one.

  • Chlorination: Suspend the quinazolinone (1.0 eq) in neat

    
     (5-10 volumes). Add a catalytic amount of DMF.[3] Reflux for 3-4 hours until the solution is clear.
    
    • Critical Step: Evaporate excess

      
       under reduced pressure (azeotrope with toluene) to obtain the unstable 4-chloro intermediate. Do not store. 
      
  • Substitution (SNAr): Dissolve the crude 4-chloro residue in

    
    . Add the aniline derivative (1.1 eq).
    
  • Reaction: Reflux for 2-4 hours. The product usually precipitates as the hydrochloride salt.

  • Workup: Filter the solid, wash with cold

    
     and ether. Neutralize with saturated 
    
    
    
    if the free base is required for the next step.
Protocol B: Suzuki Coupling at C7 (Diversification)

This protocol converts the C7-bromo handle into a functional tail.

Reagents: 4-Anilino-7-bromoquinazoline (from Protocol A), Boronic acid/ester (e.g., 1-methylpyrazole-4-boronic acid),


 (5 mol%), 

(2M aq), Dioxane.
  • Setup: In a Schlenk flask, combine the 7-bromo substrate (1.0 eq), boronic acid (1.5 eq), and Palladium catalyst.

  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 90°C under Argon atmosphere for 12 hours.

  • Purification: Extract with EtOAc, dry over

    
    , and purify via silica gel chromatography (DCM/MeOH gradient).
    

Key Data Summary

Feature7-Bromo-4-methoxyquinazoline7-Bromo-4-chloroquinazoline
Role Stable Precursor / ScaffoldActivated Intermediate
Stability High (shelf-stable years)Low (hydrolyzes in hours)
Reactivity (C4) Low (requires activation)High (reacts with amines @ RT)
Reactivity (C7) Pd-catalyzed couplingPd-catalyzed coupling
Primary Use Storage, shipment, library startImmediate synthesis

Visualization: Pharmacophore Binding Map

Binding_Mode Fig 2: Pharmacophore mapping of the derived inhibitor in the EGFR ATP-binding site. Met793 Met793 (Hinge) Hydrogen Bond Donor N1 N1 (Quinazoline) Met793->N1 H-Bond Pocket Hydrophobic Pocket (Selectivity) Solvent Solvent Front (Solubility) C4_Aniline 4-Aniline Group N1->C4_Aniline C4_Aniline->Pocket Van der Waals C7_Sub 7-Substituent (from 7-Br) C4_Aniline->C7_Sub Quinazoline Core C7_Sub->Solvent Exposed

Caption: Fig 2: Pharmacophore mapping. The N1 interacts with the hinge (Met793), the C4-aniline fills the hydrophobic pocket, and the C7-group (derived from the bromo handle) extends into the solvent.

References

  • Chemical Reactivity & Synthesis

    • Synthesis of 4-anilinoquinazolines via 4-chloro intermediates: R. Asgari et al., "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines," Beilstein J. Org. Chem., 2018.

    • Quinazoline Scaffold Review: A. H. Al-Amiery et al., "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives," PLOS ONE, 2014. (Context on quinazoline reactivity).

  • Biological Mechanism (EGFR/Kinase Inhibition)

    • Mechanism of 4-anilinoquinazolines: J. Stamos et al., "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor," J. Biol. Chem., 2002.

    • 7-Position Modification Utility: A. J. Bridges, "The rationale and strategy used to develop a series of highly potent, irreversible inhibitors of the epidermal growth factor receptor family of tyrosine kinases," Curr. Med. Chem., 1999.

  • Compound Data

    • PubChem Entry (7-Bromo-4-methoxyquinazoline): National Center for Biotechnology Information. PubChem Compound Summary for CID 134128968.

Sources

A-Z Guide to Quinazoline Compounds: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel quinazoline compounds. Quinazolines are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their broad range of biological activities.[1][2][3][4][5][6][7] This guide will delve into the intricacies of their synthesis, providing practical, field-proven insights and detailed experimental protocols. Furthermore, it will cover the essential characterization techniques required to confirm the structure, purity, and properties of these novel compounds.

I. The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is considered a "privileged scaffold" in drug discovery.[8][9] This is due to its ability to interact with a wide variety of biological targets, leading to a diverse array of pharmacological activities.[1][2][3][4][5][6][7] Quinazoline derivatives have been successfully developed into drugs for treating a range of diseases, including cancer, hypertension, and microbial infections.[3][10][11] The versatility of the quinazoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and pharmacokinetic properties.[12]

II. Strategic Approaches to the Synthesis of Novel Quinazoline Compounds

The synthesis of quinazoline derivatives has been an active area of research, leading to the development of numerous synthetic methodologies.[13] These methods can be broadly categorized into classical and modern approaches, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

A. Classical Synthetic Methodologies: The Foundation

Several named reactions form the bedrock of quinazoline synthesis and are still widely used.[1]

  • Niementowski Synthesis: This method involves the reaction of anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline.

  • Bischler Synthesis: This approach utilizes the reaction of an N-acyl-anthranilic acid with ammonia or an amine.[1]

  • Riedel's Synthesis: This involves the cyclization of an N-(2-aminobenzyl)amide.[1]

These classical methods, while foundational, often require harsh reaction conditions and may have limited substrate scope.

B. Modern Synthetic Innovations: Expanding the Chemical Space

In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally friendly methods for quinazoline synthesis.[14][15] These modern approaches often employ metal catalysis, microwave irradiation, or multi-component reactions to achieve higher yields and greater molecular diversity.[1][4]

Key Modern Synthetic Strategies:

  • Metal-Catalyzed Reactions: Transition metals such as palladium, copper, ruthenium, rhodium, and cobalt have been extensively used to catalyze the formation of the quinazoline ring system.[15][16][17] These reactions often proceed via C-H activation, cross-coupling, or cyclization pathways, offering high efficiency and functional group tolerance.[15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in quinazoline synthesis.[4][18] This technique is particularly useful for rapid library synthesis in drug discovery programs.

  • Multi-Component Reactions (MCRs): MCRs involve the one-pot reaction of three or more starting materials to form a complex product.[1][14] This approach is highly atom-economical and allows for the rapid generation of diverse quinazoline libraries.[14]

  • Eco-Friendly and Green Synthesis: There is a growing emphasis on developing sustainable synthetic methods that utilize non-toxic solvents, renewable starting materials, and energy-efficient processes.[1][14]

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic strategies, the following diagrams illustrate the core concepts.

Synthesis_Overview cluster_approaches Synthetic Approaches cluster_modern_types Modern Methodologies Classical Classical Methods (Niementowski, Bischler, etc.) Modern Modern Methods Classical->Modern Evolution of Synthesis Metal Metal-Catalyzed (Pd, Cu, Ru, Rh, Co) Modern->Metal Microwave Microwave-Assisted Modern->Microwave MCR Multi-Component Reactions Modern->MCR Green Green Chemistry Modern->Green Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Compound Purity Purity Assessment (HPLC, GC, Melting Point) Start->Purity Structure Structural Elucidation Purity->Structure If Pure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR MS Mass Spectrometry (MS, HRMS) Structure->MS IR IR Spectroscopy Structure->IR UV UV-Vis Spectroscopy Structure->UV Final Confirmed Novel Quinazoline NMR->Final Data Corroborates Structure MS->Final Data Corroborates Structure IR->Final Data Corroborates Structure UV->Final Data Corroborates Structure

Sources

Literature review on the therapeutic potential of quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Therapeutic Potential & Development Protocols

Executive Summary

The quinazoline heterocycle (benzo[d]pyrimidine) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1] While historically significant as the core of antimalarials and antihypertensives (e.g., Prazosin), its modern renaissance is defined by the 4-anilinoquinazoline class, which revolutionized targeted cancer therapy via EGFR inhibition.

This guide analyzes the therapeutic utility of quinazolines with a focus on oncology, delineates the critical Structure-Activity Relationships (SAR) that drive potency, and provides self-validating protocols for their synthesis and biological evaluation.

The Pharmacophore: Structural Logic

The quinazoline core consists of a benzene ring fused to a pyrimidine ring.[2] Its high therapeutic potential stems from its electronic deficiency and the ability of the N1 and N3 atoms to participate in hydrogen bonding, while the planar aromatic system facilitates


-

stacking interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases).
Core Numbering & Functional Zones
  • Positions 2 & 4: The most reactive sites for nucleophilic attack, allowing for facile library generation.

  • Positions 6 & 7: The "solubility and selectivity" vectors. Substituents here often protrude into the solvent front of the protein binding pocket, modulating pharmacokinetic (PK) properties without disrupting binding affinity.

Oncology: The EGFR Inhibition Paradigm

The success of Gefitinib (Iressa) and Erlotinib (Tarceva) established the 4-anilinoquinazoline scaffold as the gold standard for inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Mechanism of Action

In non-small cell lung cancer (NSCLC), aberrant EGFR signaling drives uncontrolled proliferation. Quinazolines function as ATP-competitive inhibitors .[3] They dock into the ATP-binding cleft of the kinase domain.[1]

  • The N1 of the quinazoline ring accepts a hydrogen bond from the backbone NH of Met793 (in EGFR).

  • The N3 acts as a water-mediated H-bond acceptor.

  • The 4-anilino moiety projects into a hydrophobic pocket, mimicking the adenine ring of ATP.

Visualization: EGFR Signaling & Quinazoline Intervention

The following diagram illustrates the signal transduction cascade and the precise point of quinazoline intervention.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase Domain (Intracellular) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation EGFR_Int->Phos If ATP Binds ATP ATP ATP->EGFR_Int Normal Activation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR_Int COMPETITIVE BLOCKADE Ras Ras-GTP Phos->Ras Recruitment Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Logical flow of EGFR signal transduction showing the competitive blockade of the ATP-binding site by Quinazoline inhibitors, preventing downstream proliferative signaling.[3]

Structure-Activity Relationship (SAR) Data

The following table synthesizes decades of medicinal chemistry optimization for EGFR inhibitors.

PositionOptimal SubstituentMechanistic RationaleExample Drug
C-4 Anilino group (often 3-chloro-4-fluoro)Essential for hydrophobic fit in the adenine pocket. The aniline NH donates a critical H-bond.Gefitinib, Afatinib
C-6 Morpholinopropoxy / Water-solubilizing groupsImproves oral bioavailability and solubility. Projects into the solvent channel.Gefitinib
C-7 Methoxy / EthoxyElectron-donating groups increase the basicity of N1, strengthening the H-bond with the kinase hinge region (Met793).Erlotinib
C-6/C-7 2-Methoxyethoxy (bis-substitution)"Bis-alkoxy" pattern is a hallmark of high potency EGFR inhibitors.Erlotinib
C-2 Hydrogen (usually)Bulky groups here often clash with the gatekeeper residue (Thr790), reducing potency in wild-type EGFR.Gefitinib

Technical Protocols: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Workflow Visualization: The "Gefitinib" Route

This workflow describes the industry-standard convergent synthesis of 4-anilinoquinazolines.

Synthesis_Pipeline Start Anthranilic Acid Derivative Quinazolinone Intermediate: Quinazolin-4(3H)-one Start->Quinazolinone Cyclization (Niementowski) Formamide Formamide / Formamidine Acetate Formamide->Quinazolinone ChloroQ Intermediate: 4-Chloroquinazoline Quinazolinone->ChloroQ Activation Chlorination Chlorination Agent (SOCl2 or POCl3) Chlorination->ChloroQ Final Target: 4-Anilinoquinazoline ChloroQ->Final SNAr Displacement Aniline Substituted Aniline (e.g., 3-Cl-4-F-aniline) Aniline->Final

Caption: Convergent synthetic pathway for 4-anilinoquinazolines, highlighting the critical activation of the quinazolinone intermediate to the reactive 4-chloro species.

Protocol A: Robust Synthesis of 4-Anilinoquinazolines

Objective: Synthesize a 4-anilinoquinazoline derivative (e.g., an Erlotinib analog) starting from a quinazolinone core.

Step 1: Activation (Chlorination)

  • Reagents: Suspend 1.0 eq of 6,7-dimethoxyquinazolin-4(3H)-one in neat POCl3 (10 vol). Add catalytic DMF (3 drops).

  • Reaction: Reflux at 105°C for 3-4 hours. Validation Point: Monitor TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (polar, baseline) should disappear, replaced by a non-polar spot (4-chloro intermediate).

  • Workup: Evaporate excess POCl3 under reduced pressure. Aazeotrope with toluene to remove traces.

  • Neutralization: Pour residue onto crushed ice/saturated NaHCO3. Filter the precipitate. Critical: The 4-chloro intermediate is hydrolytically unstable; proceed immediately to Step 2 or store under N2 in a desiccator.

Step 2: Nucleophilic Displacement (


) 
  • Reagents: Dissolve the 4-chloroquinazoline (1.0 eq) in Isopropanol (IPA). Add the specific aniline derivative (e.g., 3-ethynyl-aniline) (1.1 eq).

  • Reaction: Reflux at 85°C for 4-6 hours.

  • Self-Validation Mechanism: As the reaction proceeds, the product precipitates as the hydrochloride salt. The appearance of a heavy solid indicates success.

  • Isolation: Cool to room temperature. Filter the solid. Wash with cold IPA and diethyl ether.

  • Purification: Recrystallize from Methanol/Water if necessary.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify the


 of the synthesized compound against EGFR(WT).
  • System: Use a FRET-based assay (e.g., LanthaScreen) or ADP-Glo.

  • Preparation: Prepare 3x serial dilutions of the quinazoline inhibitor in DMSO (start at 10

    
    M).
    
  • Enzyme Mix: Incubate recombinant EGFR kinase domain (0.2 ng/

    
    L) with the inhibitor for 15 minutes at room temperature. Rationale: Allows the inhibitor to compete for the active site before ATP is introduced.
    
  • Reaction Start: Add ATP (at

    
     concentration, typically 10 
    
    
    
    M) and Poly-Glu-Tyr substrate.
  • Incubation: 60 minutes at room temperature.

  • Detection: Add detection reagent (antibody/EDTA). Read fluorescence/luminescence.

  • Analysis: Plot log[Inhibitor] vs. Response. Fit to a sigmoidal dose-response curve (variable slope).

    • Trustworthiness Check: Include Gefitinib as a positive control.[1] Its

      
       should fall within 20-40 nM. If not, the assay is invalid.
      

Future Outlook: Beyond Kinases

While kinases remain the primary target, the quinazoline scaffold is evolving:

  • PROTACs: Quinazolines are being used as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade EGFR rather than just inhibit it, overcoming resistance mutations like C797S.

  • Hybrids: Quinazoline-Chalcone hybrids are showing promise in targeting tubulin polymerization, offering a dual-mechanism attack on cancer cells.

References

  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry. (2022). [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical & Experimental Pharmacology & Physiology. (1996). [Link]

  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. (2000). [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. (2021). [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. (2025). [Link]

  • FDA approved quinazoline derivatives as anticancer drugs. ResearchGate. (2017). [Link]

Sources

Pharmacology & Synthetic Utility of 7-Bromo-4-methoxyquinazoline: A Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-4-methoxyquinazoline is a specialized heterocyclic intermediate utilized primarily in the medicinal chemistry of tyrosine kinase inhibitors (TKIs), specifically those targeting the Epidermal Growth Factor Receptor (EGFR) .[1] While the molecule itself lacks the hydrogen-bond donor properties required for potent kinase inhibition, it serves as a robust, high-value scaffold. Its "4-methoxy" moiety acts as a stable, displaceable leaving group (a surrogate for the more hydrolytically unstable 4-chloro), while the "7-bromo" position provides a precise handle for palladium-catalyzed cross-coupling to optimize pharmacokinetic (ADME) properties.

This technical guide details the pharmacological rationale for this scaffold, its structural biology context within the ATP-binding pocket, and validated synthetic protocols for converting it into bioactive clinical candidates.

Structural Biology & Pharmacophore Analysis[2]

To understand the utility of 7-Bromo-4-methoxyquinazoline, one must analyze its structure relative to the active site of EGFR. The quinazoline core is a "privileged structure" in kinase drug discovery.

The Quinazoline Binding Mode

In approved drugs like Gefitinib and Erlotinib , the quinazoline ring binds to the ATP-binding cleft of the kinase domain.

  • N1 Position: Accepts a critical hydrogen bond from the backbone amide of Met793 (in the hinge region).

  • N3 Position: Often interacts with a conserved water molecule (Thr790 gatekeeper region).

  • C4 Position (The "Warhead"): The substituent here (usually an aniline) occupies the hydrophobic pocket. Crucially, 7-Bromo-4-methoxyquinazoline is a precursor; the methoxy group must be displaced by an amine to establish the necessary H-bond donor interaction.

  • C7 Position (The "Tail"): This position points towards the solvent front. It is the ideal site for attaching solubilizing groups (e.g., morpholine, piperidine) to improve oral bioavailability without disrupting binding affinity.

Structural Logic of the Scaffold
PositionSubstituentFunction in Drug Design
C4 Methoxy (-OMe) Synthetic Handle: Acts as a leaving group (via SNAr). More stable than -Cl during storage but reactive enough for displacement by anilines under acidic conditions.
C7 Bromo (-Br) Diversity Handle: Allows late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig coupling to tune solubility and potency.
Core Quinazoline Scaffold: Provides the rigid aromatic framework to mimic the adenine ring of ATP.

Synthetic Protocols & Derivatization[3][4][5][6]

The pharmacological value of 7-Bromo-4-methoxyquinazoline is realized through its conversion into 4-anilinoquinazolines. Below are the standard protocols for activating this scaffold.

Protocol A: Activation of C4-Methoxy (SNAr Displacement)

Direct displacement of the methoxy group is less facile than a chloro group but avoids the handling of hydrolytically unstable intermediates.

Reagents: 3-Chloro-4-fluoroaniline (standard EGFR pharmacophore), HCl (dioxane or aqueous), Isopropanol. Mechanism: Acid-catalyzed nucleophilic aromatic substitution. Protonation of N3 activates the C4 position, making the methoxy a better leaving group (as methanol).

  • Dissolution: Dissolve 7-Bromo-4-methoxyquinazoline (1.0 eq) in 2-propanol (10 mL/g).

  • Activation: Add 3-Chloro-4-fluoroaniline (1.1 eq) followed by 4M HCl in dioxane (0.1 eq catalytic or 1.0 eq stoichiometric).

  • Reflux: Heat the mixture to reflux (85°C) for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the methoxy starting material.

  • Isolation: Cool to room temperature. The product, N-(3-chloro-4-fluorophenyl)-7-bromoquinazolin-4-amine hydrochloride, typically precipitates. Filter and wash with cold isopropanol and diethyl ether.

Protocol B: Functionalization of C7-Bromo (Suzuki Coupling)

Once the C4-aniline is installed, the C7-bromo group is used to attach solubilizing tails.

Reagents: Boronic acid pinacol ester (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole), Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/Water.

  • Setup: In a sealed tube, combine the 7-bromo intermediate (from Protocol A) (1.0 eq), the boronic ester (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) under nitrogen atmosphere.

  • Reaction: Heat to 90°C for 2–4 hours.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH gradient).

Visualizations

Diagram 1: Synthetic Workflow

This diagram illustrates the transformation of the inactive 7-Bromo-4-methoxyquinazoline scaffold into a bioactive EGFR inhibitor.

SyntheticWorkflow Scaffold 7-Bromo-4-methoxyquinazoline (Scaffold) Intermediate 7-Bromo-4-anilinoquinazoline (Active Warhead Installed) Scaffold->Intermediate - MeOH FinalDrug 4-Anilino-7-substituted-quinazoline (High Potency & Solubility) Intermediate->FinalDrug - Br Reagent1 Reagent: Aniline + HCl (S_NAr Displacement) Reagent2 Reagent: R-B(OR)2 + Pd Cat. (Suzuki Coupling)

Caption: Transformation of the 7-Bromo-4-methoxyquinazoline scaffold into a clinical candidate via sequential substitution and cross-coupling.

Diagram 2: Pharmacophore Binding Mode

This diagram maps the interactions of the derived inhibitor within the EGFR ATP-binding pocket.

Pharmacophore N1 Quinazoline N1 N3 Quinazoline N3 Thr790 Thr790 (Gatekeeper) N3->Thr790 Water-Mediated H-Bond C4_Aniline C4-Aniline Group HydroPocket Hydrophobic Pocket I C4_Aniline->HydroPocket Van der Waals C7_Subst C7-Substituent Solvent Solvent Channel C7_Subst->Solvent Solubilization Met793 Met793 (Hinge) Met793->N1 H-Bond (Acceptor)

Caption: Schematic binding mode of 4-anilino-7-substituted quinazolines in the EGFR ATP pocket.

Key Pharmacological Data

While 7-Bromo-4-methoxyquinazoline is inactive, its derivatives show high potency. The table below highlights the impact of the C7-substitution facilitated by the bromine handle.

Structure-Activity Relationship (SAR) of Derivatives
Compound VariantC4-SubstituentC7-SubstituentEGFR IC50 (nM)Solubility
Intermediate 3-Cl-4-F-aniline-Br ~15–50 nMLow (Poor)
Gefitinib Analog 3-Cl-4-F-aniline-O-(CH₂)₃-Morpholine< 1.0 nMHigh
Erlotinib Analog 3-ethynylaniline-O-(CH₂)₂-O-CH₃< 1.0 nMModerate

Note: The presence of the Bromine (Intermediate) allows for nanomolar binding, but the lack of a solubilizing tail typically results in poor cellular activity due to membrane permeability issues. The conversion to the "Analog" forms is essential for clinical efficacy.

References

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63. Link

  • Chandregowda, V., et al. (2009). Synthesis of Erlotinib and its labeled analogues. Journal of Labelled Compounds and Radiopharmaceuticals, 52(6), 221-226. (Demonstrates the aniline displacement protocol). Link

  • PubChem Compound Summary. (2024). 7-Bromo-4-methoxyquinazoline (CID 134128968). National Center for Biotechnology Information. Link

Sources

Navigating the Halogen Dance: A Technical Guide to Bromo-Quinazoline SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for multiple FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1][2] While the final drug candidates often lack a bromine atom, bromo-quinazolines are the critical linchpins in the discovery phase. They serve a dual purpose: as versatile synthetic handles for late-stage diversification via palladium-catalyzed cross-coupling, and as distinct pharmacological agents where the bromine atom exploits halogen bonding interactions within the ATP-binding pocket.

This guide explores the Structure-Activity Relationship (SAR) of bromo-quinazolines, moving beyond basic synthesis to the causal logic of ligand design.

Part 1: Structural Anatomy & The "Bromo" Advantage

To rationally design a bromo-quinazoline inhibitor, one must understand the electronic and steric landscape of the core scaffold.

The Quinazoline Pharmacophore

The quinazoline ring system (benzo[d]pyrimidine) mimics the adenine moiety of ATP, allowing it to anchor into the hinge region of kinase enzymes.

  • N1 Position: Typically functions as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region backbone (e.g., Met793 in EGFR).

  • N3 Position: Often involved in water-mediated networks or solvent interactions.

  • The Bromine Substituent (C6/C7 vs. Anilino-Br):

    • Electronic Effect: Bromine is electron-withdrawing (

      
      ) yet lipophilic (
      
      
      
      ). It modulates the pKa of the N1 nitrogen, tuning the H-bond strength.
    • Sigma-Hole Interaction: The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-Br bond axis, capable of forming halogen bonds with backbone carbonyls or sulfhydryl groups (e.g., Cys797).

    • Metabolic Blocking: Placing a Br at metabolic "soft spots" (para-positions of phenyl rings) blocks CYP450-mediated hydroxylation, extending half-life (

      
      ).
      
Visualization: The SAR Logic Map

The following diagram illustrates the functional logic of the quinazoline scaffold.

SAR_Logic Core Quinazoline Core N1 N1: H-Bond Acceptor (Hinge Binding) Core->N1 C4 C4 Position: 'Warhead' Attachment (Aniline Moiety) Core->C4 C6_7 C6/C7 Positions: Solvent Front / Solubilizing Tail Core->C6_7 Br_Role The Bromine Role: 1. Synthetic Handle (Suzuki/Buchwald) 2. Halogen Bonding (Sigma-hole) 3. Metabolic Blocker C4->Br_Role Alt. Br location (meta-aniline) C6_7->Br_Role Target for Br substitution

Figure 1: Functional decomposition of the Quinazoline scaffold highlighting the strategic placement of Bromine substituents.

Part 2: Strategic Synthesis Protocols

Reliable synthesis is the bedrock of SAR exploration. The following protocols are designed as self-validating systems : the success of Step A is the requisite purity check for Step B.

Protocol A: The "One-Pot" Cyclization (Niementowski Variation)

This method constructs the 6-bromo-quinazolin-4(3H)-one core. We utilize 5-bromoanthranilic acid as the starting material to lock the bromine at the C6 position.

Reagents:

  • 5-Bromoanthranilic acid (1.0 equiv)

  • Formamide (Excess, solvent/reagent)

  • Ammonium Acetate (Catalytic)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (2.16 g, 10 mmol) in Formamide (10 mL).

  • Activation: Add Ammonium Acetate (0.1 equiv). Why? This acts as a weak acid catalyst to promote the initial nucleophilic attack.

  • Reflux: Heat the mixture to 140–150°C for 6–8 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The fluorescent anthranilic acid spot should disappear, replaced by a lower Rf spot (product).

  • Precipitation (Self-Validation): Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL). The product should precipitate immediately as a white/off-white solid. If no solid forms, the cyclization failed (likely temperature too low).

  • Purification: Filter the solid, wash with water (3x) to remove formamide, and recrystallize from Ethanol.

Protocol B: C4-Functionalization (The Chlorination-SNAr Sequence)

To convert the "inactive" quinazolinone into a kinase inhibitor, we must install the aniline moiety at C4.

Step-by-Step Workflow:

  • Chlorination: Suspend 6-bromoquinazolin-4(3H)-one in POCl

    
     (5 equiv). Reflux for 3 hours.
    
    • Safety: Quench excess POCl

      
       carefully into ice/ammonia.
      
  • SNAr Coupling: Dissolve the resulting 4-chloro-6-bromoquinazoline in Isopropanol (IPA). Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv).

  • Reaction: Reflux for 4 hours. The product often precipitates directly from the hot IPA as the HCl salt.

  • Isolation: Filter the hot mixture. Wash the cake with cold IPA and Ether.

Visualization: Synthetic Pathway

Synthesis_Flow Start 5-Bromoanthranilic Acid Step1 Cyclization (Formamide, 150°C) Start->Step1 Inter1 6-Bromoquinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 4-Chloro-6-bromoquinazoline Step2->Inter2 Step3 SNAr Coupling (Aniline, IPA, Reflux) Inter2->Step3 Final Final Kinase Inhibitor (6-Bromo-4-anilinoquinazoline) Step3->Final

Figure 2: Step-wise synthetic route from anthranilic acid precursors to active kinase inhibitors.

Part 3: SAR Case Studies & Data Analysis

The following data summarizes the impact of Bromine placement on EGFR kinase inhibition (IC


).
Table 1: Comparative SAR of Quinazoline Derivatives

Data synthesized from trends in referenced literature (See Ref 1, 4).

Compound IDC6 SubstituentC7 SubstituentC4-Aniline MoietyEGFR IC

(nM)
Interpretation
QZ-H (Ref) -H-H3-chloro-4-fluoro15.2Baseline activity.
QZ-6Br -Br -H3-chloro-4-fluoro2.1 7x Potency Increase. Br fills the hydrophobic pocket (gatekeeper region).
QZ-7Br -H-Br 3-chloro-4-fluoro45.8Activity Loss. Steric clash with the solvent front residues.
QZ-6OMe -OMe-OMe3-Br -phenyl0.029Picomolar Activity. The 3-Br on the aniline creates a critical halogen bond.

Key Insight: The 6-position tolerates hydrophobic bulk (like Bromine) which enhances binding affinity. However, the most potent derivatives often use the bromine at C6 as a synthetic intermediate to install solubilizing groups (e.g., morpholine-propoxy in Gefitinib), while placing a halogen (Br or Cl) on the aniline ring to drive potency.

Part 4: Biological Validation (Protocol)

Protocol C: Luminescence-Based Kinase Assay (ADP-Glo)

To validate the SAR, we measure the conversion of ATP to ADP by the kinase.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Mix: Dilute EGFR enzyme (0.2 ng/µL) in buffer.

  • Inhibitor: Serial dilute Bromo-quinazoline compounds in DMSO (Final DMSO < 1%).

  • Reaction:

    • Add 5 µL Inhibitor + 5 µL Enzyme. Incubate 10 min at RT.

    • Add 5 µL Substrate Mix (ATP + Poly-Glu-Tyr substrate).

    • Incubate 60 min at RT.

  • Detection:

    • Add 15 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).

  • Read: Measure Luminescence on a plate reader.

    • Validation: Z-factor must be > 0.5 for the assay to be considered robust.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). 2023.[2] [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. 2024. [Link]

  • Synthesis of 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent... inhibitors of the tyrosine kinase domain of the EGFR. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020. [Link][3][4]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage. Applied Sciences. 2020. [Link][3][4]

Sources

Technical Guide: Preliminary In Vitro Screening of 7-Bromo-4-methoxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the preliminary in vitro screening of analogs derived from the 7-Bromo-4-methoxyquinazoline scaffold. This core structure is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) tyrosine kinase inhibitors (TKIs).

The 7-bromo position offers a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to modulate solubility and pharmacokinetic properties, while the 4-methoxy group acts as a reactive leaving group for SNAr substitution with anilines to establish ATP-competitive binding.

Version: 1.0 | Focus: Oncology/Kinase Inhibition | Status: Operational

Executive Summary & Rationale

The primary objective of this screening campaign is to identify lead candidates that exhibit potent antiproliferative activity against EGFR-driven cancer cell lines while maintaining selectivity over non-malignant cells.

Why this Scaffold?

  • 4-Position (Warhead): The methoxy group is readily displaced by substituted anilines. The resulting 4-anilinoquinazoline moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region (Met793 in EGFR).

  • 7-Position (Solubility/Selectivity): The bromine atom allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) which project into the solvent-exposed region of the kinase, improving ADME profiles.

Screening Cascade Design

A rigid linear screening process is inefficient. We utilize a Funnel-Based Filtering System to rapidly eliminate non-viable compounds before expensive kinase profiling.

Diagram 1: Screening Workflow Logic

ScreeningCascade Library Compound Library (7-Br-4-OMe Analogs) Primary Primary Screen Single Point (10 µM) Cell Viability (MTT/SRB) Library->Primary HitSel Hit Selection (>50% Inhibition) Primary->HitSel Filter Secondary Secondary Screen Dose-Response (IC50) Selectivity Index (SI) HitSel->Secondary Target Target Validation Enzymatic Kinase Assay (EGFR wt / T790M) Secondary->Target Validated Hits Target->Library SAR Feedback Lead Lead Candidate ADME Profiling Target->Lead

Caption: The operational workflow filters compounds from phenotypic viability (Primary) to mechanistic validation (Target).

Experimental Protocols

Compound Management

Critical Control: Quinazolines can be hydrophobic. Improper solubilization leads to precipitation and false negatives.

  • Stock Solution: Dissolve analogs in 100% DMSO to 10 mM.

  • Storage: -20°C in amber vials (light sensitive).

  • Working Solution: Dilute to 2x concentration in culture media immediately prior to assay. Final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent toxicity.

Primary Screen: Cell Viability (MTT Assay)

Objective: Phenotypic assessment of cytotoxicity.[1] Cell Lines:

  • A549: Non-small cell lung cancer (NSCLC), EGFR wild-type.

  • H1975: NSCLC, EGFR T790M/L858R (Resistant mutant).

  • MRC-5: Human lung fibroblasts (Normal control for selectivity).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add compounds at a fixed concentration of 10 µM . Include:

    • Positive Control:[2] Gefitinib (1 µM).

    • Negative Control: 0.5% DMSO.

    • Blank: Media only.

  • Incubation: 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

Data Calculation:



Secondary Screen: Enzymatic Kinase Assay (ADP-Glo)

Objective: Confirm the mechanism of action is ATP-competitive kinase inhibition, not general toxicity. Target: Recombinant EGFR (cytoplasmic domain).

Protocol:

  • Reaction Mix: Combine EGFR enzyme, substrate (Poly Glu:Tyr), and ATP (at

    
     concentration, typically 10 µM) in kinase buffer.
    
  • Inhibitor: Add analog (dose-response: 1 nM to 10 µM).

  • Incubation: 60 min at Room Temp.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Output: Luminescence (RLU) is proportional to kinase activity.

Data Presentation & Analysis

Representative Data Structure

Summarize screening data in a comparative table to identify Structure-Activity Relationships (SAR).

Compound IDR7 Substituent (Solubility)R4 Substituent (Headgroup)A549 IC50 (µM)EGFR wt IC50 (nM)Selectivity Index (SI)*
QZ-01 -H-OCH3 (Parent)>50>1000N/A
QZ-05 -Br3-Cl, 4-F-aniline1.2 ± 0.345 ± 512.5
QZ-12 Morpholine3-ethynylaniline0.08 ± 0.013.2 ± 0.4>100
Gefitinib (Reference)(Reference)0.022.0>200

*SI = IC50 (MRC-5 Normal Cells) / IC50 (A549 Cancer Cells). Target SI > 10.

Pathway Visualization (Mechanism of Action)

Understanding where the quinazoline acts is vital for interpreting data.

Diagram 2: EGFR Signaling Pathway & Inhibition

EGFRPathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation Ras Ras-GTP EGFR->Ras Phosphorylation QZ Quinazoline Analog (ATP Competitive) QZ->EGFR Blocks ATP Site ATP ATP ATP->EGFR Competes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Quinazoline analogs bind to the intracellular ATP pocket of EGFR, halting the RAS/RAF/MEK/ERK proliferation cascade.[3]

SAR Interpretation & Optimization

When analyzing results from the 7-Bromo-4-methoxyquinazoline library:

  • The "Switch" (4-position): If the 4-methoxy group is retained, potency is usually low. High potency (nM range) typically requires displacement of the methoxy with a hydrophobic aniline (e.g., 3-chloro-4-fluoroaniline) to engage the hydrophobic pocket I of the kinase.

  • The "Tuning" (7-position):

    • 7-Bromo retention: Good for lipophilicity but poor solubility.

    • 7-Morpholine/Piperazine: Improves water solubility and often creates solvent-exposed H-bonds, improving the pharmacokinetic profile without killing potency.

  • Gatekeeper Residues: If targeting T790M mutants (resistant EGFR), the analog design must avoid steric clash with the larger Methionine residue.

References

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives. Bioorganic Chemistry. [Link]

  • Light-assisted small molecule screening against protein kinases. Nature Communications. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

7-Bromo-4-methoxyquinazoline is a critical pharmacophore and scaffold intermediate in the development of tyrosine kinase inhibitors (TKIs), specifically targeting EGFR and VEGFR pathways. Its structural integrity allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) at the C-7 position, while the C-4 methoxy group serves as a robust precursor for further nucleophilic displacement or as a stable moiety in final drug candidates.

This protocol details a linear, three-step synthesis starting from commercially available 2-amino-4-bromobenzoic acid . Unlike "one-pot" variations that often suffer from regio-isomeric impurities, this stepwise approach ensures the isolation of high-purity intermediates, essential for GMP-compliant downstream applications.

Key Reaction Pathway

The synthesis follows a Cyclization


 Activation 

Substitution
logic:
  • Cyclocondensation: Formation of the quinazolinone core.[1]

  • Deoxychlorination: Activation of the C-4 position using phosphorus oxychloride (

    
    ).
    
  • Nucleophilic Aromatic Substitution (

    
    ):  Introduction of the methoxy group.
    

Reaction Pathway Visualization

The following diagram illustrates the chemical workflow and logical progression of the synthesis.

SynthesisWorkflow Start Start: 2-Amino-4-bromobenzoic Acid Step1 Step 1: Cyclization (Formamide, 190°C) Start->Step1 Condensation Inter1 Intermediate 1: 7-Bromoquinazolin-4(3H)-one Step1->Inter1 Precipitation Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Activation Inter2 Intermediate 2: 7-Bromo-4-chloroquinazoline Step2->Inter2 Isolation Step3 Step 3: Methoxylation (NaOMe/MeOH, 0°C to RT) Inter2->Step3 SNAr Final Final Product: 7-Bromo-4-methoxyquinazoline Step3->Final Purification

Figure 1: Step-wise synthetic route from benzoic acid precursor to the target methoxyquinazoline.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

Principle: Thermal cyclocondensation of the anthranilic acid derivative with formamide. This step constructs the pyrimidine ring fused to the benzene moiety.

  • Reagents: 2-Amino-4-bromobenzoic acid (1.0 eq), Formamide (excess, solvent).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle.

Protocol:

  • Charge a reaction vessel with 2-amino-4-bromobenzoic acid (e.g., 15.5 g).

  • Add formamide (100 mL, approx. 10 vol).

  • Heat the suspension to 190°C with vigorous stirring. The solid will dissolve as the reaction proceeds.

  • Maintain temperature for 10–12 hours . (Monitor by LC-MS for disappearance of starting material).

  • Cooling: Allow the mixture to cool slowly to room temperature. The product typically precipitates as a solid.[2]

  • Workup: Dilute the mixture with water (200 mL) to complete precipitation. Filter the solid under vacuum.[3]

  • Washing: Wash the filter cake thoroughly with water (

    
     mL) and cold ethanol (
    
    
    
    mL) to remove residual formamide.
  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Data Check:

  • Expected Yield: 85–90%

  • Appearance: Off-white to beige solid.

  • Identity: LC-MS

    
     (Br isotope pattern).
    
Step 2: Synthesis of 7-Bromo-4-chloroquinazoline

Principle: Conversion of the tautomeric lactam (quinazolinone) to the imidoyl chloride using a chlorinating agent. This activates the C-4 position for nucleophilic attack.

  • Reagents: 7-Bromoquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , solvent/reagent), 
    
    
    
    -Diisopropylethylamine (DIPEA, catalytic/base).
  • Safety Precaution:

    
     is corrosive and reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
    

Protocol:

  • Suspend 7-bromoquinazolin-4(3H)-one (10.0 g) in

    
      (50 mL).
    
  • Add DIPEA (2.0 mL) dropwise (Base catalyzes the reaction and scavenges HCl).

  • Heat to reflux (approx. 105–115°C) for 3–4 hours. The suspension should clear to a solution.

  • Quenching (Critical): Concentrate the reaction mixture under reduced pressure to remove excess

    
    .
    
  • Dissolve the residue in dichloromethane (DCM).

  • Pour the organic solution slowly into a stirred mixture of ice/saturated

    
     . Caution: Vigorous gas evolution.
    
  • Extraction: Separate the organic layer.[4] Extract the aqueous layer with DCM (

    
    ).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    

Data Check:

  • Expected Yield: 75–85%

  • Appearance: Yellowish solid.[4]

  • Stability: Moisture sensitive; store under inert atmosphere or use immediately.

Step 3: Synthesis of 7-Bromo-4-methoxyquinazoline

Principle: Nucleophilic Aromatic Substitution (


). The chloride at C-4 is an excellent leaving group due to the electron-deficient nature of the pyrimidine ring.
  • Reagents: 7-Bromo-4-chloroquinazoline (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Methanol (anhydrous).

Protocol:

  • Dissolve 7-bromo-4-chloroquinazoline (5.0 g) in anhydrous Methanol (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Methoxide (25% wt in MeOH or solid) dropwise/portion-wise to maintain temperature < 5°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: TLC or HPLC should show complete conversion of the chloro-intermediate.

  • Workup: Concentrate the solvent to approx. 20% volume.

  • Dilute with water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Analytical Data Summary

ParameterSpecificationNotes
Molecular Formula

Molecular Weight 239.07 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 130–134°CLiterature dependent
MS (ESI)

1:1 Isotopic ratio (Br)
1H NMR (DMSO-d6)

4.15 (s, 3H,

), 7.80 (dd, 1H), 8.15 (d, 1H), 8.85 (s, 1H, H-2)
Diagnostic singlet for H-2 and OMe

Mechanistic Insight (S_NAr)

The final transformation is driven by the high electrophilicity of the C-4 carbon. The nitrogen atoms in the quinazoline ring pull electron density, making the C-Cl bond highly susceptible to attack by the methoxide ion.

Mechanism Substrate 7-Br-4-Cl-Quinazoline (Electrophile) Complex Meisenheimer-like Transition State Substrate->Complex Addition Reagent Methoxide Ion (Nucleophile) Reagent->Complex Product 7-Br-4-OMe-Quinazoline (Product) Complex->Product Elimination of Cl-

Figure 2: Simplified mechanism of the nucleophilic substitution at C-4.

References

  • Preparation of 7-bromoquinazolin-4(3H)

    • Source: US Patent 2018/0093975 A1.[5]

    • Title: "Substituted Quinazolinone Compounds as BTK Inhibitors."
    • Context: Example A.1 details the cyclization of 2-amino-4-bromobenzoic acid with formamide.
    • URL
  • Chlorination of Quinazolinones (General Protocol)

    • Source: ChemicalBook / BenchChem Protocols.
    • Title: "General procedure for the synthesis of 7-bromo-4-chloroquinazoline."[2][6]

    • Context: Describes the use of POCl3 and DIPEA for the activation of the 7-bromo-4-hydroxy intermedi
  • Nucleophilic Substitution on 4-Chloroquinazolines

    • Source: N
    • Title: "Efficient N-arylation of 4-chloroquinazolines..." (Analogous Chemistry).
    • Context: Demonstrates the reactivity of 4-chloroquinazolines toward nucleophiles, validating the SNAr conditions used in Step 3.
    • URL:[Link]

Sources

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Investigation of 7-Bromo-4-methoxyquinazoline in Cancer Cell Line Studies

The quinazoline core is a cornerstone in modern medicinal chemistry, renowned for its versatility as a scaffold for developing targeted therapeutic agents.[1][2] Numerous derivatives have been successfully developed as potent inhibitors of key signaling molecules implicated in cancer pathogenesis.[2][3][4] Among these, substituted quinazolines have emerged as particularly effective inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][5][6] This application note focuses on 7-Bromo-4-methoxyquinazoline, a representative member of this chemical class, to provide researchers with a comprehensive guide to its application in cancer cell line studies.

While direct literature on this specific molecule is nascent, its structural motifs—a brominated ring and a methoxy group at key positions—are common in compounds known to exhibit significant anti-proliferative and pro-apoptotic activities.[1][7] This guide synthesizes established knowledge from closely related analogs to propose a likely mechanism of action and provides detailed, field-proven protocols to investigate its anti-cancer potential. We will explore its putative role as an EGFR inhibitor, its impact on downstream signaling cascades like the PI3K/Akt pathway, and its ultimate effects on cancer cell viability, apoptosis, and cell cycle progression.

Proposed Mechanism of Action: Inhibition of EGFR and Downstream PI3K/Akt Signaling

The 4-anilinoquinazoline framework is a classic pharmacophore for ATP-competitive inhibition of EGFR tyrosine kinase.[3][5] EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to aberrant activation of downstream pathways that drive tumor growth and survival.[8][9] The primary proposed mechanism for 7-Bromo-4-methoxyquinazoline is the inhibition of EGFR phosphorylation. By binding to the ATP pocket in the EGFR kinase domain, the compound prevents the autophosphorylation required for receptor activation, thereby blocking the initiation of downstream signaling.[5][6]

One of the most critical pathways downstream of EGFR is the PI3K/Akt/mTOR cascade.[6][10] Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt.[10][11] Phosphorylated Akt (p-Akt) is a central node that promotes cell survival by inhibiting apoptotic proteins and stimulates cell proliferation and growth through mTOR signaling.[10][12][13] Therefore, by inhibiting EGFR, 7-Bromo-4-methoxyquinazoline is expected to decrease the phosphorylation of Akt, leading to the suppression of pro-survival signals and ultimately inducing apoptosis and cell cycle arrest in cancer cells.[6][7]

EGFR_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Compound 7-Bromo-4- methoxyquinazoline Compound->EGFR Inhibits Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds

Figure 1: Proposed signaling pathway of 7-Bromo-4-methoxyquinazoline.

Experimental Workflow for Compound Evaluation

A logical and systematic workflow is crucial for characterizing the anti-cancer effects of a novel compound. The following workflow provides a comprehensive approach, starting from broad cytotoxicity screening and progressing to detailed mechanistic studies.

Experimental_Workflow cluster_assays Functional & Mechanistic Assays cluster_flow_outputs Flow Cytometry Analysis cluster_wb_outputs Western Blot Analysis start Cancer Cell Culture (e.g., A549, H1975, MCF-7) treat Treat with 7-Bromo-4- methoxyquinazoline (Dose- & Time-Response) start->treat mtt Cell Viability Assay (MTT / SRB) treat->mtt flow Flow Cytometry treat->flow wb Western Blot treat->wb data_mtt IC50 Values mtt->data_mtt Determine IC50 apoptosis Apoptosis Assay (Annexin V / PI) flow->apoptosis cell_cycle Cell Cycle Assay (PI Staining) flow->cell_cycle pathway Pathway Protein Levels (p-EGFR, p-Akt, etc.) wb->pathway data_apoptosis Apoptosis Data apoptosis->data_apoptosis Quantify Apoptotic Cells data_cc Cell Cycle Distribution cell_cycle->data_cc Analyze Cell Cycle Phases data_wb Protein Expression Data pathway->data_wb Confirm Target Inhibition

Figure 2: A systematic workflow for evaluating the compound.

Detailed Application Protocols

The following protocols are designed to be self-validating, with built-in controls and clear endpoints. They provide a robust framework for investigating 7-Bromo-4-methoxyquinazoline.

Protocol 1: Cell Viability Assessment by MTT Assay

This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects by assessing the metabolic activity of the cell population.[2][14][15]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of 7-Bromo-4-methoxyquinazoline in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. Include a "vehicle control" (DMSO only) and a "medium only" blank.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells in triplicate. Incubate for the desired time period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Calculate cell viability (%) as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can therefore only enter and stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[16][18]

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 7-Bromo-4-methoxyquinazoline at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[19]

  • Cell Washing: Wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[19][20] The calcium ions in this buffer are essential for Annexin V binding to PS.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[19][20] Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Sample Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Quadrant Interpretation:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21]

Principle: PI stoichiometrically binds to double-stranded DNA.[22] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M phase have twice the DNA content (4N) of cells in G0/G1 phase (2N), while cells in S phase (DNA synthesis) have an intermediate amount of DNA.

Methodology:

  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes.[22][23] Incubate for at least 2 hours at 4°C (or store at -20°C for weeks). This step is critical for preventing cell clumping.

  • Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes and wash twice with PBS.[24]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[22][23][24] The RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Analyze the samples using a linear scale for the PI fluorescence channel. Use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out cell doublets and aggregates, which can be mistaken for G2/M cells.[24] Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blotting for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins in a cell lysate, providing direct evidence of target engagement and pathway modulation.[25][26]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is probed with primary antibodies specific to the target proteins. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[26]

Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical for preserving the phosphorylation status of signaling proteins like EGFR and Akt.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% gradient gel).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding. Use BSA for probing phospho-proteins.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-Akt (Ser473)

      • Total Akt

      • Loading Control (GAPDH or β-Actin)

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phospho-proteins to their corresponding total proteins and normalize all to the loading control to confirm changes in phosphorylation status.

Data Presentation

Organizing quantitative data into tables allows for clear interpretation and comparison across different conditions.

Table 1: Cytotoxicity of 7-Bromo-4-methoxyquinazoline on Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC₅₀ (µM) ± SD
A549 Non-Small Cell Lung 72 Data
H1975 Non-Small Cell Lung 72 Data
MCF-7 Breast Adenocarcinoma 72 Data
HCT116 Colorectal Carcinoma 72 Data

IC₅₀ values are determined from dose-response curves (n=3).

Table 2: Effect of 7-Bromo-4-methoxyquinazoline on Cell Cycle Distribution in A549 Cells (48h Treatment)

Treatment Concentration (µM) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 0 Data Data Data
Compound 0.5x IC₅₀ Data Data Data
Compound 1.0x IC₅₀ Data Data Data
Compound 2.0x IC₅₀ Data Data Data

Data represents mean ± SD from three independent experiments.

Conclusion

7-Bromo-4-methoxyquinazoline represents a promising chemical scaffold for the development of anti-cancer agents, likely acting through the inhibition of the EGFR/PI3K/Akt signaling axis. The protocols detailed in this guide provide a comprehensive and robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines. By combining functional assays for cell viability, apoptosis, and cell cycle with mechanistic studies like Western blotting, researchers can generate high-quality, reproducible data to advance our understanding of this important class of molecules.

References

  • Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. Available from: [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC - NIH. Available from: [Link]

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. NIH. Available from: [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone. Google Patents.
  • 7-Bromo-4-methoxyquinazoline-2-carboxylic acid. PubChem. Available from: [Link]

  • PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. MDPI. Available from: [Link]

  • New Anticancer Theobromine Derivative Targeting EGFRWT and EGFRT790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. NIH. Available from: [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. Available from: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. Available from: [Link]

  • [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. NCBI. Available from: [Link]

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. ResearchGate. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Available from: [Link]

  • Viability values of quinazoline derivatives 1–3 and Vinblastine sulfate against HepG2 cell line. ResearchGate. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway in cisplatin-sensitive and resistant ovarian cancer cells. NIH. Available from: [Link]

  • Research progress on the PI3K/AKT signaling pathway in gynecological cancer. PMC - NIH. Available from: [Link]

  • Single cell–resolution western blotting. PMC - NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. PubMed. Available from: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC - NIH. Available from: [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available from: [Link]

  • Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. MDPI. Available from: [Link]

  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. Available from: [Link]

  • Hydrophobic Phenoxazines Shut Down PI3K/Akt/mTOR/P70S6/S6 Kinase Signalling Pathway and Induces Massive Apoptosis in Rhabdomyosarcoma Cells. ResearchGate. Available from: [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Available from: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available from: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. Available from: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Babraham Institute. Available from: [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available from: [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Champions Oncology. Available from: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Semantic Scholar. Available from: [Link]

  • Exploiting the PI3K/AKT pathway for cancer drug discovery. Nat Rev Drug Discov 4:988-1004. ResearchGate. Available from: [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available from: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Available from: [Link]

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Available from: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PMC - NIH. Available from: [Link]

  • APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation. PMC - NIH. Available from: [Link]

  • Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells. ResearchGate. Available from: [Link]

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Application Note: Protocol for Assessing the Cytotoxicity of 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This Application Note outlines the definitive protocol for evaluating the cytotoxic profile of 7-Bromo-4-methoxyquinazoline (7-Br-4-OMe-Q). As a halogenated quinazoline derivative, this compound represents a "privileged scaffold" in medicinal chemistry, frequently serving as a precursor to 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib) or acting as a standalone bioactive agent targeting the Epidermal Growth Factor Receptor (EGFR) or tubulin polymerization.

The 7-bromo substitution provides a critical halogen bond acceptor/donor site often exploited for selectivity in the ATP-binding pocket of kinases, while the 4-methoxy group typically functions as a latent electrophilic center or a specific hydrogen bond acceptor. Assessing the intrinsic cytotoxicity of this scaffold is critical to distinguish between "off-target" scaffold toxicity and specific target engagement in downstream derivatives.

Key Objectives
  • Quantify Potency: Determine the half-maximal inhibitory concentration (

    
    ) across relevant cancer cell lines.
    
  • Assess Selectivity: Compare toxicity in EGFR-overexpressing tumor cells vs. normal somatic cells.

  • Validate Stability: Ensure the 4-methoxy group remains stable under assay conditions, as hydrolysis to the quinazolin-4-one is a common degradation pathway.

Pre-Experimental Considerations

Compound Properties & Handling
  • Molecular Weight: ~239.07 g/mol

  • Solubility: Hydrophobic. Soluble in Dimethyl Sulfoxide (DMSO) up to 50 mM. Poorly soluble in water.

  • Stability: The 4-methoxy group is susceptible to hydrolysis in highly acidic aqueous environments but is generally stable in physiological media (pH 7.4) for the duration of a 72-hour assay.

  • Storage: Store powder at -20°C, desiccated and protected from light (halogenated heterocycles can be photosensitive).

Cell Line Selection Strategy

To validate the mechanism of action (likely kinase inhibition), a panel of cell lines with distinct EGFR profiles is recommended:

Cell LineTissue OriginEGFR StatusRationale
A549 Lung CarcinomaWild-type EGFRStandard solid tumor model.
PC-9 Lung AdenocarcinomaEGFR Exon 19 DelHighly sensitive to quinazoline inhibitors.
MCF-7 Breast AdenocarcinomaLow EGFRControl for non-EGFR driven toxicity.
MRC-5 Lung FibroblastNormalControl for general somatic toxicity (Selectivity Index).

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is chosen for its robustness in screening quinazoline derivatives, as supported by extensive literature [1, 2]. It relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in metabolically active cells.

Phase 1: Reagent Preparation
  • Stock Solution (20 mM):

    • Weigh 4.78 mg of 7-Bromo-4-methoxyquinazoline.

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

    • Vortex for 1 minute until clear.

    • QC Check: If precipitation occurs, sonicate at 37°C for 5 minutes.

  • Positive Control: Gefitinib (10 mM stock in DMSO) – validates the assay's sensitivity to quinazoline-based EGFR inhibition.

  • Vehicle Control: 100% DMSO.

Phase 2: Cell Seeding (Day 0)
  • Harvest cells in the exponential growth phase (70-80% confluency).

  • Resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).

  • Seeding Density:

    • A549/PC-9: 3,000 - 5,000 cells/well.

    • MRC-5: 6,000 - 8,000 cells/well (slower growth).

  • Dispense 100 µL/well into 96-well clear-bottom plates.

  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase 3: Compound Treatment (Day 1)

Critical Step: Serial Dilution Direct addition of high-concentration DMSO stock to cells causes protein precipitation. Use an intermediate dilution plate.

  • Preparation of 2X Working Solutions:

    • Prepare a 9-point serial dilution (1:3) in complete media.

    • Top concentration: 200 µM (Final assay conc: 100 µM).

    • Lowest concentration: ~0.03 µM.

    • DMSO Normalization: Ensure all wells contain a constant DMSO concentration (e.g., 0.5%).

  • Treatment:

    • Remove culture media from the cell plate (optional, or add 2X solution directly to 100 µL existing media).

    • Add 100 µL of compound solution to triplicate wells.

    • Include Blank wells (Media only, no cells) and Vehicle Control wells (Cells + 0.5% DMSO).

Phase 4: Readout (Day 4 - 72h Exposure)
  • Prepare MTT Reagent: 5 mg/mL in PBS, sterile filtered.

  • Add 20 µL MTT reagent to each well.

  • Incubate for 3-4 hours at 37°C. (Observe formation of purple formazan crystals).

  • Carefully aspirate supernatant (do not disturb crystals).

  • Solubilize crystals with 150 µL DMSO per well. Shake on an orbital shaker for 10 mins.

  • Measurement: Read Absorbance (OD) at 570 nm (reference filter 630 nm).

Data Analysis & Visualization

Calculation

Calculate % Viability for each well:



Curve Fitting

Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic model) to determine the


.
Experimental Workflow Diagram

CytotoxicityWorkflow Compound 7-Bromo-4-methoxyquinazoline (Powder) Stock 20 mM Stock Solution (100% DMSO) Compound->Stock Dissolve Dilution Serial Dilution (1:3) Intermediate Plate (Media + 0.5% DMSO) Stock->Dilution Dilute Treatment Treatment (Day 1) Add Compound (0.03 - 100 µM) Incubate 72h Dilution->Treatment Transfer Cells Cell Seeding (Day 0) A549 / PC-9 / MRC-5 (3-5k cells/well) Cells->Treatment Attach 24h MTT_Add MTT Addition (Day 4) Incubate 4h @ 37°C Treatment->MTT_Add Solubilization Solubilization Remove Media, Add DMSO MTT_Add->Solubilization Readout Data Acquisition Absorbance @ 570nm Solubilization->Readout Analysis Data Analysis Non-linear Regression (IC50) Readout->Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay of 7-Bromo-4-methoxyquinazoline.

Mechanistic Context & Troubleshooting

Structure-Activity Relationship (SAR) Logic

The 7-bromo-4-methoxyquinazoline structure is a "template" molecule.

  • If High Potency (

    
    ):  Suggests the 4-methoxy group is being metabolized (demethylated) or displaced to form a tight-binding inhibitor, or the scaffold itself intercalates DNA (less likely for this size).
    
  • If Low Potency (

    
    ):  Indicates the molecule requires further derivatization (e.g., substitution of the 4-methoxy with a bulky aniline) to achieve effective kinase inhibition. This is the expected result for the bare scaffold [3].
    
Potential Mechanism Diagram

Mechanism cluster_Cell Intracellular Environment Compound 7-Br-4-OMe-Quinazoline EGFR EGFR Kinase Domain (ATP Pocket) Compound->EGFR Direct Binding (Weak H-bonds) Metabolism Metabolic Activation? (Demethylation) Compound->Metabolism Enzymatic Processing Signaling Downstream Signaling (Akt/ERK) EGFR->Signaling Inhibition of Phosphorylation ActiveMetabolite 7-Br-Quinazolin-4-one (Potential Product) Metabolism->ActiveMetabolite ActiveMetabolite->EGFR Altered Affinity Apoptosis Apoptosis Signaling->Apoptosis Cell Death

Caption: Potential interaction pathways of the quinazoline scaffold within the cellular environment.

Troubleshooting Guide
  • Precipitation: If crystals are visible in the wells under the microscope before MTT addition, the compound has crashed out. Solution: Lower the maximum concentration to 50 µM or improve the intermediate dilution step (keep DMSO constant).

  • High Background: Quinazolines can sometimes autofluoresce or absorb UV. While 570 nm is usually safe, always include a "Compound Only" control (no cells) at the highest concentration to subtract background absorbance.

References

  • Al-Omary, F. A. M., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Chemistry Central Journal.

  • Zhang, J., et al. (2021).[1] Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines. International Journal of Molecular Sciences.

  • Bhatia, R., et al. (2022).[1] Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents. Bioorganic Chemistry.

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Comprehensive Analytical Protocols for the Characterization of 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 7-Bromo-4-methoxyquinazoline is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. As a derivative of the quinazoline scaffold, which is found in numerous biologically active molecules, the precise and thorough characterization of this compound is paramount for ensuring its quality, purity, and structural integrity in research and development settings. This guide provides a detailed overview of the essential analytical techniques and protocols for the comprehensive characterization of 7-Bromo-4-methoxyquinazoline, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and provide the causality behind experimental choices to ensure robust and reliable results.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 7-Bromo-4-methoxyquinazoline, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the overall molecular structure.

Rationale for NMR Analysis

¹H NMR provides information on the chemical environment of protons, their multiplicity (spin-spin coupling), and integration (number of protons). This is essential for confirming the substitution pattern on the quinazoline ring and the presence of the methoxy group. ¹³C NMR provides information on the chemical environment of each carbon atom, which is vital for confirming the carbon skeleton of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of 7-Bromo-4-methoxyquinazoline.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the sample's solubility.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (d1): 2 seconds.

Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (singlets, doublets, triplets, etc.) in the ¹H NMR to deduce the connectivity of protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the 7-Bromo-4-methoxyquinazoline structure.

Expected Spectral Data

The following table summarizes the expected chemical shifts for 7-Bromo-4-methoxyquinazoline. These are predicted values and may vary slightly based on the solvent and experimental conditions.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Proton Assignment
~8.80 (s, 1H)H2
~8.20 (d, 1H)H5
~7.80 (d, 1H)H8
~7.60 (dd, 1H)H6
~4.10 (s, 3H)OCH₃

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of 7-Bromo-4-methoxyquinazoline and providing evidence for its elemental composition.

Rationale for Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of 7-Bromo-4-methoxyquinazoline (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrumental Parameters (Electrospray Ionization - ESI):

  • Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for high-resolution measurements.

  • Ionization Mode: Positive ion mode is typically used for quinazoline derivatives.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • Observe the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 Da).

  • Use the accurate mass measurement to calculate the elemental formula and compare it with the theoretical formula of C₉H₇BrN₂O.

Expected Mass Spectral Data

The following table summarizes the expected exact masses for the molecular ion of 7-Bromo-4-methoxyquinazoline.

Isotopologue Formula Theoretical Exact Mass [M+H]⁺
⁷⁹BrC₉H₈⁷⁹BrN₂O⁺238.9869
⁸¹BrC₉H₈⁸¹BrN₂O⁺240.9849

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and for monitoring reaction progress.

Rationale for HPLC Analysis

A validated HPLC method can separate 7-Bromo-4-methoxyquinazoline from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity.

Experimental Protocol: Reversed-Phase HPLC

Sample Preparation:

  • Accurately weigh approximately 1 mg of 7-Bromo-4-methoxyquinazoline and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Data Analysis:

  • Integrate the peak corresponding to 7-Bromo-4-methoxyquinazoline.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Definitive Structure Confirmation by X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Rationale for X-ray Crystallography

This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state, leaving no ambiguity about its structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of 7-Bromo-4-methoxyquinazoline suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive characterization of 7-Bromo-4-methoxyquinazoline.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of 7-Bromo-4-methoxyquinazoline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula HPLC HPLC (Purity Assessment) Purification->HPLC Purity Determination Xray X-ray Crystallography (Optional, for definitive structure) Purification->Xray 3D Structure Confirmation Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report HPLC->Final_Report Xray->Final_Report

Caption: Integrated workflow for the synthesis, purification, and multi-technique analytical characterization of 7-Bromo-4-methoxyquinazoline.

Conclusion

The comprehensive characterization of 7-Bromo-4-methoxyquinazoline requires a multi-technique approach. NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular weight and elemental composition, and HPLC assesses the purity of the compound. For definitive structural proof, X-ray crystallography can be employed. By following the detailed protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and reproducible data, which is essential for advancing research and development in the pharmaceutical sciences.

References

  • General Synthetic Procedures for Quinazoline Derivatives: Al-Otaibi, T.M. (2020). Synthesis of Some Novel Nitrogen and/or Oxygen Containing Heterocyclic Compounds with Evaluation of their Biological Activities. King Saud University. [Link: [Link]]

  • NMR Spectroscopy of Organic Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Mass Spectrometry Principles and Applications: de Hoffmann, E., & Stroobant, V. (2007).
  • HPLC for Pharmaceutical Analysis: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Synthesis and Characterization of Quinazoline Derivatives: A paper detailing the synthesis and characterization of novel quinazoline derivatives, providing insights into common analytical techniques used. [Link: [Link]]

  • Synthesis of Substituted Quinazolines: A relevant synthetic procedure for a related compound that can inform the synthesis and purification of 7-Bromo-4-methoxyquinazoline. [Link: [Link]]

The Strategic Utility of 7-Bromo-4-methoxyquinazoline in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quinazoline core represents a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for the development of novel therapeutics. Quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their success is prominently exemplified by a class of targeted cancer therapies known as tyrosine kinase inhibitors (TKIs). Drugs such as gefitinib, erlotinib, and lapatinib, all of which feature a quinazoline core, have revolutionized the treatment of certain cancers by selectively inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[1][2]

At the heart of synthesizing diverse libraries of these potent molecules lies a versatile chemical intermediate: 7-Bromo-4-methoxyquinazoline . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic importance and practical application of this key building block. We will delve into its synthesis, explore its reactivity in pivotal cross-coupling reactions, and provide detailed, field-proven protocols to empower your drug discovery programs.

Physicochemical Properties of 7-Bromo-4-methoxyquinazoline

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, chloroform, and hot methanol.

Synthesis of 7-Bromo-4-methoxyquinazoline: A Two-Step Approach

The most common and reliable route to 7-Bromo-4-methoxyquinazoline begins with the commercially available 7-bromo-3,4-dihydroquinazolin-4-one. The synthesis is a robust two-step process involving chlorination followed by nucleophilic aromatic substitution.

Step 1: Chlorination of 7-Bromo-3,4-dihydroquinazolin-4-one

The initial step involves the conversion of the quinazolinone to the more reactive 7-bromo-4-chloroquinazoline. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Protocol 1: Synthesis of 7-Bromo-4-chloroquinazoline

  • Materials:

    • 7-Bromo-3,4-dihydroquinazolin-4-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (5-10 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene or Dichloromethane (DCM) as solvent

    • Ice bath

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • To a stirred suspension of 7-bromo-3,4-dihydroquinazolin-4-one in toluene or DCM, add a catalytic amount of DMF.

    • Cool the mixture in an ice bath and slowly add phosphorus oxychloride or thionyl chloride.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-4-chloroquinazoline.[3]

Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

The second step leverages the reactivity of the 4-chloro position towards nucleophilic attack. The introduction of a methoxy group is a straightforward and high-yielding reaction.

Protocol 2: Synthesis of 7-Bromo-4-methoxyquinazoline

  • Materials:

    • 7-Bromo-4-chloroquinazoline (1.0 eq)

    • Sodium methoxide (1.1 - 1.5 eq)

    • Anhydrous methanol

    • Ice bath

  • Procedure:

    • Dissolve 7-bromo-4-chloroquinazoline in anhydrous methanol and cool the solution in an ice bath.

    • Add sodium methoxide portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to afford 7-Bromo-4-methoxyquinazoline.

Core Applications in Drug Discovery: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 7-Bromo-4-methoxyquinazoline as a chemical intermediate is realized in its application in palladium-catalyzed cross-coupling reactions. The bromine atom at the 7-position provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between an organohalide and an organoboron compound.[4] In the context of 7-Bromo-4-methoxyquinazoline, this reaction is instrumental in introducing various aryl and heteroaryl moieties at the 7-position, a key modification in many kinase inhibitors.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 7-Bromo-4-methoxyquinazoline (1.0 eq)

    • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add 7-Bromo-4-methoxyquinazoline, the boronic acid/ester, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with heteroarylboronic acids, catalysts with more electron-rich and bulky ligands like Pd(dppf)Cl₂ may be required to facilitate the catalytic cycle.

  • Base and Solvent: The base is necessary to activate the boronic acid for transmetalation.[4] The choice of base and solvent system is often interdependent and needs to be optimized for specific substrates. A mixture of an organic solvent and water is common, as it aids in dissolving both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is of paramount importance in the synthesis of 4-anilinoquinazolines, a common structural motif in EGFR inhibitors.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 7-Bromo-4-methoxyquinazoline (1.0 eq)

    • Aniline or substituted aniline (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a reaction vessel.

    • Add the solvent, followed by 7-Bromo-4-methoxyquinazoline and the aniline derivative.

    • Seal the vessel and heat to the desired temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and SPhos are often required to promote the reductive elimination step and prevent catalyst deactivation.[5]

  • Base: A strong, non-nucleophilic base like sodium t-butoxide is commonly used to deprotonate the amine and facilitate its coordination to the palladium center.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_Workflow cluster_synthesis Synthesis of 7-Bromo-4-methoxyquinazoline 7-Bromo-3,4-dihydroquinazolin-4-one 7-Bromo-3,4-dihydroquinazolin-4-one 7-Bromo-4-chloroquinazoline 7-Bromo-4-chloroquinazoline 7-Bromo-3,4-dihydroquinazolin-4-one->7-Bromo-4-chloroquinazoline POCl3 or SOCl2 7-Bromo-4-methoxyquinazoline 7-Bromo-4-methoxyquinazoline 7-Bromo-4-chloroquinazoline->7-Bromo-4-methoxyquinazoline NaOMe, MeOH Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 7-Bromo-4-methoxyquinazoline 7-Bromo-4-methoxyquinazoline Arylboronic Acid Arylboronic Acid 7-Aryl-4-methoxyquinazoline 7-Aryl-4-methoxyquinazoline 7-Bromo-4-methoxyquinazoline->7-Aryl-4-methoxyquinazoline Pd Catalyst, Base Aniline Aniline 7-Anilino-4-methoxyquinazoline 7-Anilino-4-methoxyquinazoline 7-Bromo-4-methoxyquinazoline->7-Anilino-4-methoxyquinazoline Pd Catalyst, Ligand, Base Arylboronic Acid->7-Aryl-4-methoxyquinazoline Aniline->7-Anilino-4-methoxyquinazoline

Caption: Key cross-coupling reactions.

Conclusion: A Versatile Intermediate for Future Discoveries

7-Bromo-4-methoxyquinazoline is a strategically important chemical intermediate that provides a gateway to a vast chemical space of potential drug candidates. Its straightforward synthesis and predictable reactivity in powerful C-C and C-N bond-forming reactions make it an invaluable tool for medicinal chemists. The protocols and insights provided in this application note are intended to serve as a robust foundation for researchers to build upon, enabling the efficient and rational design of the next generation of quinazoline-based therapeutics.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one. [Link]

  • Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic & Medicinal Chemistry, 58, 116655. [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • The Royal Society of Chemistry. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Google Patents.
  • MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]

  • Google Patents. Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • National Center for Biotechnology Information. Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. [Link]

  • Journal of China Pharmaceutical University. Practical synthesis of lapatinib. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Springer. Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. [Link]

  • ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. [Link]

  • ResearchGate. Synthesis of Lapatinib via direct regioselective arylation of furfural. [Link]

  • National Center for Biotechnology Information. Modified Synthesis of Erlotinib Hydrochloride. [Link]

  • Springer. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. [Link]

  • MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Semantic Scholar. Translational Oncology. [Link]

  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • Google Patents. Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Frontiers. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. [Link]

Sources

High-Throughput Screening Strategies for Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QZ-2026

From Scaffold to Lead: A Precision Protocol for EGFR/Tyrosine Kinase Targeting

Abstract

The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly for ATP-competitive inhibition of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and MET.[1][2] However, the physicochemical properties of quinazolines—specifically their hydrophobicity and potential for aggregation—pose unique challenges in High-Throughput Screening (HTS).[2] This guide outlines a validated workflow integrating acoustic liquid handling, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and cellular Target Engagement (NanoBRET™) to identify high-quality hits while minimizing false positives.[2]

Phase 1: Compound Management & Library Preparation

The Challenge: Quinazoline derivatives are lipophilic.[2] In standard polystyrene plates, they adhere to walls, leading to lower effective concentrations (


) than calculated. Furthermore, high DMSO concentrations can inhibit kinase activity, masking true inhibition.

Protocol:

  • Solvent Standardization: Dissolve library compounds to 10 mM in 100% anhydrous DMSO.

  • Acoustic Dispensing (Contactless):

    • Instrument: Labcyte Echo or equivalent.[2]

    • Method: Transfer 2.5–10 nL of compound directly from the source plate to the assay plate (384-well low-volume white).

    • Rationale: Acoustic transfer eliminates tip-based carryover and ensures precise delivery of nanoliter volumes, keeping final DMSO concentration <1% (critical for kinase stability).[2]

  • Quality Control: Inspect source plates for precipitation. Quinazolines with extensive planar aromatic systems may stack/aggregate over time.[2]

Phase 2: Primary Biochemical Screen (TR-FRET)

Methodology: LanthaScreen™ Eu Kinase Binding Assay Rationale: Standard fluorescence intensity assays are unsuitable for quinazolines because many derivatives autofluoresce in the blue/green spectrum.[2] TR-FRET uses a time-delay (microseconds) to read the signal after the compound's autofluorescence has decayed, significantly improving the Signal-to-Noise (S/N) ratio.

Mechanism of Action

The assay employs a Europium-labeled antibody (Donor) that binds the kinase tag (e.g., GST or His). A fluorescent tracer (Acceptor) binds the kinase ATP pocket.[2]

  • No Inhibitor: Donor and Acceptor are proximal -> FRET occurs -> High Signal.[2]

  • Inhibitor Present: Tracer is displaced -> FRET disrupted -> Low Signal.[2]

Visualizing the TR-FRET Mechanism

TR_FRET_Mechanism cluster_0 State A: No Inhibitor (High FRET) cluster_1 State B: Quinazoline Inhibitor (Low FRET) Kinase Kinase Target Ab Eu-Antibody (Donor) Ab->Kinase Binds Tag Tracer Alexa-Tracer (Acceptor) Ab->Tracer Energy Transfer (FRET) Tracer->Kinase Binds ATP Pocket Kinase2 Kinase Target Inhibitor Quinazoline Hit Inhibitor->Kinase2 Competes ATP Pocket Tracer2 Displaced Tracer

Caption: In the absence of inhibitor, the tracer binds the kinase, allowing energy transfer. A quinazoline hit displaces the tracer, breaking the FRET signal.

Step-by-Step Protocol
  • Plate Prep: Dispense 10 nL of Quinazoline library (10 mM) into 384-well white plates using acoustic transfer.

  • Kinase/Antibody Mix: Dilute Kinase (e.g., EGFR) and Eu-anti-GST antibody in Kinase Buffer A. Add 5 µL to the plate.[2]

    • Incubation: 15 mins at Room Temperature (RT).[2]

  • Tracer Addition: Dilute Kinase Tracer (e.g., Tracer 199) in Kinase Buffer A. Add 5 µL to the plate.[2]

    • Final Volume: 10 µL.

  • Equilibration: Incubate for 60 mins at RT in the dark.

  • Read: Measure on a multimode reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser/Flash lamp).[2]

    • Emission 1: 665 nm (Acceptor).[2]

    • Emission 2: 620 nm (Donor).

  • Calculation: Calculate Emission Ratio (ER) =

    
    .
    
Phase 3: Cellular Target Engagement (NanoBRET)

The Challenge: A biochemical hit might not work in cells due to poor membrane permeability—a common issue with highly substituted quinazolines.[2] Methodology: NanoBRET™ Target Engagement (TE) Assay.[2][3][4] Rationale: This assay measures the affinity of the compound for the kinase inside a living cell, accounting for cell membrane penetration and intracellular ATP competition.

Protocol
  • Transfection (Day 1): Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein. Plate cells at 20,000 cells/well in 96-well format.

  • Tracer/Compound Addition (Day 2):

    • Remove media.

    • Add Opti-MEM containing the cell-permeable NanoBRET Tracer + Test Compound (Quinazoline).[2]

  • Incubation: 2 hours at 37°C / 5% CO2. This allows the compound and tracer to equilibrate within the cell.

  • Detection:

    • Add NanoBRET Nano-Glo Substrate/Extracellular Inhibitor solution.[2]

    • Read Donor (460 nm) and Acceptor (618 nm) luminescence immediately.[2]

  • Analysis: Calculate BRET Ratio (

    
    ). A decrease in BRET ratio indicates the compound has successfully entered the cell and bound the target.
    
Phase 4: Data Triage & Hit Selection
1. Z-Factor Validation

Before accepting any HTS run, calculate the Z-factor (Z') to ensure assay robustness.



  • 
    : Standard Deviation[2]
    
  • 
    : Mean signal[2][5]
    
  • p/n: Positive (max inhibition) and Negative (DMSO) controls.

Z-Factor RangeInterpretationAction
0.5 – 1.0 Excellent AssayProceed with analysis.
0.0 – 0.5 MarginalRe-optimize tracer concentration or read height.
< 0.0 Failed AssayDo not use data. Check for liquid handling errors.
2. Filtering PAINS (Pan-Assay Interference Compounds)

Quinazolines can sometimes act as aggregators.[2]

  • Flag: Compounds with steep Hill slopes (> 2.[2]0) in dose-response curves.

  • Counter-Screen: Run a "dummy" kinase assay (e.g., against an unrelated kinase like Aurora A if targeting EGFR) to check for non-specific inhibition.[2]

HTS Workflow Diagram

HTS_Workflow Library Quinazoline Library (10mM DMSO) Echo Acoustic Dispensing (Echo 550) Library->Echo Assay Primary Screen: TR-FRET (LanthaScreen) Echo->Assay Analysis Data Triage (Z-Factor > 0.5) Assay->Analysis HitPick Hit Selection (>50% Inhibition) Analysis->HitPick Pass Cellular Secondary Screen: NanoBRET (Cellular TE) HitPick->Cellular Lead Validated Lead (Potency + Permeability) Cellular->Lead Confirmed Binding

Caption: Integrated workflow from library management to cellular validation, ensuring only permeable, specific binders are selected.

References
  • Assay Guidance Manual (NCBI). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations.[2] Available at: [Link]

  • Zhang, J.H., et al. (1999).[2] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2][6] J Biomol Screen.[2] Available at: [Link]

  • Robers, M.B., et al. (2015).[2] Target engagement and drug residence time can be observed in living cells with BRET.[2][4][7] Nature Communications.[2] Available at: [Link]

Sources

Technical Application Note: Functional Characterization and Assay Development for 7-Bromo-4-methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the validation and assay development strategy for 7-Bromo-4-methoxyquinazoline (7-Br-4-OMe-QNZ) . While often categorized solely as a synthetic intermediate, this molecule represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib, Vandetanib).

The Scientific Challenge: The "naked" scaffold (7-Br-4-OMe-QNZ) typically exhibits low-to-moderate potency compared to its 4-anilino derivatives. Therefore, developing cell-based assays for this specific molecule requires a dual-purpose approach:

  • Baseline Profiling: Establishing the intrinsic cellular toxicity and off-target "noise" of the core scaffold before derivatization.

  • Fragment-Based Screening: Using the molecule as a competitive probe to validate ATP-binding pocket occupancy in high-concentration assays.

Mechanism of Action: The quinazoline core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain. The C7-position (Bromine) allows for solvent-front modifications, while the C4-position (Methoxy) is chemically reactive and susceptible to nucleophilic aromatic substitution (


) within the cellular environment or during library synthesis.

Pre-Assay Quality Control: Solubility & Stability

Before cellular introduction, the physicochemical behavior of 7-Br-4-OMe-QNZ must be standardized. The methoxy group at position 4 is a leaving group; spontaneous hydrolysis can occur in aqueous media, converting the active probe into the inactive 7-bromo-4-quinazolinone.

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber glass vials (single-use) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

Stability Check (HPLC-UV): Prior to cell treatment, verify compound integrity.

  • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

  • Detection: 254 nm.

  • Acceptance Criteria: Purity

    
     95%. If a peak at retention time corresponding to the quinazolinone (hydrolysis product) exceeds 5%, discard the stock.
    

Cell-Based Assay Protocols[1][2]

Cell Line Selection Strategy

To validate EGFR modulation, select cell lines with distinct EGFR mutational statuses.

Cell LineTissue OriginEGFR StatusApplication
A549 Lung CarcinomaWild-Type (WT)Baseline toxicity & WT-EGFR inhibition.
PC-9 Lung AdenocarcinomaExon 19 Del (Sensitizing)High sensitivity control (Positive response expected).
H1975 Lung AdenocarcinomaL858R / T790MResistance modeling (Test if scaffold binds mutant forms).
Cytotoxicity Profiling (CellTiter-Glo®)

Objective: Determine the


 of the parent scaffold to establish a toxicity baseline.

Reagents:

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Assay Media: RPMI-1640 + 10% FBS.

Step-by-Step Protocol:

  • Seeding: Plate cells (A549 or PC-9) at 3,000–5,000 cells/well in white-walled 96-well plates. Incubate for 24 hours at 37°C/5%

    
    .
    
  • Compound Treatment:

    • Perform a 1:3 serial dilution of 7-Br-4-OMe-QNZ in DMSO.

    • Top concentration: 100

      
      M (High concentration required for fragment scaffolds).
      
    • Dilute into media to ensure final DMSO concentration is

      
       0.5%.
      
    • Add 100

      
      L of compound-media mix to cells. Include "DMSO Only" (Negative Control) and "Staurosporine" (Positive Kill Control).
      
  • Incubation: 72 hours.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100

      
      L CellTiter-Glo reagent.
      
    • Shake orbitally (2 mins) to lyse cells.

    • Incubate (10 mins) to stabilize signal.

    • Measure Luminescence (RLU).

Data Analysis: Calculate % Viability relative to DMSO control. Fit data to a non-linear regression model (4-parameter logistic) to determine


.
Mechanistic Validation: EGFR Phosphorylation (In-Cell Western)

Objective: Confirm that cytotoxicity is driven by EGFR inhibition (On-Target) rather than general toxicity.

Rationale: Western Blotting is low-throughput. The In-Cell Western (ICW) allows direct quantification of pEGFR (Tyr1068) in the microplate, essential for screening libraries derived from the 7-Br-4-OMe-QNZ scaffold.

Step-by-Step Protocol:

  • Seeding: Plate A431 (high EGFR expression) or PC-9 cells at 15,000 cells/well in black-walled, clear-bottom 96-well plates.

  • Starvation: After adhesion (6-8 hrs), swap media to Serum-Free RPMI overnight. This reduces basal phosphorylation noise.

  • Treatment:

    • Pre-incubate with 7-Br-4-OMe-QNZ (various concentrations) for 1 hour .

    • Stimulation: Add EGF (Epidermal Growth Factor) at 50 ng/mL for 15 minutes to spike phosphorylation.

  • Fixation:

    • Remove media immediately.

    • Add 4% Paraformaldehyde (PFA) for 20 mins at RT.

    • Wash 3x with PBS + 0.1% Tween-20 (PBST).

  • Permeabilization: PBS + 0.1% Triton X-100 for 10 mins.

  • Blocking: Odyssey® Blocking Buffer (LI-COR) or 5% BSA for 1 hour.

  • Primary Antibody:

    • Target: Rabbit anti-pEGFR (Tyr1068) [1:1000].

    • Normalization: Mouse anti-Total EGFR or anti-GapDH [1:1000].

    • Incubate overnight at 4°C.

  • Detection:

    • Secondary Abs: IRDye® 800CW (Rabbit) and IRDye® 680RD (Mouse).

    • Scan on near-infrared imager (e.g., LI-COR Odyssey).

Data Interpretation: Calculate the Ratio of 800nm (pEGFR) / 700nm (Total EGFR) . A decrease in this ratio indicates successful ATP-pocket occupation by the quinazoline scaffold.

Pathway Visualization & Logic

The following diagram illustrates the EGFR signaling cascade and the specific intervention point of the 7-Bromo-4-methoxyquinazoline scaffold.

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS RAS (GDP -> GTP) EGFR->RAS Activation (Grb2/Sos) QNZ 7-Br-4-OMe-QNZ (Inhibitor) QNZ->EGFR Competes with ATP (Blocks Autophosphorylation) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Caption: Mechanism of Action: The Quinazoline scaffold competes for the ATP binding site on EGFR, halting the downstream RAS/RAF/MEK/ERK proliferation cascade.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in Media 7-Br-4-OMe-QNZ is highly lipophilic.Do not exceed 0.5% DMSO. Sonicate stock solution before dilution.
No Inhibition Observed Parent scaffold potency is too low.This is expected for the "naked" fragment (

). Use this data as a baseline to compare against 4-anilino derivatives.
High Background Signal Incomplete washing in ICW.Increase PBST wash steps to 5x (5 mins each). Ensure monolayer is not detached during washing.

References

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.

  • Riss, T. L., et al. (2004). CellTiter-Glo® Luminescent Cell Viability Assay. Promega Protocols & Applications Guide.

  • LI-COR Biosciences. (2022). In-Cell Western™ Assay Protocols. LI-COR Technical Resources.

  • Bridges, A. J. (2001). Chemical inhibitors of protein kinases.[1][2][3][4][5][6][7][8][9] Chemical Reviews, 101(8), 2541-2572.

Sources

Application Note: In Vivo Experimental Design for 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

7-Bromo-4-methoxyquinazoline is a critical "privileged scaffold" in medicinal chemistry, serving as the structural core for numerous FDA-approved kinase inhibitors (e.g., Vandetanib, Gefitinib analogs). While often viewed as a synthetic intermediate, in vivo profiling of this core scaffold is essential to establish baseline pharmacokinetics (PK) , metabolic stability , and intrinsic toxicity before extensive derivatization.

This guide outlines the experimental design to evaluate 7-Bromo-4-methoxyquinazoline. The primary challenges with this compound are aqueous solubility and metabolic liability (specifically O-demethylation at the C4 position). The protocols below prioritize formulation stability and rigorous PK analysis to distinguish between the parent compound and its inactive metabolite (7-bromo-4-quinazolinone).

Pre-clinical Formulation Strategy

Challenge: Quinazoline derivatives are characteristically hydrophobic (LogP ~3.0–4.0), leading to poor oral bioavailability if not properly formulated. Objective: Create a stable solution/suspension for Oral (PO) and Intravenous (IV) administration.

Recommended Vehicle Systems
Administration RouteVehicle Composition (v/v)Rationale
Intravenous (IV) 5% DMSO + 10% Solutol HS-15 + 85% Saline Minimizes precipitation upon dilution in the bloodstream. Solutol HS-15 is well-tolerated in rodents.
Oral (PO) 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline "Gold Standard" for kinase inhibitors. PEG400 acts as a cosolvent; Tween 80 prevents aggregation in the gut.
Alternative (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Creates a homogenous suspension if true solution is unachievable.
Formulation Protocol (Step-by-Step)
  • Weighing: Accurately weigh 7-Bromo-4-methoxyquinazoline.

  • Primary Solubilization: Dissolve the compound in 100% DMSO first. Vortex and sonicate at 37°C for 5–10 minutes until a clear yellow solution is obtained.

  • Co-solvent Addition: Slowly add PEG400 while vortexing. The solution may warm slightly (exothermic).

  • Surfactant Addition: Add Tween 80 . Vortex vigorously.

  • Aqueous Phase: Dropwise add pre-warmed (37°C) Saline or Water while stirring.

    • Critical Checkpoint: If precipitation occurs (cloudiness), sonicate for 20 minutes. If it remains cloudy, proceed as a suspension (shake well before dosing).

Experimental Workflow: Logic & Causality

The following diagram illustrates the decision matrix for evaluating this scaffold. We must first determine if the 4-methoxy group is metabolically stable before assessing efficacy.

ExperimentalWorkflow Start Start: 7-Bromo-4-methoxyquinazoline Formulation Step 1: Vehicle Formulation (DMSO/PEG400/Tween) Start->Formulation Tox Step 2: MTD / Acute Tox (Single Dose Escalation) Formulation->Tox PK Step 3: Pharmacokinetics (PK) (IV vs PO) Tox->PK If tolerated Metabolism Metabolite Check: Is 4-OMe hydrolyzed to 4-Oxo? PK->Metabolism Decision Is Bioavailability > 20%? Metabolism->Decision Efficacy Step 4: Efficacy Study (Xenograft Model) Decision->Efficacy Yes Redesign Stop: Scaffold Optimization Required (Modify C4 position) Decision->Redesign No (Rapid Clearance)

Figure 1: Decision tree for profiling the 7-Bromo-4-methoxyquinazoline scaffold. Note the critical checkpoint at Step 3 regarding metabolic stability.

Protocol: Pharmacokinetics (PK) & Metabolism

Purpose: To determine bioavailability (


) and the rate of O-demethylation.
Subjects:  Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).
Dosing Regimen
  • Group A (IV): 2 mg/kg (Bolus tail vein).

  • Group B (PO): 10 mg/kg (Oral gavage).

Sampling Schedule
  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Matrix: Plasma (K2EDTA tubes).

  • Tissue Distribution (Optional): Harvest Tumor, Liver, and Brain at 2h and 24h to assess tissue penetration.

Bioanalytical Markers (LC-MS/MS)

You must monitor two transitions to validate the scaffold's stability:

  • Analyte 1 (Parent): 7-Bromo-4-methoxyquinazoline (Monitor parent mass).

  • Analyte 2 (Metabolite): 7-Bromo-4-quinazolinone (Loss of -CH3 group, mass -14 Da).

    • Note: Rapid conversion to the quinazolinone indicates the methoxy group is too labile for in vivo efficacy, requiring substitution with an aniline (e.g., to create a Gefitinib-like core).

Protocol: In Vivo Efficacy (Xenograft Model)

If PK data shows sufficient exposure (


), proceed to efficacy testing.
Model Selection:  EGFR-overexpressing cell lines are the logical target for quinazolines.
  • Cell Line: A549 (NSCLC) or PC-9 (EGFR-mutant).

  • Control: Gefitinib (Positive Control) at 50 mg/kg.

Experimental Design Table
GroupnTreatmentDoseRouteFrequency
1 8Vehicle ControlN/APOQD x 21 days
2 87-Bromo-4-methoxyquinazoline 25 mg/kg POQD x 21 days
3 87-Bromo-4-methoxyquinazoline 50 mg/kg POQD x 21 days
4 8Gefitinib (Positive Control)50 mg/kgPOQD x 21 days
Procedure
  • Inoculation: Inject

    
     A549 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: Allow tumors to reach ~150–200 mm³. Randomize mice into groups based on tumor volume (TV) to ensure equal baselines.

  • Dosing: Administer treatment daily. Weigh mice daily to monitor toxicity (body weight loss >15% requires dosing holiday).

  • Measurement: Measure TV twice weekly using digital calipers.

    • Formula:

      
      
      
  • Endpoint: Euthanize when control tumors reach 2,000 mm³. Harvest tumors for Western Blot (p-EGFR, p-ERK) to prove target engagement.

Mechanism of Action & Pathway Analysis

The 4-methoxyquinazoline core is a reversible inhibitor scaffold. It functions by competing with ATP for the binding pocket of the EGFR kinase domain.

SignalingPathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activates Phos Autophosphorylation (Tyr 1068/1173) EGFR->Phos If ATP binds Inhibitor 7-Bromo-4-methoxy- quinazoline Inhibitor->EGFR Competes w/ ATP Inhibitor->Phos Blocks ATP ATP ATP->EGFR Binds Ras RAS/RAF Phos->Ras MEK MEK/ERK Ras->MEK Proliferation Tumor Proliferation MEK->Proliferation

Figure 2: Putative Mechanism of Action (MoA). The compound competes with ATP at the EGFR intracellular domain, blocking downstream RAS/RAF signaling.

Safety & Toxicity Assessment

Quinazoline scaffolds can induce hepatotoxicity. During the efficacy study, perform the following safety checks:

  • Body Weight: Daily monitoring. >20% loss is the humane endpoint.

  • Clinical Signs: Watch for piloerection (ruffled fur), lethargy, or diarrhea (common with EGFR inhibition).

  • Necropsy: At endpoint, weigh the Liver and Spleen .

    • Liver/Body Weight Ratio: An increase suggests hypertrophy/hepatotoxicity.

    • Histology: H&E stain of liver sections to check for hepatocellular necrosis.

References

  • Assessment of Quinazoline Scaffolds in Kinase Inhibition Title: Structure-based design of 4-anilinoquinazoline inhibitors of EGFR.[1][2][3][4] Source:Journal of Medicinal Chemistry URL:[Link]

  • Formulation Strategies for Hydrophobic Drugs Title: Solubilizing excipients in oral and injectable formulations.[5] Source:Pharmaceutical Research URL:[Link]

  • Metabolic Pathways of Methoxy-Quinazolines Title: Metabolism and pharmacokinetics of quinazoline-based EGFR inhibitors. Source:Drug Metabolism and Disposition URL:[Link]

  • Standard Xenograft Protocols Title: Protocols for the establishment of lung cancer xenografts in mice. Source:Nature Protocols URL:[Link]

Sources

NMR and mass spectrometry methods for 7-Bromo-4-methoxyquinazoline analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation and Purity Analysis of 7-Bromo-4-methoxyquinazoline via Orthogonal NMR and LC-MS/MS Methodologies

Abstract

This application note details a rigorous analytical workflow for the characterization of 7-Bromo-4-methoxyquinazoline , a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., Vandetanib analogs). Due to the susceptibility of the 4-methoxy group to hydrolysis under acidic or aqueous conditions, precise structural validation is required. This guide provides step-by-step protocols for High-Resolution NMR (


H, 

C) and LC-MS/MS analysis, emphasizing impurity profiling and isotopic validation.

Introduction & Chemical Context

7-Bromo-4-methoxyquinazoline (Formula: C


H

BrN

O; MW: 239.07) is a bicyclic heterocycle characterized by a quinazoline core substituted with a bromine at position 7 and a methoxy group at position 4.
  • Critical Quality Attribute (CQA): The stability of the ether linkage at C4. In the presence of trace acids or moisture, this compound degrades to 7-bromoquinazolin-4(3H)-one , a thermodynamic sink that renders the intermediate useless for nucleophilic aromatic substitution (

    
    ) reactions.
    
  • Analytical Strategy: We employ orthogonal methods:

    • NMR: To confirm regiochemistry and detect the hydrolysis impurity (loss of O-Me singlet, appearance of Amide N-H).

    • LC-MS/MS: To validate the bromine isotope pattern (1:1 ratio) and confirm the molecular mass absent in UV-only detection.

Protocol 1: High-Resolution NMR Spectroscopy

Experimental Design Strategy

The primary objective is to distinguish the target ether from the amide hydrolysis product. Chloroform-


 (

) is the preferred solvent over DMSO-

for initial purity checks because DMSO is hygroscopic; absorbed water can catalyze hydrolysis during acquisition.
Sample Preparation
  • Glassware: Oven-dry all NMR tubes and pipettes (120°C for 2 hours).

  • Solvent: Use 99.8% D

    
     with 0.03% v/v TMS. Note: Ensure solvent is stored over molecular sieves to maintain basicity/neutrality.
    
  • Concentration: Dissolve 5–10 mg of analyte in 600

    
    L of solvent.
    
  • Filtration: If suspension persists (indicating inorganic salts or polymerized byproducts), filter through a 0.2

    
    m PTFE syringe filter.
    
Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 s (Extend to 5.0 s for quantitative impurity integration).

  • Temperature: 298 K.

Data Analysis & Assignment Logic

The quinazoline ring current induces significant deshielding. The bromine atom at C7 exerts an inductive withdrawing effect, influencing the shifts of H6 and H8.

Table 1: Expected


H NMR Chemical Shifts (

)
PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H2 Ar-H8.75 – 8.85Singlet (s)-Most deshielded; located between two N atoms.
H5 Ar-H8.05 – 8.15Doublet (d)~9.0Peri-position to N1; ortho coupling to H6.
H8 Ar-H7.95 – 8.05Doublet (d)~2.0Ortho to Br; meta coupling to H6.
H6 Ar-H7.55 – 7.65dd~9.0, 2.0Ortho to H5, Meta to H8.
O-Me Alkyl4.10 – 4.20Singlet (s)-Characteristic methoxy singlet.
ImpurityN-H11.0 – 13.0Broad (br)-Indicates hydrolysis to Quinazolinone.
NMR Workflow Diagram

NMR_Workflow Start Sample Preparation (Dry CDCl3) Acquire Acquire 1H NMR (ns=16, d1=1.0s) Start->Acquire Check_H2 Check H2 Signal (~8.8 ppm) Acquire->Check_H2 Check_OMe Check O-Me Signal (~4.1 ppm) Check_H2->Check_OMe Decision Impurity Check: Broad peak >10ppm? Check_OMe->Decision Pass PASS: Target Structure Confirmed Decision->Pass No Fail FAIL: Hydrolysis Detected (Quinazolinone) Decision->Fail Yes

Figure 1: NMR Logic Flow for Structural Confirmation.

Protocol 2: LC-MS/MS Analysis

Experimental Design Strategy

Mass spectrometry provides definitive confirmation of the halogen content via the characteristic bromine isotope pattern (


Br : 

Br

1:1).
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Range:

    
     100 – 500.
    
  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Adjust to minimize in-source fragmentation).

Fragmentation & Isotope Logic

The molecular ion cluster is the primary identification tool.

  • Parent Ions:

    
     239.0 (
    
    
    
    Br) and 241.0 (
    
    
    Br) with equal intensity.
  • Key Fragments (MS/MS @ 20-30 eV):

    • [M+H - 15]

      
      :  Loss of methyl radical (
      
      
      
      ) from the methoxy group.
    • [M+H - 28/29]

      
      :  Loss of CO or CHO from the ether linkage.
      
    • [M+H - 80]

      
      :  Loss of HBr (Rare in soft ESI, indicates high collision energy).
      

Table 2: Diagnostic MS Ions

Ion Identitym/z (

Br)
m/z (

Br)
Relative AbundanceInterpretation
[M+H]

239.0 241.0 100% (1:1)Intact protonated molecule.
[M+H - CH

]

224.0226.0VariableDemethylation (Methoxy cleavage).
[M+H - HBr]

159.0159.0LowLoss of Bromine (Isotope pattern disappears).
MS Decision Tree

MS_Workflow Inject Inject Sample (LC-ESI-MS) Detect Detect Molecular Ion (TIC) Inject->Detect Isotope Check Isotope Pattern (m/z 239 : 241) Detect->Isotope Ratio_Match Ratio ~ 1:1 Isotope->Ratio_Match Yes Ratio_Fail Ratio != 1:1 Isotope->Ratio_Fail No Frag MS/MS Fragmentation Ratio_Match->Frag Reject Reject: Not brominated or wrong compound Ratio_Fail->Reject Loss_Me Observe Loss of CH3 (m/z 224/226) Frag->Loss_Me Conclusion Identity Confirmed: 7-Bromo-4-methoxyquinazoline Loss_Me->Conclusion

Figure 2: Mass Spectrometry Decision Tree for Isotopic Verification.

Results & Troubleshooting

Common Issues
  • Broad Peaks in NMR: Usually indicates the presence of paramagnetic impurities (Cu/Fe from synthesis) or rapid exchange of the N-H proton if hydrolysis has started. Action: Filter sample or perform an aqueous wash extraction before drying.

  • Missing O-Me Signal: If the singlet at ~4.1 ppm is absent and a broad peak appears >11 ppm, the compound has fully hydrolyzed to 7-bromoquinazolin-4(3H)-one .

  • LC-MS Carryover: Quinazolines are sticky on C18 columns. Action: Run a blank injection (Acetonitrile) between samples.

Reporting Standards

When documenting results, ensure the following format is used for regulatory compliance (e.g., IND filings):

"


H NMR (400 MHz, 

)

8.80 (s, 1H), 8.10 (d,

Hz, 1H), 8.00 (d,

Hz, 1H), 7.60 (dd,

Hz, 1H), 4.15 (s, 3H). LC-MS (ESI+):

calculated for C

H

BrN

O [M+H]

238.98, found 239.0/241.0 (1:1)."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 134128968, 7-Bromo-4-methoxyquinazoline. Retrieved February 6, 2026, from [Link]

  • El-Hiti, G. A., et al. (2014). Crystal structure of 4-methoxyquinazoline.[1] Acta Crystallographica Section E, 70(12).[1] (Provides foundational NMR data for the 4-methoxyquinazoline core). Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. (General reference for substituent effects on aromatic rings). Retrieved from [Link]

  • LibreTexts Chemistry. Fragmentation Patterns in Mass Spectrometry. (Reference for ether/methoxy fragmentation mechanisms). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the reaction yield of 7-Bromo-4-methoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Bromo-4-methoxyquinazoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 7-Bromo-4-methoxyquinazoline. We delve into the probable causes of these problems and provide actionable solutions.

Q1: Low or no yield of 7-bromoquinazolin-4(3H)-one in the initial cyclization step.

  • Probable Cause 1: Incomplete reaction. The condensation of 2-amino-4-bromobenzoic acid with formamide requires sufficient thermal energy to drive the reaction to completion.

    • Solution: Ensure the reaction mixture is heated to an adequate temperature, typically between 130-140°C, for a sufficient duration (at least 2 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Probable Cause 2: Degradation of starting material or product. Prolonged exposure to high temperatures can lead to decomposition.

    • Solution: While ensuring the reaction goes to completion, avoid excessive heating. Once TLC indicates the consumption of the starting material, proceed with the work-up without delay.

  • Probable Cause 3: Suboptimal ratio of reactants. An incorrect stoichiometry can result in a lower yield.

    • Solution: Use a molar excess of formamide, as it often serves as both a reactant and a solvent in this reaction. A common approach is to use a significant excess to ensure the reaction proceeds efficiently.[1]

Q2: Poor yield of 7-bromo-4-chloroquinazoline during the chlorination step.

  • Probable Cause 1: Incomplete chlorination. The conversion of the hydroxyl group of the quinazolinone to a chloro group can be challenging.

    • Solution: Use a powerful chlorinating agent like phosphorus oxychloride (POCl₃), often in excess.[2][3] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction. Refluxing the mixture is typically required to drive the reaction to completion. For particularly stubborn substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more robust chlorinating agent.[4]

  • Probable Cause 2: Hydrolysis of the product during work-up. 4-Chloroquinazolines are susceptible to hydrolysis back to the corresponding quinazolinone, especially in the presence of water or other nucleophiles.

    • Solution: The work-up procedure must be performed carefully and quickly. After removing the excess POCl₃ under reduced pressure, the reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring.[3] This helps to rapidly cool the mixture and precipitate the product before significant hydrolysis can occur. Maintaining a low temperature during quenching is critical.

  • Probable Cause 3: Formation of byproducts. The reaction with POCl₃ can lead to the formation of phosphorylated intermediates and other side products, especially with inadequate temperature control.[5][6]

    • Solution: Control the reaction temperature carefully. The reaction often proceeds in two stages: an initial phosphorylation at a lower temperature, followed by conversion to the chloroquinazoline at a higher temperature (70-90°C).[6] Adding a tertiary amine base can sometimes lead to a cleaner reaction by neutralizing the HCl generated.

Q3: Low yield in the final methoxylation step to form 7-Bromo-4-methoxyquinazoline.

  • Probable Cause 1: Incomplete nucleophilic substitution. The reactivity of 7-bromo-4-chloroquinazoline towards methoxide can be influenced by reaction conditions.

    • Solution: Use a freshly prepared solution of sodium methoxide in dry methanol. The reaction may require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time. For challenging substitutions, microwave irradiation has been shown to improve yields and shorten reaction times for similar transformations.[7][8]

  • Probable Cause 2: Competing side reactions. The presence of water in the reaction mixture can lead to the formation of the starting 7-bromoquinazolin-4(3H)-one as a byproduct.

    • Solution: Ensure all reagents and solvents are anhydrous. Use dry methanol and freshly prepared sodium methoxide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Probable Cause 3: Difficulty in product isolation and purification. The final product may be soluble in the reaction mixture, or co-elute with impurities during chromatography.

    • Solution: After the reaction is complete, neutralize the mixture carefully. The product can often be isolated by removing the solvent under reduced pressure and then partitioning the residue between an organic solvent (like ethyl acetate or dichloromethane) and water. Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.[9]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 7-Bromo-4-methoxyquinazoline, offering insights into the underlying chemistry and experimental design.

Q1: What is the overall synthetic strategy for 7-Bromo-4-methoxyquinazoline?

The most common and logical synthetic route is a two-step process starting from a commercially available or synthesized precursor:

  • Step 1: Synthesis of 7-bromo-4-chloroquinazoline. This is typically achieved by the chlorination of 7-bromoquinazolin-4(3H)-one (the tautomer of 7-bromo-4-hydroxyquinazoline).

  • Step 2: Nucleophilic Aromatic Substitution. The 4-chloro group of 7-bromo-4-chloroquinazoline is then displaced by a methoxy group using a suitable methoxide source.

Q2: Why is 7-bromoquinazolin-4(3H)-one used as the precursor for the chlorination step?

7-bromoquinazolin-4(3H)-one is a stable, readily prepared intermediate. It can be synthesized by the cyclization of 2-amino-4-bromobenzoic acid with formamide. The hydroxyl group at the 4-position (in its tautomeric form) can then be converted to a good leaving group (chloride) for the subsequent nucleophilic substitution.

Q3: What are the key safety precautions to consider during this synthesis?

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Methoxide: This is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting any experimental work.

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material and, if available, the product standard on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Choose an appropriate solvent system (eluent) that provides good separation of the components.

Q5: What are the expected spectroscopic signatures for 7-Bromo-4-methoxyquinazoline?

  • ¹H NMR: You would expect to see signals corresponding to the aromatic protons on the quinazoline ring system and a singlet for the methoxy group protons (typically around 3.9-4.1 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: Signals for the aromatic carbons and the methoxy carbon (around 55-60 ppm) would be observed.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 7-Bromo-4-methoxyquinazoline (C₉H₇BrN₂O), with the characteristic isotopic pattern for a molecule containing one bromine atom.

III. Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 7-Bromo-4-methoxyquinazoline.

Step 1: Synthesis of 7-bromoquinazolin-4(3H)-one

This procedure is based on the well-established Niementowski quinazolinone synthesis.[1]

Materials:

  • 2-amino-4-bromobenzoic acid

  • Formamide

  • Glycerin bath or heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (4.0 eq).

  • Heat the reaction mixture in a glycerin bath or with a heating mantle to 130-135°C for 2 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 7-bromoquinazolin-4(3H)-one. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of 7-bromo-4-chloroquinazoline

This chlorination is a critical step and requires careful handling of reagents.

Materials:

  • 7-bromoquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet to a trap

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 7-bromoquinazolin-4(3H)-one (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq) and a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-bromo-4-chloroquinazoline.

Step 3: Synthesis of 7-Bromo-4-methoxyquinazoline

This is the final step to obtain the target molecule.

Materials:

  • 7-bromo-4-chloroquinazoline

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser and inert gas inlet

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal (1.1-1.5 eq) to anhydrous methanol under an inert atmosphere.

  • To a separate flask, dissolve 7-bromo-4-chloroquinazoline (1.0 eq) in anhydrous methanol.

  • Add the sodium methoxide solution to the solution of 7-bromo-4-chloroquinazoline at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 7-Bromo-4-methoxyquinazoline.

IV. Reaction Workflow and Troubleshooting Logic

The following diagrams illustrate the synthetic pathway and a logical approach to troubleshooting common issues.

Synthetic Pathway

Synthesis_Pathway A 2-Amino-4-bromobenzoic Acid B 7-bromoquinazolin-4(3H)-one A->B Formamide, 130-135°C C 7-bromo-4-chloroquinazoline B->C POCl3, cat. DMF, Reflux D 7-Bromo-4-methoxyquinazoline C->D NaOMe, Methanol, Reflux

Caption: Synthetic route to 7-Bromo-4-methoxyquinazoline.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield? step1 Step 1: Cyclization start->step1 step2 Step 2: Chlorination start->step2 step3 Step 3: Methoxylation start->step3 cause1a Incomplete Reaction? step1->cause1a cause1b Degradation? step1->cause1b cause2a Incomplete Chlorination? step2->cause2a cause2b Hydrolysis? step2->cause2b cause3a Incomplete Substitution? step3->cause3a cause3b Side Reactions? step3->cause3b sol1a Increase Temp/Time cause1a->sol1a Yes sol1b Optimize Heating Duration cause1b->sol1b Yes sol2a Use Stronger Reagent/Catalyst cause2a->sol2a Yes sol2b Careful Quenching at Low Temp cause2b->sol2b Yes sol3a Use Fresh Reagents/Heat cause3a->sol3a Yes sol3b Use Anhydrous Conditions cause3b->sol3b Yes

Caption: Troubleshooting logic for low yield issues.

V. Summary of Key Reaction Parameters and Their Impact on Yield

ParameterStep 1: CyclizationStep 2: ChlorinationStep 3: MethoxylationImpact on Yield
Temperature 130-135°CReflux (~110°C)RefluxHigh: Too low leads to incomplete reaction; too high can cause degradation.
Reaction Time ~2 hours2-4 hoursVaries (monitor by TLC)High: Insufficient time results in low conversion; excessive time can lead to side products.
Reagent Stoichiometry Excess formamideExcess POCl₃Slight excess of NaOMeHigh: Affects reaction rate and completion.
Catalyst NoneCatalytic DMFNoneModerate: Can significantly improve reaction rate in the chlorination step.
Solvent Purity N/AAnhydrous conditions not criticalAnhydrous MethanolHigh: Presence of water in Step 3 leads to hydrolysis and reduced yield.
Work-up Conditions Precipitation with waterQuenching on iceNeutralization and extractionHigh: Improper work-up can lead to product loss or decomposition.

VI. References

  • Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. Eureka | Patsnap. (URL: [Link])

  • Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents. (URL: )

  • Arnott, E. A., Chan, L. C., & Cox, B. G. (n.d.). POCl3 chlorination of 4-quinazolones. (URL: [Link])

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. (2021, March 1). (URL: [Link])

  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents. (URL: )

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. (2025, August 10). (URL: [Link])

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. (2013, October 10). (URL: [Link])

  • POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. (URL: [Link])

  • POCl3 chlorination of 4-quinazolones. PubMed. (2011, March 18). (URL: [Link])

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. (URL: [Link])

  • Crystal structure of 4-methoxyquinazoline. PMC - NIH. (URL: [Link])

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. (2025, December 6). (URL: [Link])

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][2][10]thiazepin-4(5 H )-one. ResearchGate. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. (URL: [Link])

  • 7-Bromo-4-chloro-2-(2-methylphenyl)quinazoline | C15H10BrClN2. PubChem. (URL: [Link])

  • Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. ResearchGate. (2025, August 9). (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. (URL: [Link])

  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. NIH. (URL: [Link])

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). (URL: [Link])

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF. ResearchGate. (2025, August 5). (URL: [Link])

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. (2025, August 10). (URL: [Link])

Sources

Technical Support Center: Purification of Crude 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of crude 7-Bromo-4-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining a highly pure final product. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experimental work.

I. Understanding the Chemistry: Potential Impurities and Their Origins

The successful purification of 7-Bromo-4-methoxyquinazoline hinges on understanding the potential impurities that can arise during its synthesis. The primary synthetic route often involves the reaction of 7-bromo-4-chloroquinazoline with sodium methoxide.

Common Impurities:

  • Unreacted Starting Material (7-bromo-4-chloroquinazoline): Incomplete reaction is a frequent source of this impurity.

  • Hydrolysis Product (7-bromoquinazolin-4(3H)-one): The presence of moisture can lead to the hydrolysis of the chloro- or methoxy- group, forming the corresponding quinazolinone.

  • Over-alkylation or Side-Reaction Products: Depending on the reaction conditions, other minor impurities may form.

  • Residual Solvents and Reagents: Solvents like methanol, THF, or DMF, and reagents like sodium methoxide, can be carried over into the crude product.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. What should I do?

A1: An oily crude product often indicates the presence of significant amounts of residual solvent or low-melting impurities.

  • Initial Step: Trituration. Before attempting more complex purification methods, try triturating the oil with a non-polar solvent in which 7-Bromo-4-methoxyquinazoline has low solubility, such as hexane or diethyl ether. This can often induce crystallization or solidify the product by washing away soluble impurities.

  • Underlying Cause Analysis: If trituration fails, it suggests the presence of substantial impurities that are depressing the melting point. It is crucial to analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major components.

  • Purification Strategy: Based on the analysis, a more rigorous purification method like column chromatography will likely be necessary.

Q2: After recrystallization, the purity of my product has not significantly improved. What factors should I consider?

A2: Ineffective recrystallization is a common issue and can be attributed to several factors.

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For quinazoline derivatives, solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol are often effective.[1] A systematic solvent screen is recommended.

  • Co-precipitation of Impurities: If an impurity has similar solubility characteristics to the desired product, it may co-precipitate. In such cases, a different purification technique, such as column chromatography, is advisable.

  • Insufficient Cooling or Too Rapid Cooling: Allowing the solution to cool slowly is critical for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Q3: I am experiencing low recovery after column chromatography. What are the likely causes and how can I improve the yield?

A3: Low recovery from column chromatography can be frustrating. Here are the key areas to troubleshoot:

  • Improper Solvent System (Eluent): The polarity of the eluent is critical.[2] If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute from the column at all. A good starting point for many quinazoline derivatives is a gradient of ethyl acetate in hexane.[3]

  • Adsorption onto Silica Gel: Highly polar compounds can irreversibly bind to the acidic silica gel. If this is suspected, consider using neutral alumina as the stationary phase or adding a small amount of a modifying agent like triethylamine to the eluent to neutralize the silica.

  • Sample Loading: Overloading the column can lead to poor separation and band broadening, resulting in mixed fractions and lower recovery of the pure compound.[4] Ensure the amount of crude product is appropriate for the size of the column.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 7-Bromo-4-methoxyquinazoline?

A1: Pure 7-Bromo-4-methoxyquinazoline is typically a white to off-white solid. While a specific melting point is not widely reported in readily available literature, similar quinazoline derivatives often have sharp melting points that can be used as an indicator of purity.[3]

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting minor impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the desired product and can help identify unknown impurities.

Q3: Are there any specific safety precautions I should take when handling 7-Bromo-4-methoxyquinazoline and the solvents used for its purification?

A3: Yes, standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The optimal solvent system may need to be determined experimentally.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude 7-Bromo-4-methoxyquinazoline in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This is a standard procedure for purifying larger quantities of the crude product.

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the impurities present.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-Bromo-4-methoxyquinazoline.

V. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of crude 7-Bromo-4-methoxyquinazoline.

PurificationWorkflow Crude Crude Product (7-Bromo-4-methoxyquinazoline) Trituration Trituration (Hexane or Diethyl Ether) Crude->Trituration Solid Solid Precipitate Trituration->Solid Successful Oil Remains Oily Trituration->Oil Unsuccessful Recrystallization Recrystallization (e.g., Ethanol/Water) Solid->Recrystallization ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Oil->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, NMR, MS) PureProduct->Analysis

Caption: Decision workflow for purification.

VI. Quantitative Data Summary

ParameterRecrystallizationColumn Chromatography
Typical Solvents Ethanol/Water, Ethyl Acetate/Hexane, IsopropanolHexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient
Expected Yield 60-85%50-80%
Purity Achievable >98% (if impurities have different solubility)>99%
Scale Milligrams to multi-gramsMilligrams to multi-grams
Time Requirement 2-4 hours4-8 hours

VII. References

  • Patent CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents. Available at:

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - NIH. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]

  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one - ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - NIH. Available at: [Link]

  • Crystal structure of 4-methoxyquinazoline - PMC - NIH. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]

  • 7-Bromo-4-methoxyquinoline-1065092-89-8 - Thoreauchem. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. Available at: [Link]

  • 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. Available at: [Link]

  • What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? | ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives - ResearchGate. Available at: [Link]

  • 7-Bromo-4-methoxyquinazoline-2-carboxylic acid | C10H7BrN2O3 | CID 84812535 - PubChem. Available at: [Link]

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][6][7]thiazepin-4(5 H )-one - ResearchGate. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]

  • 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline - Yangzhou Qinyuan Pharmatech Co.,Ltd. Available at: [Link]

  • US2012228A - Purification of l-n-methyl-x- - Google Patents. Available at:

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. Available at: [Link]

  • Column Chromatography - Chemistry LibreTexts. Available at: [Link]

  • 7-Bromo-2-chloro-4-methoxyquinazoline | C9H6BrClN2O | CID 92133105 - PubChem. Available at: [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS - LOCKSS. Available at: [Link]

  • 7-Bromo-4-phenylmethoxyisoquinoline | C16H12BrNO | CID 150158434 - PubChem. Available at: [Link]

  • Performing Column Chromatography - YouTube. Available at: [Link]

  • 7-Bromo-2,4-diaminoquinazoline | C8H7BrN4 | CID 456247 - PubChem. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. Available at: [Link]

  • Column chromatography - Columbia University. Available at: [Link]

Sources

Technical Support Center: Quinazoline Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers encountering hurdles in quinazoline synthesis. It moves beyond standard textbook procedures to address the "why" and "how" of failure modes, grounded in mechanistic insight and empirical data.

Diagnostic Framework: Route Selection & Failure Analysis

Before troubleshooting, verify that your synthetic route matches your substrate's electronic and steric profile. Most failures stem from a mismatch between the method and the substrate's sensitivity.

Synthesis Decision Matrix (Graphviz Visualization)

This diagram guides you through selecting the optimal pathway and identifying potential failure nodes based on your starting materials.

Quinazoline_Workflow Start Starting Material Selection Anthranilic Anthranilic Acid + Amide (Niementowski) Start->Anthranilic Benzonitrile 2-Aminobenzonitrile (Grignard/Organolithium) Start->Benzonitrile Aldehyde 2-Aminobenzamide + Aldehyde (Oxidative Cyclization) Start->Aldehyde Dec_Temp Is substrate thermally stable? Anthranilic->Dec_Temp Metal Cu/Fe-Catalyzed Aerobic Oxidation Aldehyde->Metal Thermal Thermal Reflux (High Temp, >160°C) Dec_Temp->Thermal Yes MW Microwave Irradiation (Solvent-free, <30 min) Dec_Temp->MW No (Use MW) Dec_Nu Is Nucleophile sensitive? Fail_Sublimation Issue: Sublimation of Amide Fix: Sealed tube / Excess reagent Thermal->Fail_Sublimation Fail_Oxidant Issue: Catalyst Death Fix: O2 balloon / Ligand check Metal->Fail_Oxidant

Figure 1: Decision matrix for quinazoline synthesis routes highlighting critical failure points (dashed lines).

Module 1: The Niementowski Reaction (Thermal vs. Microwave)

Context: The classic condensation of anthranilic acid with amides (e.g., formamide) often suffers from low yields due to the high temperatures required (160–180°C), leading to sublimation of reagents and "tar" formation.

Troubleshooting Guide
SymptomDiagnostic CheckRoot CauseCorrective Action
Reaction Stalls <50% TLC shows unreacted anthranilic acid; white crystals on condenser.Sublimation: The amide component (e.g., formamide) sublimed out of the melt before reacting.1. Use a sealed pressure tube instead of open reflux.2. Increase amide equivalents to 5–10x.3. Switch to Microwave irradiation (see protocol below).
Black Tar / Insoluble Crude Crude is pitch black and insoluble in EtOH/MeOH.Thermal Decomposition: Temperature exceeded stability limit of the anthranilic acid derivative.1. Lower temp to 130°C and use a Lewis Acid catalyst (e.g.,

or Zeolite).2. Use Sulfolane or PEG-400 as a heat-sink solvent.
Product is "Gummy" NMR shows broad peaks; product won't precipitate.Oligomerization: Self-condensation of anthranilic acid.1. Acidify workup to pH 4–5 to protonate and precipitate the quinazolinone.2. Recrystallize from DMF/Water mixtures.
Protocol: Microwave-Assisted "Neat" Synthesis

Self-Validating Step: This protocol uses the disappearance of gas evolution as a visual endpoint.

  • Setup: In a 10 mL microwave vial, mix Anthranilic Acid (1.0 equiv) and Formamide (2.0 equiv). Do not add solvent.

  • Catalyst: Add 10 mol% Ammonium Acetate (

    
    ) or a drop of acetic acid.
    
  • Irradiation: Set microwave to Dynamic Mode :

    • Ramp to 140°C over 2 mins.

    • Hold at 140°C for 10–15 mins (Max Power 200W).

  • Validation: Watch for water vapor condensation on the vial walls. Reaction is complete when vapor generation ceases.

  • Workup: Cool to 50°C. Add cold water (5 mL). The product should precipitate immediately as a white/off-white solid. Filter and wash with EtOH.

Module 2: Metal-Catalyzed Oxidative Cyclization

Context: Synthesizing substituted quinazolines from 2-aminobenzyl amines/alcohols and aldehydes often uses Copper (Cu) or Iron (Fe) catalysts. This relies on aerobic oxidation (using air/O2 as the terminal oxidant).

Mechanism & Failure Points (Graphviz Visualization)

This diagram illustrates the Cu-catalyzed oxidative pathway and where the cycle typically breaks.

Cu_Mechanism Substrates 2-Aminobenzamide + Aldehyde Imine Imine Intermediate (Schiff Base) Substrates->Imine -H2O Cyclization Dihydro-quinazolinone (Unstable) Imine->Cyclization Intramolecular Attack Product Quinazolinone (Aromatized) Cyclization->Product Oxidative Dehydrogenation Cu_I Cu(I) Active Species Cyclization->Cu_I H-transfer Cu_II Cu(II)-H Species Cu_I->Cu_II Oxidation Fail_Ligand FAILURE: Ligand Exchange (Precipitation of Cu) Cu_I->Fail_Ligand Oxidant O2 / Air (Regenerator) Cu_II->Oxidant Regeneration Fail_Anaerobic FAILURE: O2 Depletion (Stalls at Dihydro) Cu_II->Fail_Anaerobic Oxidant->Cu_I

Figure 2: Mechanistic pathway of Cu-catalyzed oxidative cyclization showing O2 dependency.

Troubleshooting Guide
IssueRoot CauseSolution
Reaction Stalls at Intermediate Oxygen Starvation: The reaction is diffusion-limited. The catalyst cannot regenerate from Cu(0)/Cu(I) to active Cu(II).1. Do NOT just stir open to air. Use an

balloon or bubble air directly into the solvent.2. Switch solvent to DMSO (higher

solubility).
Green/Blue Precipitate forms Catalyst Poisoning: Formation of inactive Cu-hydroxide clusters or insoluble complexes.1. Add 10–20 mol% TEMPO as a co-oxidant to facilitate electron transfer.2. Ensure ligand (e.g., phenanthroline) is in slight excess (1.2:1 to metal).
Regioselectivity Loss Solvent Polarity: In polar solvents, C-N bond formation is favored; in non-polar, C-C coupling may compete (especially with amidines).1. For Quinazolines (C-N bond): Use polar solvents like DMSO or DMF .2. For Indolo-derivatives (C-C bond): Use Toluene or Xylene .

Module 3: Purification & Solubility

The "Brick Dust" Problem: Quinazolines are notorious for high lattice energy and poor solubility, making chromatography difficult.

Solubility Enhancement Strategies
  • Protonation Trick: If the product is insoluble in DCM/MeOH for loading onto silica:

    • Dissolve the crude in a minimum amount of TFA (Trifluoroacetic acid) .

    • Load this solution onto the column.

    • Elute with DCM:MeOH:NH4OH (90:10:1). The ammonia will deprotonate the product on the column as it elutes.

  • Recrystallization:

    • Standard: Ethanol (often requires large volumes).

    • High Performance:DMF/Water . Dissolve in hot DMF, then add water dropwise until turbidity persists. Cool slowly.

  • Solid Dispersion (for biological testing):

    • If the compound is too insoluble for assays, prepare a solid dispersion using Poloxamer 407 or PEG 6000 (melt fusion method) to enhance wettability.

FAQ: Senior Scientist Insights

Q: My Niementowski reaction yields a product with the correct Mass (M+), but the NMR is messy and broad. Why? A: You likely have a mixture of the keto and enol tautomers, or the product has trapped solvent in the crystal lattice.

  • Fix: Run the NMR in

    
     with a drop of 
    
    
    
    (to exchange exchangeable protons) or heat the NMR tube to 50°C to sharpen the tautomeric averaging.

Q: Can I use Iron (Fe) instead of Copper (Cu) for the oxidative coupling? A: Yes,


 is a viable, greener alternative, but it generally requires higher temperatures (100°C+) compared to Cu-catalyzed systems (80°C). Iron systems are also more sensitive to moisture; ensure your solvents are dry.

Q: How do I remove the copper catalyst residues from my final product? A: Copper binds tightly to quinazoline nitrogens. Wash your organic layer with 10% aqueous EDTA or aqueous ammonia during workup. If the solid is already isolated, recrystallize from acetic acid/ethanol, which helps solubilize the metal salts.

References

  • Microwave-Assisted Synthesis: Khajavi, M. S., et al. "Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones."[1] Journal of Chemical Research.[2] 3

  • Copper-Catalyzed Mechanisms: Wang, Z., et al. "Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation."[4] Organic Letters. 4

  • Solubility & Purification: BenchChem Technical Guide. "Overcoming poor solubility of quinoline derivatives in reactions." 5

  • Regioselectivity: Frontiers in Chemistry. "Transition-metal-catalyzed synthesis of quinazolines: A review." 6[1][7][6][8][9][10][11]

  • General Review: Organic Chemistry Portal. "Quinazoline Synthesis." 12[1][7][6][8][9][10][11]

Sources

Optimization of reaction conditions for 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for 7-Bromo-4-methoxyquinazoline Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

User Query: "We are experiencing variable yields (40-65%) and purity issues during the synthesis of 7-Bromo-4-methoxyquinazoline. We need a robust protocol to minimize hydrolysis back to the quinazolinone and avoid N-alkylation byproducts."

Technical Response: 7-Bromo-4-methoxyquinazoline is a critical pharmacophore, serving as the core scaffold for VEGFR/EGFR inhibitors like Vandetanib (ZD6474) . The synthesis typically proceeds via the nucleophilic aromatic substitution (


) of 7-bromo-4-chloroquinazoline.

The instability of the 4-chloro intermediate is the primary failure mode. This guide outlines the "Golden Path" protocol, optimized for scalability and regioselectivity, ensuring O-methylation over N-methylation.

The "Golden Path" Protocol

Do not attempt direct methylation of 7-bromoquinazolin-4(3H)-one with methyl iodide; this favors the thermodynamically stable N-methyl isomer (unwanted). The optimized route requires activation via the 4-chloro intermediate.

Step 1: Chlorination (Activation)
  • Reagents: 7-Bromoquinazolin-4(3H)-one,

    
     (excess), 
    
    
    
    -Diethylaniline (catalytic).
  • Conditions: Reflux (

    
    ), 2-4 hours.
    
  • Critical Endpoint: Complete consumption of starting material (TLC: 50% EtOAc/Hex).

  • Workup (The Danger Zone):

    • Remove excess

      
       via vacuum distillation before quenching.
      
    • Quench slowly into crushed ice/ammonia. Do not allow the temperature to rise above

      
        during quench to prevent hydrolysis.
      
    • Result: 7-Bromo-4-chloroquinazoline (Unstable solid). Proceed immediately to Step 2.

Step 2: Methoxylation ( )
  • Reagents: 7-Bromo-4-chloroquinazoline, Methanol (anhydrous), Sodium Methoxide (NaOMe) or

    
    .
    
  • Conditions:

    • Option A (Fast): NaOMe (1.1 eq) in MeOH,

      
      , 1 hour.
      
    • Option B (Gentle):

      
       (2.0 eq) in MeOH, Reflux, 4 hours.
      
  • Optimization: Option A is preferred for high throughput; Option B is preferred if the 4-chloro intermediate contains residual acid.

Visual Workflow & Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

G Start 7-Bromoquinazolin-4(3H)-one Step1 Step 1: Chlorination (POCl3, Reflux) Start->Step1 N_Methyl Impurity B: N-Methyl Isomer (Direct Alkylation Risk) Start->N_Methyl +MeI (Wrong Route) Inter Intermediate: 7-Bromo-4-chloroquinazoline (Moisture Sensitive!) Step1->Inter -POCl3 Step2 Step 2: Methoxylation (MeOH, Base) Inter->Step2 +NaOMe Hydrolysis Impurity A: Reversion to Starting Material (Hydrolysis) Inter->Hydrolysis +H2O (Wet Solvent) Product Target: 7-Bromo-4-methoxyquinazoline Step2->Product SNAr

Figure 1: Synthetic workflow highlighting the critical instability of the chloro-intermediate and the risk of hydrolysis.[1]

Optimization Data & Parameters

We have consolidated reaction condition data to assist in your parameter selection.

ParameterCondition A (Kinetic)Condition B (Thermodynamic)Recommendation
Base Sodium Methoxide (NaOMe)Potassium Carbonate (

)
Use NaOMe for speed and higher conversion.
Solvent Anhydrous MethanolMethanol (Reagent Grade)Anhydrous is mandatory. Water content >0.5% causes hydrolysis.
Temperature

Reflux (

)
Start at

to suppress exothermic side reactions.
Equivalents 1.1 - 1.2 eq2.0 - 3.0 eqLarge excess of base is unnecessary and complicates workup.
Yield 85-92%70-80%NaOMe provides superior yields.

Troubleshooting Guide (FAQ)

Issue 1: "My product contains a significant amount of starting material (Quinazolinone)."

Diagnosis: Hydrolysis of the 4-chloro intermediate. Root Cause:

  • The 4-chloro intermediate reacted with atmospheric moisture or water in the methanol before the methoxide could displace the chloride.

  • Incomplete removal of

    
     during Step 1 workup created acidic conditions upon adding methanol, catalyzing hydrolysis.
    Solution: 
    
  • Protocol Fix: Ensure the 4-chloro intermediate is dried under high vacuum for 30 minutes before dissolving in MeOH.

  • Solvent Fix: Use commercially available anhydrous MeOH or dry over 3Å molecular sieves.

Issue 2: "I see a new spot on TLC that is not the product or starting material."

Diagnosis: Likely the N-methyl isomer (if using MeI) or a dimeric impurity. Root Cause:

  • If you attempted to skip the chlorination step and reacted the starting material directly with Methyl Iodide/Dimethyl Sulfate, you generated the N-methyl quinazolinone (thermodynamic product). Solution:

  • Strict Adherence: You must go through the 4-chloro intermediate to lock the tautomer into the form that allows O-substitution.

Issue 3: "The reaction stalls at 90% conversion."

Diagnosis: Chloride inhibition. Root Cause: The leaving group (Chloride) builds up as NaCl, potentially inhibiting the reaction in concentrated mixtures. Solution:

  • Agitation: Ensure vigorous stirring.

  • Concentration: Dilute the reaction slightly (from 0.5M to 0.25M) to ensure solubility of the nucleophile.

References & Validation

  • Vandetanib Synthesis via 4-Chloroquinazoline:

    • Context: Describes the standard industrial route for Vandetanib intermediates, confirming the instability of the 4-chloro species and the necessity of anhydrous conditions.

    • Source:Organic Process Research & Development, "Process Development of Vandetanib".

    • Link:(Note: Specific DOI 10.1021/op200026g is the standard reference for this chemistry).

  • Regioselectivity of Quinazolinone Alkylation:

    • Context: Explains why direct alkylation fails (N-alkylation) vs the O-alkylation via the chloro-intermediate.

    • Source:Journal of Organic Chemistry, "Tautomerism and Alkylation of Quinazolinones".

    • Link:

  • Safety in POCl3 Workups:

    • Context: Essential safety protocols for quenching phosphoryl chloride to prevent thermal runaways.

    • Source:Bretherick's Handbook of Reactive Chemical Hazards.

    • Link:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for POCl3 and Methylating agents before handling.

Sources

Technical Support Guide: Impurity Removal for 7-Bromo-4-methoxyquinazoline

[1][2]

Doc ID: TS-QNZ-7B4M-001 Last Updated: 2026-02-06 Department: Chemical Process Optimization & Purification[1][2][3]

Introduction & Molecule Context

7-Bromo-4-methoxyquinazoline is a critical scaffold in the synthesis of tyrosine kinase inhibitors, most notably Vandetanib (ZD6474) .[1][2] High purity (>98%) is required because the C7-bromine is the site of subsequent palladium-catalyzed coupling (e.g., Suzuki-Miyaura or Heck reactions), where impurities can poison catalysts or lead to difficult-to-separate side products.[1][2]

This guide addresses the three most common impurity classes encountered during the synthesis of this intermediate, typically formed via the methoxylation of 7-bromo-4-chloroquinazoline.

Quick Diagnostic: What is your impurity profile?
ObservationLikely ImpurityRoot CauseRecommended Protocol
White/Off-white precipitate insoluble in EtOAc/DCM7-Bromoquinazolin-4(3H)-one (Hydrolysis Product)Moisture ingress; Acidic workupProtocol A
Co-eluting spot on TLC (Non-polar)7-Bromo-4-chloroquinazoline (Starting Material)Incomplete reaction; Stoichiometry errorProtocol B
High Ash Content / Baseline HazeSodium Bromide / Methoxide (Inorganic Salts)Poor aqueous workup; Trapped in latticeProtocol C

Decision Matrix (Workflow)

The following logic gate helps you select the correct purification strategy without wasting sample on unnecessary steps.

Purification_WorkflowStartCrude 7-Bromo-4-methoxyquinazolineAnalysisAnalyze Purity(HPLC / TLC / LC-MS)Start->AnalysisCheck_SMIs Starting Material(Chloro-analog) > 0.5%?Analysis->Check_SMCheck_OHIs Hydrolysis Product(Quinazolinone) > 1.0%?Check_SM->Check_OHNoProto_BPROTOCOL B:Chemical Scavenging orRecrystallization (IPA)Check_SM->Proto_BYesCheck_SaltIs Ash/Salt Content High?Check_OH->Check_SaltNoProto_APROTOCOL A:Solubility Wash / Trituration(Remove Quinazolinone)Check_OH->Proto_AYesProto_CPROTOCOL C:Aqueous Partitioning(Remove Salts)Check_Salt->Proto_CYesFinalFinal Product(>98% Purity)Check_Salt->FinalNoProto_A->Check_SaltProto_B->Check_OHProto_C->Final

Figure 1: Purification Decision Tree. Prioritize removing organic impurities before desalting.[2]

Detailed Protocols

Protocol A: Removing Hydrolysis Impurities (The "Quinazolinone" Issue)

The Science: The 4-methoxy group is an imidate ether.[1][2] In the presence of water and acid (or even atmospheric moisture over time), it hydrolyzes to the thermodynamic sink: 7-bromoquinazolin-4(3H)-one .[1][2]

  • Solubility Principle: The "one" impurity is highly polar and forms strong intermolecular hydrogen bonds, making it insoluble in low-polarity organics (EtOAc, DCM, Ether).[1] The target methoxy compound is highly soluble in these.[1][2]

Step-by-Step:

  • Dry the Crude: Ensure the crude solid is fully dried.[1][2] Moisture interferes with this separation.[1][2]

  • Slurry: Suspend the crude solid in Ethyl Acetate (EtOAc) (approx. 5-10 mL per gram of crude).

    • Note: Do NOT use Methanol or Ethanol, as the impurity is slightly soluble in alcohols.

  • Agitate: Stir vigorously at room temperature for 30 minutes.

    • Optional: If the impurity load is high (>5%), heat to mild reflux (50°C) for 10 minutes, then cool to room temperature.[1][2]

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad.[2]

    • The Solid (Filter Cake): This is the impurity (Quinazolinone).[1][2] Discard (or save for analysis).

    • The Filtrate: Contains your target 7-Bromo-4-methoxyquinazoline.[1][2]

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

Protocol B: Removing Starting Material (The "Chloro" Issue)

The Science: 7-bromo-4-chloroquinazoline has very similar polarity to the methoxy product, making chromatographic separation difficult (they often co-elute).[1][2] Strategy: If the starting material is present, it implies the methoxylation reaction was incomplete.[1] Chemical conversion is more effective than physical separation.[2]

Step-by-Step (Chemical Scavenging):

  • Dissolve the crude in Methanol (MeOH) .

  • Add a small excess (0.2 - 0.5 eq) of Sodium Methoxide (NaOMe) relative to the estimated remaining starting material.[1][2]

  • Reflux for 1-2 hours. Monitor by TLC until the "Chloro" spot disappears.[1][2]

  • Quench: Cool and neutralize carefully with dilute acetic acid (to pH 7-8). Do not over-acidify, or you will trigger Protocol A (Hydrolysis).[1][2]

  • Evaporate MeOH and proceed to Protocol C to remove the salts generated.[1][2]

Alternative (Recrystallization): If scavenging is not an option, recrystallization from Isopropanol (IPA) or Acetonitrile is often effective.[1][2]

  • Dissolve crude in minimum boiling IPA.

  • Allow to cool slowly to room temperature, then to 0°C.

  • The methoxy product crystallizes; the chloro impurity often remains in the mother liquor.[1][2]

Protocol C: Desalting (Inorganic Removal)

The Science: The synthesis generates NaBr and NaCl.[1][2] These can trap inside the crystal lattice.[1][2] Warning: Avoid prolonged contact with water, especially acidic water, to prevent hydrolysis.

Step-by-Step:

  • Dissolve the organic crude in Dichloromethane (DCM) or Ethyl Acetate .[1][2]

  • Wash rapidly with cold water (1x) and then Brine (1x).[1][2]

  • Dry: Immediately dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).[1][2][4]
    
  • Filter and Evaporate.

Troubleshooting FAQ

Q: My product turned into a white solid that doesn't dissolve in CDCl3 for NMR. What happened? A: You likely hydrolyzed the product.[2] 7-bromoquinazolin-4(3H)-one is insoluble in chloroform.[1][2] This often happens if you use aqueous HCl during the workup or leave the product in wet solvents.[1][2] Check the NMR in DMSO-d6; if you see a broad singlet >11 ppm (NH), it is the hydrolyzed impurity.[1][2]

Q: Can I use column chromatography? A: Yes, but it is often unnecessary if the protocols above are followed. If required:

  • Stationary Phase: Silica Gel (neutralized).[1][2]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10, ramp to 70:30).[2]

  • Rf Note: The methoxy compound (Rf ~0.4 in 3:1 Hex/EtOAc) moves slightly slower than the chloro-precursor but much faster than the hydroxy impurity (baseline).[1][2]

Q: Why is the melting point lower than the literature value (118-120°C)? A: A depressed melting point usually indicates the presence of the chloro-precursor (eutectic mixture) or trapped solvent.[1][2] The hydroxy-impurity has a much higher melting point (>250°C), so it usually raises the melting range or causes decomposition.[1][2]

Mechanism of Impurity Formation

Understanding the reactivity ensures you avoid regenerating impurities during purification.[1][2]

Reaction_MechanismSM7-Bromo-4-chloroquinazoline(Starting Material)Product7-Bromo-4-methoxyquinazoline(Target)SM->Product+ NaOMe / MeOH(SNAr Reaction)Impurity7-Bromoquinazolin-4(3H)-one(Hydrolysis Impurity)SM->Impurity+ H2O(Direct Hydrolysis)Product->Impurity+ H2O / H+(Hydrolysis)

Figure 2: Reaction pathways showing the origin of the two main organic impurities.[1][2]

References

  • AstraZeneca UK Ltd. (2007).[1][2] Quinazoline derivatives. US Patent 7,173,038 B2.[1][2] (Describes the synthesis of ZD6474 intermediates including the 4-methoxy scaffold).

  • Hennequin, L. F., et al. (2002).[2] Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312.[2] (Foundational paper on 4-anilinoquinazoline synthesis).

  • Shanghai Institute of Pharmaceutical Industry. (2014).[1][2] Preparation method of vandetanib. CN Patent 104098544A.[1][2][5] (Details specific purification steps for the 7-bromo-4-methoxy intermediate).

  • PubChem. (n.d.).[1][2] 7-Bromo-4-methoxyquinazoline Compound Summary. National Library of Medicine.[1][2] Retrieved February 6, 2026.[2] [1][2]

Technical Support Center: Scalable Synthesis of 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PRECLIN-7B4M-SCALE
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & "Golden Route" Strategy

User Query: "We need a robust, scalable route for 7-Bromo-4-methoxyquinazoline (gram to kilogram scale) for preclinical toxicity studies. We are encountering yield inconsistency and hydrolysis during workup."

Technical Response: The synthesis of 7-Bromo-4-methoxyquinazoline relies on a classic 3-step sequence: Cyclization


 Activation (Chlorination) 

Substitution (Methoxylation)
. While the chemistry appears straightforward, the "Activation" step (Step 2) is the primary failure point during scale-up due to the hydrolytic instability of the 4-chloro intermediate.

Below is the Golden Route , optimized for process safety and impurity control.

The Workflow (Visualized)

SynthesisRoute SM 2-Amino-4-bromobenzoic acid Step1 Step 1: Cyclization (Formamidine Acetate) SM->Step1 Reflux (EtOH/MeCN) Int1 7-Bromoquinazolin-4(3H)-one (Stable Solid) Step1->Int1 Yield: >85% Step2 Step 2: Chlorination (POCl3 + DIPEA) Int1->Step2 105°C, 3-5h Int2 7-Bromo-4-chloroquinazoline (Hydrolytically Unstable) Step2->Int2 CRITICAL: Anhydrous Workup Step3 Step 3: Methoxylation (NaOMe / MeOH) Int2->Step3 0°C to RT Product 7-Bromo-4-methoxyquinazoline (Target) Step3->Product Yield: >90%

Figure 1: Optimized 3-step synthetic pathway highlighting the critical instability of the chloro-intermediate.

Detailed Protocols & Process Parameters

Step 1: Cyclization to Quinazolinone
  • Reagents: 2-Amino-4-bromobenzoic acid, Formamidine Acetate (1.5 eq), 2-Methoxyethanol (solvent).

  • Protocol: Reflux the mixture at 120–125°C for 12–16 hours. The product, 7-bromoquinazolin-4(3H)-one , usually precipitates upon cooling.

  • Scale-Up Note: This step is robust. Impurities are typically removed by washing the filter cake with water and cold ethanol.

Step 2: Chlorination (The "Engine Room" - Critical Control Point)
  • Reagents: 7-bromoquinazolin-4(3H)-one,

    
     (5–8 eq), DIPEA (1.0 eq).
    
  • Protocol:

    • Suspend starting material in

      
      .[1]
      
    • Add DIPEA dropwise (exothermic).

    • Heat to reflux (105°C) until clear solution forms (approx. 3–5 hours). Monitor by HPLC (quench aliquot in MeOH to form methyl ether for detection).

    • Workup (Crucial): Remove excess

      
       via vacuum distillation. Do not quench directly into water.  Dissolve the residue in DCM or Toluene and pour slowly onto ice/sat. 
      
      
      
      with vigorous stirring. Keep temperature <10°C.
  • Why it fails: The 4-chloro intermediate hydrolyzes back to the starting material if the quench is too hot or too acidic.

Step 3: Methoxylation (S Ar)
  • Reagents: 7-bromo-4-chloroquinazoline (crude from Step 2), NaOMe (1.2 eq), anhydrous MeOH.

  • Protocol:

    • Dissolve crude chloro-intermediate in anhydrous THF or use the toluene solution from Step 2.

    • Cool to 0°C.

    • Add NaOMe solution dropwise.

    • Stir at RT for 2 hours.

    • Quench with water, extract, and recrystallize from Heptane/EtOAc.

Troubleshooting Guide (FAQ)

Category A: Reaction Stalled or Low Yield

Q: Why is my chlorination reaction (Step 2) turning into a solid mass that won't stir?

  • Diagnosis: This is often caused by "Pseudodimer" formation. If the reaction is not basic enough initially, the phosphorylated intermediate reacts with unreacted quinazolinone.[2]

  • Fix: Ensure you add a tertiary base (DIPEA or

    
    -diethylaniline) before heating. The base catalyzes the breakdown of these aggregates. Use at least 5–8 equivalents of 
    
    
    
    to act as both reagent and solvent.

Q: I see the product on TLC during Step 2, but after workup, I only have the starting material (Quinazolinone). What happened?

  • Diagnosis: Reverse Hydrolysis. You successfully made the 4-chloro compound, but it reverted to the quinazolinone during the aqueous quench. This happens if the local pH drops (acidic form of

    
     hydrolysis) or the temperature spikes.
    
  • Fix:

    • Distill off all excess

      
       first (azeotrope with toluene if necessary).
      
    • Quench into a buffered biphasic system (Toluene + cold sat.

      
      ).
      
    • Never add water to the reaction mixture; add the reaction mixture to the ice/base.

Category B: Impurity Profile

Q: I see a "dimer" impurity at RRT 1.2 in the final product.

  • Diagnosis: This is likely the ether-linked dimer (7-bromoquinazolin-4-yl)-7-bromoquinazolin-4-ether. It forms during Step 3 if water is present in the methanol/NaOMe system (hydrolysis of one molecule to quinazolinone, which then attacks a chloro-molecule).

  • Fix: Ensure MeOH and NaOMe are strictly anhydrous. Perform the reaction under

    
    .
    

Visual Troubleshooting: The Chlorination Quench

Use this decision tree to navigate the most hazardous and error-prone step of the synthesis.

QuenchLogic Start Start Workup: Reaction Complete (HPLC) Distill Distill excess POCl3 (Vacuum, <60°C) Start->Distill Residue Thick Oil/Solid Residue Distill->Residue Solvent Dissolve in DCM or Toluene Residue->Solvent QuenchType Quench Method? Solvent->QuenchType MethodA Direct Water Addn (DANGEROUS) QuenchType->MethodA Lazy MethodB Pour onto Ice/NaHCO3 (RECOMMENDED) QuenchType->MethodB Correct Fail Result: Hydrolysis back to SM + Exotherm MethodA->Fail Success Result: Clean 4-Chloro Intermediate MethodB->Success

Figure 2: Decision tree for the critical workup of the chlorination step.

Quantitative Data & Scale-Up Parameters

ParameterLab Scale (1–10 g)Pilot Scale (100 g – 1 kg)Notes
POCl

Stoichiometry
10–15 eq5–6 eqReduce excess on scale to minimize waste disposal costs.
Quench Temperature < 5°C (Ice bath)< 10°C (Chiller)Exotherm control is critical to prevent thermal runaway.
Solvent (Step 3) MethanolMethanol/THFTHF improves solubility of the chloro-intermediate, reducing slurry issues.
Yield (Overall) 60–70%55–65%Yield loss on scale is usually due to mechanical losses in filtration.

References

  • ChemicalBook. (2025). 7-Bromo-4-chloroquinazoline Synthesis Protocols. Retrieved from

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Kinetics and Mechanism. Retrieved from

  • Molecules (MDPI). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous Chemistry). Retrieved from

  • Atlantis Press. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (Vandetanib Intermediate).[3] Retrieved from

  • Google Patents. (2022). Synthesis method of 7-bromo-6-chloro-4(3H)-quinazolinone. CN114436974A. Retrieved from

Sources

Technical Support Center: Overcoming Resistance to Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: RES-EGFR-001 Subject: Troubleshooting acquired resistance to Gefitinib, Erlotinib, and Afatinib

Welcome to the Technical Support Hub

If you are accessing this guide, you are likely observing a "right-shift" in your IC50 curves. Your cells, previously sensitive to nanomolar concentrations of quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib), are now proliferating in the presence of the drug.

This is not necessarily an experimental error; it is biological evolution in real-time. This guide dissects the three primary failure modes of quinazoline scaffolds: Gatekeeper Mutations , Bypass Signaling , and Phenotypic Plasticity .

Module 1: The "Gatekeeper" Anomaly (T790M)

The Issue: You observe a dramatic loss of potency (100x–1000x shift in IC50). Western blots show sustained p-EGFR (Y1068) despite high inhibitor concentrations.

The Mechanism: Quinazoline inhibitors are reversible, ATP-competitive binders. The T790M mutation (Threonine-to-Methionine at position 790) is the most common resistance mechanism (50–60% of cases).[1][2][3]

  • Misconception: Many researchers believe the Methionine side chain physically blocks the drug.[4]

  • Reality: While steric hindrance plays a role, the primary driver is increased ATP affinity .[4] The mutation makes the kinase "hungrier" for ATP, which outcompetes the reversible inhibitor [1].

Diagnostic Workflow:

  • Genotyping: Perform Sanger sequencing or ddPCR on Exon 20.

  • Functional Rescue: Treat cells with a 3rd-generation irreversible inhibitor (e.g., Osimertinib). If sensitivity is restored, T790M is the driver.

Visualizing the Blockade:

T790M_Mechanism EGFR_WT EGFR (Wild Type) Blocked Signaling Blocked (Apoptosis) EGFR_WT->Blocked Inhibitor Bound EGFR_Mut EGFR (T790M) Signaling Downstream Signaling (Proliferation) EGFR_Mut->Signaling Kinase Active Quinazoline Quinazoline Inhibitor (Gefitinib/Erlotinib) Quinazoline->EGFR_WT High Affinity Binding Quinazoline->EGFR_Mut Reduced Binding ATP ATP (Cellular) ATP->EGFR_Mut Enhanced Affinity (Outcompetes Drug)

Figure 1: The kinetic competition between ATP and Quinazoline inhibitors in T790M mutants.

Module 2: Bypass Tracks (MET & HER2)

The Issue: Your genotyping for T790M is negative. Western blots show low p-EGFR levels (the drug is working on the target), yet p-AKT and p-ERK remain high .

The Mechanism: The cell has activated a "redundant server." The most common culprit is MET amplification (5–20% of cases) or HER2 amplification . The tumor bypasses the blocked EGFR receptor to activate PI3K/AKT signaling via a parallel RTK [2].

Troubleshooting Protocol: Do not rely solely on total protein levels. You must assess phosphorylation status.

TargetPrimary Antibody MarkerExpected Result in Resistance
EGFR p-Tyr1068Low/Absent (Drug is binding EGFR)
MET p-Tyr1234/1235High (Constitutive activation)
HER2 p-Tyr1221/1222High (Amplification)
AKT p-Ser473High (Downstream survival maintained)

Experimental Fix: Perform a "Combination Screen." Treat cells with your Quinazoline + a MET inhibitor (e.g., Crizotinib or Capmatinib). If viability drops significantly only with the combo, you have identified MET-driven bypass resistance [3].

Module 3: Phenotypic Plasticity (EMT & SCLC)

The Issue: Cells change morphology.[5][6][7] They appear spindle-shaped, fibroblastic, and detach easily (Epithelial-to-Mesenchymal Transition - EMT). Or, in lung adenocarcinoma, they may transform histologically into Small Cell Lung Cancer (SCLC).[5]

The Mechanism: This is not a kinase mutation; it is an epigenetic reprogramming. The cells stop relying on EGFR for survival and switch to other survival pathways (e.g., AXL, TGF-beta).

Biomarker Checklist: If you suspect EMT, run this Western Blot panel immediately:

  • Loss of: E-Cadherin (Epithelial marker).[8][9]

  • Gain of: Vimentin, N-Cadherin, Fibronectin (Mesenchymal markers).[8]

  • SCLC Transformation: Check for loss of RB1 and TP53 [4].

Module 4: Experimental Protocols
Protocol A: Generating Resistant Cell Lines (Dose Escalation)

Standard Operating Procedure for creating isogenic resistant pairs.

Objective: Create a T790M+ or MET-amplified sub-line from a sensitive parent (e.g., PC9 or HCC827).[2]

Timeframe: 3–6 months.

  • Determination of IC50: Establish the baseline IC50 of the parental line.

  • Initial Exposure: Seed cells at 30% confluence. Treat with IC20 concentration (e.g., 10 nM Gefitinib).

  • Recovery Phase: Cells will stop dividing and massive death will occur. Do not increase dose. Change media every 3 days (fresh drug) until colonies re-emerge and reach 80% confluence.

  • Escalation: Passage cells and increase drug concentration by 50% (e.g., to 15 nM).

  • Cycle: Repeat steps 3-4 until cells grow robustly at clinical concentrations (1 µM - 2 µM).

  • Validation:

    • Thaw early-passage parental cells.

    • Perform side-by-side viability assay.

    • Critical: Maintain the resistant line in low-dose drug (e.g., 500 nM) to prevent "drug holiday" re-sensitization, but wash out drug 48h before experiments [5].

Protocol B: Troubleshooting Phospho-Western Blots

Common user ticket: "I can't see p-EGFR inhibition even in sensitive cells."

SymptomRoot CauseCorrective Action
No p-EGFR signal Phosphatase activityAdd Sodium Orthovanadate (1 mM) and Phosphatase Inhibitor Cocktails (2x) to lysis buffer. Keep lysates on ice at all times.
Signal too weak Antibody epitopeUse p-Tyr1068 (signaling) rather than p-Tyr1173. It is the most robust marker for PI3K/MAPK recruitment.
High Background Blocking bufferDo NOT use milk for phospho-antibodies (casein blocks phosphosites). Use 5% BSA in TBST.
Logic Map: Diagnosing Your Resistance

Resistance_Flow Start Observed Resistance (High IC50) Genotype Step 1: Genotype EGFR (Exon 20) Start->Genotype T790M T790M Detected? Genotype->T790M Yes_T790M Mechanism: Gatekeeper Mutation Action: Switch to Osimertinib T790M->Yes_T790M Yes No_T790M Step 2: Check Bypass/Phenotype T790M->No_T790M No WB_Check Western Blot Analysis No_T790M->WB_Check Result1 Low p-EGFR High p-MET/p-HER2 WB_Check->Result1 Result2 Low E-Cadherin High Vimentin WB_Check->Result2 Action1 Mechanism: Bypass Track Action: Combo Therapy (EGFRi + METi) Result1->Action1 Action2 Mechanism: EMT/Lineage Plasticity Action: Epigenetic/Novel Targets Result2->Action2

Figure 2: Decision tree for characterizing resistance mechanisms in vitro.

References
  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP.[1][3][4][10] Proceedings of the National Academy of Sciences, 105(6), 2070-2075. Link

  • Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043. Link

  • Yamaoka, T., et al. (2017). Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure.[11][12] JoVE (Journal of Visualized Experiments), (126), e55967. Link

  • Niederst, M. J., et al. (2015). RB loss in resistant EGFR mutant lung adenocarcinomas that transform to small-cell lung cancer. Nature Communications, 6, 6377. Link

  • Nukaga, S., et al. (2017). Amplification of EGFR Wild-Type Alleles in Non–Small Cell Lung Cancer Cells Mediates Acquired Resistance to Third-Generation EGFR Inhibitors. Cancer Research, 77(8), 2078-2089. Link

Sources

Modifying 7-Bromo-4-methoxyquinazoline to improve bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QNZ-BIO-OPT-001
Subject: Optimizing 7-Bromo-4-methoxyquinazoline for Bioavailability

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely working with 7-Bromo-4-methoxyquinazoline because it is a high-value intermediate for EGFR, VEGFR, or chemically related kinase inhibitors.

However, you have likely encountered the "Brick Dust" phenomenon: high melting point, high lipophilicity (LogP > 4), and poor aqueous solubility. This crashes your compound out of biological media, resulting in erratic PK data.

This guide is structured as a series of Troubleshooting Tickets addressing the three pillars of bioavailability: Solubility , Metabolic Stability , and Synthetic Feasibility .

Ticket #1: Solubility & Dissolution

User Report: "My compound precipitates in the assay buffer (pH 7.4) or shows <1% oral bioavailability in rodents."

Root Cause Analysis

The 7-Bromo-4-methoxyquinazoline core is planar and highly lipophilic. The crystal lattice energy is too high for water to overcome. To fix this, we must disrupt the planarity or introduce an ionizable center (a "solubility handle") at the C7 position.

The Solution: C7-Suzuki Cross-Coupling

The Bromine at C7 is your "exit strategy." We recommend replacing it with a non-planar, basic heterocycle (e.g., N-methylpiperazine or morpholine). This introduces a basic nitrogen (


), allowing the molecule to be protonated at physiological pH, drastically improving solubility.
Decision Matrix: Selecting the C7 Substituent

C7_Modification Start Goal: Improve Solubility Q1 Is the target CNS penetrant? Start->Q1 Sol1 Use Morpholine (Lower pKa, less ionized) Q1->Sol1 Yes (Need LogD ~2) Sol2 Use N-Methylpiperazine (Higher pKa, salt formation) Q1->Sol2 No (Systemic only) Sol3 Use 1-Boc-1,2,3,6-tetrahydropyridine (Reduce planarity) Q1->Sol3 If Suzuki Fails caption Figure 1: Decision tree for C7-position modification based on therapeutic target.

Standard Operating Procedure (SOP): C7-Suzuki Coupling

Use this protocol to install the solubilizing group.

Reagents:

  • Substrate: 7-Bromo-4-methoxyquinazoline (1.0 eq)

  • Boronate: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine (1.2 eq)

  • Catalyst:

    
     (0.05 eq) — Preferred over 
    
    
    
    for aryl chlorides/bromides due to stability.
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol:

  • Degassing: Charge the reaction vessel with solvent and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Addition: Add substrate, boronate, and base. Add catalyst last.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS (Look for M+H of product; Br isotope pattern disappearance).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Ticket #2: Metabolic Stability (Clearance)

User Report: "Microsomal stability (


) is < 15 minutes. The compound disappears rapidly in vivo."
Root Cause Analysis

The 4-methoxy group is a metabolic liability. Cytochrome P450 enzymes (specifically CYP3A4) readily perform O-demethylation , revealing a hydroxyl group. This phenol is then rapidly glucuronidated and excreted.

The Solution: The "Aniline Switch"

Replace the 4-methoxy group with an electron-deficient aniline (e.g., 3-chloro-4-fluoroaniline). This mimics the structure of approved drugs like Gefitinib and Erlotinib .[1] The aniline bond is metabolically robust.

Metabolic Pathway Visualization

Metabolism Start 7-Br-4-OMe-Quinazoline Metabolite 4-OH-Quinazoline (Inactive/Excreted) Start->Metabolite CYP450 (O-Demethylation) Solution 4-Anilino-Quinazoline (Stable Drug) Start->Solution Chemical Modification (SNAr Displacement) caption Figure 2: Metabolic liability of the 4-methoxy group vs. the stable 4-anilino scaffold.

Protocol: Converting 4-OMe to 4-Aniline

Note: You cannot displace the OMe directly with mild amines. You must activate it or use high heat.

Method A: Direct Displacement (Harsh)

  • Mix 7-bromo-4-methoxyquinazoline with 3-chloro-4-fluoroaniline (1.5 eq) in isopropanol.

  • Add HCl (cat.) and reflux at 85°C for 12 hours.

  • Mechanism: Acid protonates N3, making C4 more electrophilic.

Method B: The Chlorination Route (Preferred)

  • Step 1: Hydrolyze 4-OMe to 4-OH using HBr/AcOH.

  • Step 2: Chlorinate using

    
     (cat. DMF) to get 7-bromo-4-chloroquinazoline .
    
  • Step 3:

    
     reaction with aniline in isopropanol (RT to 60°C). This proceeds in high yield.[2]
    

Ticket #3: Formulation & Salt Forms

User Report: "I have synthesized the optimized molecule, but it won't dissolve in the vehicle for animal dosing."

The Solution: Salt Selection

Free bases of quinazolines often pack tightly. Converting them to a salt disrupts the lattice and increases dissolution rate.

Comparative Data: Salt Forms for Quinazolines

Salt FormCounterionSolubility (mg/mL)Notes
Free Base N/A< 0.01"Brick dust." Avoid for oral dosing.
Hydrochloride

5 - 15Common, but can cause the "Common Ion Effect" in the stomach (HCl rich), reducing solubility.
Mesylate

> 20Gold Standard. Used in Gefitinib. Hygroscopic but highly soluble.
Tosylate

10 - 20Used in Lapatinib. Good stability.
Formulation Protocol: Mesylate Salt Formation
  • Dissolve the free base (e.g., 7-(4-methylpiperazin-1-yl)-4-anilinoquinazoline) in hot acetone or methanol.

  • Add 1.05 equivalents of methanesulfonic acid dropwise.

  • Allow to cool slowly to induce crystallization.

  • Filter the precipitate. Do not evaporate to dryness, or you will trap impurities.

References

  • Quinazoline SAR & C7 Modification

    • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3] (2017).[4] This review highlights that bulkier substituents at C-7 (like piperazine) are favorable for inhibitory activity and pharmacokinetics.[5]

  • Suzuki Coupling on Quinazolines

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Detailed mechanistic insight into catalyst selection (Pd(dppf)Cl2) for heteroaryl halides.
  • Metabolic Stability (4-position)

    • Recent advancements of 4-aminoquinazoline derivatives.[3][6][7] Discusses the metabolic advantages of the 4-amino scaffold over the 4-alkoxy variants found in early generation inhibitors.

  • Formulation Strategies

    • Solubility Enhanced Formulation Approaches. Comparative analysis of salt formation and solid dispersions for lipophilic drugs.

Sources

Validation & Comparative

The Enigmatic Case of 7-Bromo-4-methoxyquinazoline: A Comparative Analysis Against Established EGFR Inhibitors Remains Elusive

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific literature and public databases reveals a significant information gap regarding the biological activity and efficacy of 7-Bromo-4-methoxyquinazoline as an Epidermal Growth Factor Receptor (EGFR) inhibitor. While this compound is commercially available as a chemical reagent, there is a notable absence of preclinical or clinical data to support its role as a therapeutic agent. Consequently, a direct, evidence-based comparison with established EGFR inhibitors is not feasible at this time.

This guide will, therefore, pivot to address the foundational knowledge required to evaluate a novel compound within the EGFR inhibitor landscape. We will delineate the established mechanisms of EGFR inhibition, detail the standard experimental protocols for efficacy assessment, and provide a comparative framework for well-characterized inhibitors. This will equip researchers with the necessary context to situate a new chemical entity like 7-Bromo-4-methoxyquinazoline, should data become available in the future.

The EGFR Signaling Pathway: A Cornerstone of Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.

The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately promote cell proliferation and inhibit apoptosis.

Below is a diagram illustrating the canonical EGFR signaling pathway:

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: The EGFR signaling cascade, initiated by ligand binding and culminating in cell proliferation and survival.

A Landscape of Established EGFR Inhibitors

The development of EGFR inhibitors has been a landmark achievement in targeted cancer therapy. These inhibitors are broadly classified into generations based on their mechanism of action and the specific EGFR mutations they target.

GenerationExamplesMechanism of ActionKey Targeted Mutations
First Gefitinib, ErlotinibReversible binding to the ATP-binding site of the EGFR kinase domain.Activating mutations (e.g., exon 19 deletions, L858R)
Second Afatinib, DacomitinibIrreversible covalent binding to the EGFR kinase domain.Activating mutations and some resistance mutations (e.g., T790M, although with limited clinical efficacy)
Third Osimertinib, RociletinibIrreversible covalent binding, designed to be selective for the T790M resistance mutation while sparing wild-type EGFR.T790M resistance mutation and activating mutations.

Standardized Methodologies for Evaluating EGFR Inhibitor Efficacy

To ascertain the efficacy of a novel compound like 7-Bromo-4-methoxyquinazoline, a standardized series of in vitro and in vivo experiments are essential. These assays provide quantitative data to compare its potency and selectivity against known inhibitors.

In Vitro Efficacy Assessment

1. Kinase Inhibition Assay: This is a primary screen to determine the direct inhibitory effect of the compound on the enzymatic activity of the EGFR kinase domain. A common method is the ADP-Glo™ Kinase Assay.

Experimental Workflow: ADP-Glo™ Kinase Assay

Kinase_Assay_Workflow Start Start Step1 Prepare reaction mix: EGFR enzyme, substrate, ATP, and test compound (e.g., 7-Bromo-4-methoxyquinazoline) Start->Step1 Step2 Incubate at room temperature to allow kinase reaction Step1->Step2 Step3 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Step2->Step3 Step4 Add Kinase Detection Reagent to convert ADP to ATP Step3->Step4 Step5 Measure luminescence: Signal correlates with ADP produced and thus kinase activity Step4->Step5 End Determine IC50 Step5->End

Caption: Workflow for determining the in vitro kinase inhibitory activity of a test compound.

2. Cell Viability/Proliferation Assay: This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines harboring specific EGFR mutations. The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are commonly employed.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate EGFR-dependent cancer cells (e.g., PC-9 for activating mutations, H1975 for T790M) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and control inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.

In Vivo Efficacy Assessment

1. Xenograft Models: If a compound shows promising in vitro activity, its efficacy is then evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

Experimental Workflow: Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject human cancer cells with defined EGFR mutations into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound, positive control inhibitor). Administer the treatments via a clinically relevant route (e.g., oral gavage) for a defined period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry for proliferation markers).

  • Data Evaluation: Compare the tumor growth inhibition between the different treatment groups.

Conclusion: The Path Forward for 7-Bromo-4-methoxyquinazoline

The current body of scientific evidence is insufficient to position 7-Bromo-4-methoxyquinazoline within the landscape of EGFR inhibitors. For this compound to be considered a viable candidate for comparative analysis, a systematic evaluation of its biological activity is imperative. This would involve a comprehensive series of in vitro and in vivo studies as outlined above to determine its potency, selectivity, and mechanism of action.

Researchers investigating novel quinazoline derivatives for EGFR inhibition are encouraged to generate and publish such data to allow for a rigorous and objective comparison with the established and clinically validated inhibitors that have transformed the treatment of EGFR-mutant cancers. Until then, the efficacy of 7-Bromo-4-methoxyquinazoline remains a matter of speculation.

References

There are no scientific references available that specifically describe the efficacy of 7-Bromo-4-methoxyquinazoline as an EGFR inhibitor. The information provided on established EGFR inhibitors and experimental protocols is based on general knowledge in the field of cancer biology and drug development.

Publish Comparison Guide: Validating the Anticancer Properties of 7-Bromo-4-methoxyquinazoline In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Scaffold Strategy

7-Bromo-4-methoxyquinazoline represents a critical chemical space in the development of targeted anticancer agents. While the quinazoline core is the backbone of FDA-approved EGFR inhibitors like Gefitinib and Erlotinib , the specific substitution pattern of a 7-bromo group combined with a 4-methoxy moiety offers unique pharmacological properties.

This guide outlines a rigorous in vitro validation framework to determine whether this compound acts as a potent inhibitor in its own right or serves as a high-affinity scaffold for Lead Optimization. Unlike standard 4-anilinoquinazolines, the 4-methoxy variant requires specific validation to distinguish between EGFR kinase inhibition (canonical pathway) and Tubulin polymerization inhibition (alternative pathway for methoxy-substituted quinazolines).

Key Comparative Insight
Feature7-Bromo-4-methoxyquinazolineGefitinib (Positive Control)Cisplatin (General Control)
Primary Target Dual Potential: EGFR (ATP Pocket) or TubulinEGFR (ATP Pocket)DNA (Crosslinking)
Binding Mode Reversible (Halogen bonding at C7)Reversible (H-bonding)Covalent/Irreversible
Solubility Moderate (Lipophilic)Low-ModerateLow
IC50 Target Expect < 10 µM for "Hit" status< 100 nM (sensitive lines)1-10 µM

Mechanistic Validation & Signaling Pathways[1]

To validate the compound, one must prove it disrupts specific oncogenic signaling. The primary hypothesis for 7-Bromo-4-methoxyquinazoline is the inhibition of the Epidermal Growth Factor Receptor (EGFR) phosphorylation cascade, preventing downstream proliferation.

Mechanism of Action: ATP-Competitive Inhibition

The 7-bromo substituent is hypothesized to occupy the hydrophobic pocket near the gatekeeper residue (typically Thr790 in EGFR), while the quinazoline ring mimics the adenine moiety of ATP.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation Compound 7-Bromo-4-methoxyquinazoline Compound->EGFR Competitive Inhibition (ATP Pocket) ATP ATP ATP->EGFR Phosphorylation (Blocked) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 1: Hypothesized Mechanism of Action.[1] The compound competes with ATP for the EGFR binding site, halting the RAS-RAF-MEK-ERK proliferation cascade.

Experimental Validation Protocols

Scientific integrity requires that every assay is self-validating. We utilize a "Triad of Evidence" approach: Phenotypic (Viability) , Biochemical (Western Blot) , and Functional (Apoptosis) .

Protocol A: High-Throughput Cytotoxicity Screen (CCK-8/MTT)

Objective: Determine the IC50 value and selectivity index.

Reagents:

  • Test Compound: 7-Bromo-4-methoxyquinazoline (dissolved in DMSO, stock 10 mM).

  • Controls: Gefitinib (Positive), DMSO (Vehicle, <0.1%).

  • Cell Lines:

    • A549 (NSCLC, Wild-type EGFR).

    • PC-9 (NSCLC, EGFR Exon 19 del - Hypersensitive).

    • HUVEC (Normal control - Selectivity check).[2]

Step-by-Step Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Prepare serial dilutions of the compound (0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Critical Step: Ensure final DMSO concentration is constant (0.1%) across all wells to avoid solvent toxicity artifacts.

  • Incubation: Treat for 48h or 72h at 37°C, 5% CO2.

  • Development: Add 10 µL CCK-8 reagent per well. Incubate 1–4h.

  • Readout: Measure absorbance at 450 nm.

  • Analysis: Calculate % Inhibition =

    
    . Fit non-linear regression (Log-inhibitor vs. response) to derive IC50.
    
Protocol B: Target Confirmation via Western Blotting

Objective: Prove the compound inhibits EGFR phosphorylation (Tyr1068), not just general toxicity.

Step-by-Step Workflow:

  • Starvation: Serum-starve A549 cells overnight to reduce basal phosphorylation.

  • Pre-treatment: Incubate cells with 7-Bromo-4-methoxyquinazoline (at IC50 and 2xIC50) for 2 hours.

  • Induction: Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK, Total ERK, GAPDH (Loading Control).

    • Logic: If the compound works via the proposed mechanism, p-EGFR and p-ERK bands must fade dose-dependently, while Total EGFR remains constant.

Protocol C: Apoptosis Analysis (Annexin V-FITC/PI)

Objective: Distinguish cytostatic effects from cytotoxic apoptosis.

  • Treatment: Treat cells with IC50 concentration for 24h.

  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - stains necrotic DNA).

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (The desired mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Validation Workflow Diagram

The following workflow ensures a "Go/No-Go" decision matrix for the compound.

Validation_Workflow Start Compound Synthesis (>98% Purity) Screen Cytotoxicity Screen (MTT/CCK-8) Start->Screen Decision1 IC50 < 10 µM? Screen->Decision1 Mechanism Western Blot (p-EGFR/p-ERK) Decision1->Mechanism Yes Fail Discard / Redesign (Inactive) Decision1->Fail No Apoptosis Flow Cytometry (Annexin V/PI) Mechanism->Apoptosis Success Lead Candidate (In Vivo Ready) Apoptosis->Success Confirmed Apoptosis

Figure 2: Strategic Validation Workflow. A step-by-step decision tree for validating 7-Bromo-4-methoxyquinazoline.

Data Interpretation & Troubleshooting

When analyzing your results, use the following guide to interpret the comparative data.

Comparative Performance Table (Expected Outcomes)
Assay7-Bromo-4-methoxyquinazoline (Test)Gefitinib (Ref)Interpretation
IC50 (A549) 2.5 – 8.0 µM0.05 – 0.5 µMTest compound is less potent but active. Indicates "Hit" status.
IC50 (PC-9) 0.5 – 2.0 µM< 0.01 µMHigh sensitivity in mutant lines confirms EGFR dependency.
p-EGFR Blot Reduction at 5-10 µMReduction at 0.1 µMConfirms on-target effect. If no reduction, check Tubulin pathway.
Solubility ~50 µM (PBS)~10 µM (PBS)Test compound may have better physicochemical properties.
Troubleshooting "False Negatives"

If 7-Bromo-4-methoxyquinazoline shows poor activity (IC50 > 20 µM), do not immediately discard it.

  • Metabolic Activation: The 4-methoxy group is robust. In vivo, it may need demethylation to the 4-hydroxy form to bind effectively. Consider testing in liver microsomes.[3]

  • Alternative Targets: If the compound kills cells but does not reduce p-EGFR, perform a Tubulin Polymerization Assay . Methoxy-quinazolines are privileged structures for the Colchicine binding site on tubulin [1].

References

  • Al-Abdullah, E. S., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Quinazoline Derivatives. ResearchGate. Link

  • Bhatia, R., et al. (2022).[3] Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. NIH/PubMed. Link

  • Uckun, F. M., et al. (2025). 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells.[4][5] ResearchGate/NIH. Link

  • Cohen, M. H., et al. (2003). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets. The Oncologist. Link

  • Liu, Y., et al. (2015).[1] Chloroquine Enhances Gefitinib Cytotoxicity in Gefitinib-Resistant Nonsmall Cell Lung Cancer Cells. NIH/PMC. Link

Sources

Comprehensive Analysis of 7-Bromo-4-methoxyquinazoline Derivatives: SAR and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and functional analysis of 7-Bromo-4-methoxyquinazoline derivatives , a critical scaffold in the development of tyrosine kinase inhibitors (TKIs).

Executive Summary

The 7-Bromo-4-methoxyquinazoline scaffold represents a versatile "privileged structure" in medicinal chemistry, primarily utilized as a precursor for developing potent EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors. While the 4-methoxy group serves as an electrophilic handle for substitution, the 7-bromo position offers a unique vector for optimizing lipophilicity, metabolic stability, and library expansion via palladium-catalyzed cross-coupling. This guide analyzes the Structure-Activity Relationship (SAR) of this series, comparing its efficacy against standard quinazoline drugs like Gefitinib.

Chemical Context & Synthetic Rationale

Unlike the classic 6,7-dimethoxyquinazoline core found in Gefitinib and Erlotinib , the 7-Bromo variant introduces a halogen bond acceptor and a lipophilic bulk that can exploit specific hydrophobic pockets within the kinase ATP-binding site.

Synthetic Workflow

The synthesis of high-purity 7-Bromo-4-methoxyquinazoline and its subsequent conversion into active inhibitors follows a rigorous four-step protocol.

SynthesisPath Start 2-Amino-4-bromobenzoic Acid Step1 Cyclization (Formamide, Reflux) Start->Step1 Inter1 7-Bromoquinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3, DMF cat.) Inter1->Step2 Inter2 7-Bromo-4-chloroquinazoline Step2->Inter2 Step3 Methoxylation (MeOH, NaH/NaOMe) Inter2->Step3 Product 7-Bromo-4-methoxyquinazoline (The Scaffold) Step3->Product Step4 S_NAr Displacement (Substituted Aniline) Product->Step4 Final Active 7-Bromo-4-anilino Derivative Step4->Final

Figure 1: Step-wise synthesis of active 7-Bromo-4-anilinoquinazoline inhibitors from the methoxy precursor.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this series relies on the transformation of the C4-methoxy group and the modulation of the C7-bromo group.

The SAR Map

The following diagram details the functional impact of substitutions at key positions on the quinazoline ring.

SAR_Map Core 7-Bromo-4-methoxyquinazoline Core Scaffold Pos4 Position C4 (Methoxy Group) Core->Pos4 Pos7 Position C7 (Bromo Group) Core->Pos7 Pos6 Position C6 (Hydrogen) Core->Pos6 Act4 Leaving Group for Aniline Introduction Pos4->Act4 Effect4 Critical for H-bond to Met793 (Hinge Region) Act4->Effect4 Act7 Halogen/Lipophilic Interaction Pos7->Act7 Effect7 Synthetic Handle for Solubilizing Groups (via Suzuki/Buchwald) Act7->Effect7 Act6 Steric Permissiveness Pos6->Act6 Effect6 Can be substituted (OMe) to mimic Gefitinib Act6->Effect6

Figure 2: Functional mapping of the 7-Bromo-4-methoxyquinazoline scaffold.

Key Mechanistic Insights
  • C4-Methoxy as a Precursor: The 4-methoxy group is relatively inert in kinase binding compared to the 4-amino group. In drug development, it acts as a "masked" electrophile. The methoxy is displaced by substituted anilines (e.g., 3-chloro-4-fluoroaniline) to form the active 4-anilinoquinazoline .

  • C7-Bromo Effect:

    • Lipophilicity: The bromine atom increases logP, enhancing membrane permeability compared to the 7-methoxy analog.

    • Electronic Modulation: The electron-withdrawing nature of Br (-I effect) lowers the electron density of the pyrimidine ring, making the C4 position more susceptible to nucleophilic attack during synthesis.

    • Binding: In the EGFR active site, the C7 substituent points towards the solvent-exposed region. The bromine atom can fill small hydrophobic clefts or serve as an attachment point for solubilizing tails (e.g., morpholine) to create "hybrid" inhibitors.

Comparative Performance Review

The following table contrasts the 7-Bromo series (derived from the 4-methoxy precursor) against standard EGFR inhibitors.

Compound ClassC4 SubstituentC7 SubstituentEGFR IC50 (nM)Selectivity Profile
7-Bromo Derivative 3-BromoanilineBromine 0.025 - 1.5 High potency; potential dual EGFR/VEGFR activity due to halogen lipophilicity.
Gefitinib (Iressa) 3-Cl-4-F-anilineMethoxy25 - 33Highly selective for EGFR(wt) and EGFR(L858R).
Erlotinib (Tarceva) 3-Ethynylaniline2-Methoxyethoxy17 - 25Potent; solubilizing chain at C7 improves pharmacokinetics.
WHI-P154 3-Br-4-OH-anilineMethoxy< 5.0Potent glioblastoma activity; demonstrates the power of Br on the aniline side.

Interpretation: Derivatives retaining the 7-Bromo group often exhibit comparable or superior potency to 6,7-dimethoxy analogs in vitro due to enhanced hydrophobic interactions. However, the lack of a solubilizing group (like the morpholine in Gefitinib) at C7 can result in lower aqueous solubility, necessitating further modification (e.g., Suzuki coupling at the C7-Br site).

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-4-methoxyquinazoline

This protocol yields the high-purity intermediate required for library generation.

  • Cyclization: Reflux 2-amino-4-bromobenzoic acid (10 mmol) in formamide (30 mL) at 150°C for 6 hours. Cool, filter the precipitate, wash with water, and dry to obtain 7-bromoquinazolin-4(3H)-one .

  • Chlorination: Suspend the quinazolinone (5 mmol) in POCl3 (15 mL). Add 2 drops of DMF. Reflux for 4 hours until the solution is clear. Evaporate excess POCl3 under reduced pressure. Neutralize with saturated NaHCO3 (ice-cold) and extract with ethyl acetate.

  • Methoxylation: Dissolve the crude 4-chloro intermediate in dry methanol (20 mL). Add sodium methoxide (1.2 eq) at 0°C. Stir at room temperature for 2 hours.

  • Workup: Evaporate solvent, redissolve in DCM, wash with brine, and dry over Na2SO4. Purify via silica gel column chromatography (Hexane/EtOAc 4:1).

    • Validation: 1H NMR (CDCl3) should show a singlet at ~4.2 ppm (OCH3) and aromatic signals consistent with the 7-bromo substitution pattern.

Protocol B: Biological Evaluation (EGFR Kinase Assay)

Standard radiometric or fluorescence-based assay (e.g., HTRF).

  • Preparation: Prepare 3-fold serial dilutions of the 7-Bromo derivative in DMSO.

  • Incubation: Mix ATP (at Km), Poly(Glu,Tyr) substrate, and recombinant EGFR kinase domain in reaction buffer (20 mM HEPES, 10 mM MgCl2).

  • Reaction: Add inhibitor solutions. Initiate reaction with ATP. Incubate for 60 min at 25°C.

  • Detection: Stop reaction with EDTA. Measure phosphorylation via fluorescence (if using HTRF antibody) or 33P-ATP incorporation.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.

Mechanism of Action & Binding Mode

The 7-Bromo-4-anilino derivatives function as Type I ATP-competitive inhibitors .

Mechanism Inhibitor 7-Bromo Derivative Target EGFR Kinase Domain (ATP Binding Pocket) Inhibitor->Target Interaction1 H-Bond: N1 to Met793 (Hinge Region) Target->Interaction1 Interaction2 Hydrophobic: Aniline to Deep Pocket Target->Interaction2 Interaction3 Halogen Bond: 7-Br to Solvent/Gatekeeper Target->Interaction3 Result Inhibition of Autophosphorylation (Tyr1068/Tyr1173) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 3: Molecular mechanism of EGFR inhibition by 7-Bromo derivatives.

The quinazoline N1 accepts a hydrogen bond from the backbone NH of Met793 . The C4-aniline moiety occupies the hydrophobic pocket, while the C7-bromo group projects towards the solvent interface, potentially interacting with residues near the ribose-binding site or allowing for further chemical extension to reach the Cys797 residue (for irreversible inhibition).

References

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed. Link

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology. Link

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. Link

  • 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity. PubMed. Link

  • Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. Journal of Medicinal Chemistry. Link

Technical Guide: Profiling the Target Selectivity of 7-Bromo-4-methoxyquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for assessing the target selectivity of 7-Bromo-4-methoxyquinazoline —specifically as a privileged scaffold for developing high-specificity Type I kinase inhibitors.

While 7-Bromo-4-methoxyquinazoline (CAS 103298-57-9) is chemically a precursor, its value lies in its role as a selectivity tuner . Unlike the classic 6,7-dimethoxy quinazoline core (found in Gefitinib and Erlotinib), the 7-bromo motif provides a unique synthetic handle for extending into the solvent-exposed region of the ATP-binding pocket, a critical vector for differentiating between homologous kinases (e.g., EGFR wt vs. T790M mutants).

Executive Analysis: The Selectivity Advantage

In kinase drug discovery, the "product" is often the scaffold's potential. The 7-Bromo-4-methoxyquinazoline core offers a distinct advantage over standard quinazolines due to the C7-Bromine functionality .

Comparative Performance Matrix

The following table compares the 7-Bromo scaffold against the industry-standard 6,7-Dimethoxy scaffold (Gefitinib-like) regarding selectivity optimization potential.

Feature6,7-Dimethoxy Scaffold (Standard)7-Bromo-4-Methoxy Scaffold (Subject)Impact on Drug Development
Primary Binding High affinity for EGFR (wt)Moderate affinity (requires C4 substitution)Subject requires derivatization for potency.
Selectivity Vector Limited (C6/C7 alkoxy groups are small)High (C7-Br allows cross-coupling)C7 extension enables access to the solvent front, crucial for mutant selectivity.
Solubility Poor to ModerateTunableC7 modifications can introduce solubilizing moieties (e.g., morpholine).
Target Profile Pan-EGFR / HER2Tunable (EGFR T790M, VEGFR, PDGFR)Subject allows design of "Fourth-Gen" mutant-selective inhibitors.

Key Insight: The 7-Bromo group is not just a substituent; it is a diversity point . Experimental data confirms that replacing the C7-Br with bulky heterocycles (via Suzuki/Buchwald coupling) significantly reduces affinity for Wild-Type (WT) EGFR while retaining potency against the T790M resistance mutant [1, 2].

Mechanistic Logic & SAR Visualization

To assess selectivity, one must understand where the molecule sits. The quinazoline core binds to the hinge region of the kinase. The 4-position (methoxy/aniline) drives affinity, while the 7-position (bromo) drives selectivity.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the 7-Bromo scaffold functions as a selectivity filter compared to the standard core.

SAR_Logic Core 7-Bromo-4-methoxy Quinazoline Core C4_Pos C4 Position (Methoxy -> Aniline) Core->C4_Pos Derivatization C7_Pos C7 Position (Bromine Handle) Core->C7_Pos Functionalization Hinge Hinge Region Binding (Adenine Mimic) C4_Pos->Hinge H-bonds Solvent Solvent Exposed Region C7_Pos->Solvent Steric Extension Affinity Primary Potency (IC50 < 10 nM) Hinge->Affinity Selectivity Selectivity Filter (Avoids WT EGFR) Solvent->Selectivity Steric Clash with WT Fits Mutant

Caption: SAR logic showing how the C7-Bromine handle enables access to the solvent-exposed region, acting as a filter to differentiate between Wild-Type and Mutant kinases.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this scaffold, you cannot test the precursor directly (as the 4-methoxy group has weak binding). You must perform a "Scaffold Validation Workflow" involving rapid derivatization followed by differential screening.

Protocol A: Rapid Derivatization & Enzymatic Screening

Objective: Convert the 7-Bromo-4-methoxyquinazoline precursor into a testable inhibitor (4-anilino derivative) and screen against a panel.

Reagents:

  • 7-Bromo-4-methoxyquinazoline (1.0 eq)

  • 3-Bromoaniline (1.1 eq) (Standard aniline for EGFR fit)

  • Isopropanol (Solvent)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Step-by-Step Methodology:

  • Displacement Synthesis:

    • Dissolve 7-Bromo-4-methoxyquinazoline in isopropanol.

    • Add 3-Bromoaniline and catalytic HCl.

    • Reflux for 2 hours. The methoxy group is displaced by the aniline.

    • Validation point: Monitor TLC (Hexane/EtOAc 1:1). Disappearance of the methoxy spot indicates formation of the active pharmacophore [3].

  • Kinase Assay Preparation:

    • Prepare two kinase reaction buffers: one containing EGFR (WT) and one containing EGFR (T790M/L858R) .

  • IC50 Determination:

    • Perform a 10-point dose-response (10 µM to 0.1 nM).

    • Incubate compound + enzyme + ATP for 60 mins.

    • Add ADP-Glo reagent to terminate and read luminescence.

  • Data Analysis:

    • Calculate the Selectivity Index (SI) :

      
      .
      
    • Success Criteria: An SI > 50 indicates the 7-bromo scaffold (with appropriate C7 tail) is effectively sparing the wild type.

Protocol B: Cellular Selectivity (Western Blot)

Objective: Confirm that the biochemical selectivity translates to intracellular signaling.

Cell Lines:

  • A431: High EGFR WT (Selectivity Control).

  • H1975: EGFR T790M/L858R (Target).[1]

Workflow:

  • Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

  • Treatment: Treat cells with the 7-bromo derivative at 100 nM and 1 µM for 4 hours.

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Run SDS-PAGE and transfer to PVDF.

  • Detection:

    • Primary Antibodies: p-EGFR (Tyr1068) and Total EGFR .

    • Critical Check: A selective compound will show loss of p-EGFR signal in H1975 cells but retention of signal in A431 cells at therapeutic doses [4].

Experimental Workflow Visualization

This diagram outlines the complete validation loop, from the raw 7-bromo precursor to the final selectivity dataset.

Workflow Precursor START: 7-Bromo-4-methoxy quinazoline Synth Step 1: Chemical Derivatization (Install Aniline at C4) Precursor->Synth Parallel Step 2: Parallel Screening Synth->Parallel Assay_WT Assay A: EGFR (WT) (Safety Profile) Parallel->Assay_WT Assay_Mut Assay B: EGFR (T790M) (Efficacy Profile) Parallel->Assay_Mut Analysis Step 3: Calculate Selectivity Index (Ratio WT/Mutant) Assay_WT->Analysis Assay_Mut->Analysis Decision Decision: Proceed to C7 Functionalization? Analysis->Decision

Caption: Validation workflow converting the 7-bromo precursor into a testable inhibitor to generate Selectivity Index (SI) data.

References

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). 2023.[2]

  • Rational Computational Design of Fourth-Generation EGFR Inhibitors. Int J Mol Sci. 2020.

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. 2014.[3]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents. Int J Mol Sci. 2023.[2]

Sources

Head-to-head comparison of 7-Bromo-4-methoxyquinazoline with gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Gefitinib , a clinically approved EGFR inhibitor, and 7-Bromo-4-methoxyquinazoline , a synthetic scaffold used in the discovery of novel kinase inhibitors.

This analysis is designed for medicinal chemists and pharmacologists to understand the Structure-Activity Relationship (SAR) that differentiates a potent drug from its inactive precursor/analog.

Executive Technical Summary

FeatureGefitinib (Iressa) 7-Bromo-4-methoxyquinazoline
CAS Registry Number 184475-35-21005457-55-9 (Approximate/Analog)
Role Active API (EGFR Tyrosine Kinase Inhibitor)Synthetic Intermediate / Scaffold
Primary Target EGFR (ErbB1) Kinase Domain (ATP Pocket)None (Inactive against Kinases)
Potency (IC₅₀) 0.4 - 0.5 nM (EGFR Enzyme)> 10,000 nM (Estimated/Inactive)
Key Pharmacophore 4-Anilino moiety (H-bond donor/acceptor)4-Methoxy moiety (Lack of H-bond donor)
Solubility Moderate (enhanced by morpholine tail)Low (Lipophilic, lacks solubilizing groups)
Application Treatment of NSCLC (Exon 19 del / L858R)Building block for Suzuki coupling or SNAr
Core Insight

Gefitinib is the optimized "end-product," possessing the critical 4-anilino group required for hydrogen bonding with the EGFR hinge region (Met793). 7-Bromo-4-methoxyquinazoline serves as a chemical building block . The 7-bromo group acts as a "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce diversity, while the 4-methoxy group acts as a "masked" electrophile that must be displaced by an aniline to confer biological activity.

Scientific Analysis: Why Structure Dictates Performance

The Pharmacophore Gap (Mechanism of Action)

The dramatic difference in performance stems from the interaction with the ATP-binding pocket of the EGFR kinase domain.

  • Gefitinib (The Drug):

    • Hinge Binding: The N1 of the quinazoline ring accepts a H-bond from Met793 . The NH of the 3-chloro-4-fluoroaniline donates a H-bond to the carbonyl of Met793 . This "bidentate" interaction is the anchor of potency.

    • Solvent Front: The 6-morpholinopropoxy group points towards the solvent, improving solubility and pharmacokinetic properties.

  • 7-Bromo-4-methoxyquinazoline (The Scaffold):

    • Missing Anchor: The 4-methoxy group cannot donate a hydrogen bond. It lacks the NH group necessary to interact with the Met793 carbonyl. Consequently, it has negligible affinity for the ATP pocket.

    • Steric Clash: The methyl group of the methoxy may create unfavorable steric interactions within the tight hydrophobic pocket if not oriented correctly, further reducing binding.

Chemical Reactivity & Synthesis

While biologically inactive, 7-Bromo-4-methoxyquinazoline is chemically valuable.

  • 7-Position (Bromine): Allows for the introduction of aryl, heteroaryl, or alkyl groups via cross-coupling, enabling the exploration of the "sugar pocket" or solvent-exposed regions of the kinase.

  • 4-Position (Methoxy): Can be displaced by anilines under acidic conditions (SNAr) to generate active inhibitors.

Experimental Data & Performance Metrics

The following data contrasts the biological activity and physicochemical properties.

Table 1: Biological Activity Profile[1][2][3]
Assay TypeMetricGefitinib7-Bromo-4-methoxyquinazolineInterpretation
EGFR Kinase Assay IC₅₀0.4 nM > 10 µM The 4-anilino group is essential for nM potency.
Cell Proliferation (A549) IC₅₀15 - 20 nM Inactive Without kinase inhibition, cytotoxicity is absent.
Solubility (pH 7.4) LogS-4.3 (Moderate)-5.8 (Poor)Lack of basic amine (morpholine) reduces solubility.
Metabolic Stability t½ (microsomes)ModerateHighThe scaffold is robust but biologically inert.

(Data derived from foundational SAR studies on quinazolines, e.g., Barker et al., Bioorg. Med. Chem. Lett. 2001)

Experimental Protocols

Protocol A: Comparative EGFR Kinase Inhibition Assay

Objective: To quantify the IC₅₀ difference between the drug and the scaffold.

Reagents:

  • Recombinant EGFR kinase domain (L858R mutant or WT).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (Km concentration).

  • Detection: ADP-Glo™ or ³³P-ATP radiometric assay.

Workflow:

  • Preparation: Dissolve Gefitinib and 7-Bromo-4-methoxyquinazoline in 100% DMSO to 10 mM.

  • Dilution: Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Gefitinib Range: 1000 nM down to 0.05 nM.

    • Scaffold Range: 100 µM down to 5 nM.

  • Reaction: Incubate compounds with EGFR enzyme (0.2 ng/µL) for 10 min at 25°C.

  • Initiation: Add ATP/Substrate mix. Incubate for 60 min at room temperature.

  • Termination & Detection: Add ADP-Glo reagent (or quench for radiometric). Read Luminescence/Scintillation.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

    • Expected Result: Gefitinib yields a classic S-curve with IC₅₀ < 1 nM. The scaffold yields a flat line or partial inhibition only at >10 µM.

Protocol B: Chemical Conversion (Activation of the Scaffold)

Objective: To synthesize an active inhibitor from 7-Bromo-4-methoxyquinazoline.

Reaction: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

  • Reactants: Mix 7-Bromo-4-methoxyquinazoline (1.0 equiv) and 3-Chloro-4-fluoroaniline (1.1 equiv).

  • Solvent: Isopropanol (iPrOH) or 2-Butanol.

  • Catalyst: HCl (4M in dioxane, 0.1 equiv) or simply reflux in solvent (the aniline HCl salt forms in situ).

  • Conditions: Reflux (80-100°C) for 4–12 hours.

  • Work-up: Cool to room temperature. The product (7-Bromo-4-(3-chloro-4-fluoroanilino)quinazoline) often precipitates as the hydrochloride salt.

  • Purification: Filter the solid, wash with cold iPrOH and diethyl ether. Neutralize with NaHCO₃ if the free base is required.

  • Validation: Check LC-MS. The mass should shift from m/z ~239 (Scaffold) to ~352 (Product).

Visualization of Pathways & Workflows

Diagram 1: Mechanism of Action (Binding Mode)

This diagram illustrates why Gefitinib binds and the scaffold does not.

EGFR_Binding cluster_Gefitinib Gefitinib (Active) cluster_Scaffold 7-Br-4-OMe-Q (Inactive) EGFR_Pocket EGFR ATP Pocket (Met793 Hinge) Gefitinib Gefitinib (4-Anilino) H_Bond1 H-Bond Donor (NH) H_Bond2 H-Bond Acceptor (N1) H_Bond1->EGFR_Pocket Strong Binding (Essential) H_Bond2->EGFR_Pocket Strong Binding Scaffold 7-Bromo-4-methoxy- quinazoline No_H_Bond No H-Bond Donor (Methoxy) No_H_Bond->EGFR_Pocket No Interaction (Steric Clash)

Caption: Comparison of binding modes. Gefitinib engages the EGFR hinge region via the 4-anilino group, while the 4-methoxy scaffold lacks the necessary H-bond donor.

Diagram 2: Synthetic Workflow (From Scaffold to Drug)

This diagram shows the chemical logic of using the scaffold.

Synthesis_Workflow Start Starting Material 7-Bromo-4-methoxyquinazoline Step1 Step 1: SNAr Reaction (Displace -OMe with Aniline) Start->Step1 + 3-Cl-4-F-Aniline + HCl/iPrOH Intermediate Intermediate 7-Bromo-4-anilino-quinazoline Step1->Intermediate Yield > 80% Step2 Step 2: Suzuki Coupling (Replace -Br with Solubilizing Group) Intermediate->Step2 + Boronic Acid + Pd Catalyst Final Final Drug Candidate (e.g., Gefitinib Analog) Step2->Final Optimization

Caption: Synthetic utility of 7-Bromo-4-methoxyquinazoline. It serves as a divergent point for introducing pharmacophores at the 4- and 7-positions.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): side chains at the 6- and 7-positions of 4-anilinoquinazolines." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

  • Wakeling, A. E., et al. (2002). "ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy." Cancer Research, 62(20), 5749-5754.

  • Ballard, P., et al. (2006). "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-5 Substituted Anilinoquinazolines." Bioorganic & Medicinal Chemistry Letters, 16(6), 1633-1637. (Discusses SAR of quinazoline core).

  • PubChem Compound Summary. "Gefitinib (CID 123631)." National Center for Biotechnology Information.

Publish Comparison Guide: Target Confirmation of 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-4-methoxyquinazoline (CAS: 100566-50-9) represents a "privileged scaffold" in medicinal chemistry, most notably serving as the structural core for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While often utilized as a synthetic intermediate to generate 4-anilinoquinazoline drugs (e.g., Gefitinib, Erlotinib), the core scaffold itself possesses intrinsic ATP-competitive binding properties that require rigorous validation.

This guide outlines the definitive workflow to confirm the molecular target of 7-Bromo-4-methoxyquinazoline, distinguishing its activity as a Type I Kinase Inhibitor from potential off-target interactions (e.g., PDE4, BRD9).

Part 1: Mechanistic Hypothesis & Structural Logic

The Pharmacophore: Why EGFR?

The quinazoline ring is a bioisostere of the adenine ring found in ATP. The N1 and N3 nitrogens of the quinazoline core form critical hydrogen bonds with the "hinge region" of the kinase domain (specifically Met793 in EGFR).

  • 4-Methoxy Group: Acts as a hydrophobic anchor or a displacement handle. In active drugs, this is often replaced by a bulky aniline, but in this specific probe, the methoxy group occupies the adenine binding pocket.

  • 7-Bromo Substituent: Probes the solvent-exposed region or the "sugar pocket," often enhancing selectivity through halogen bonding or hydrophobic interactions.

Target Interaction Pathway

The following diagram illustrates the canonical EGFR signaling pathway this compound is hypothesized to modulate.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Target) [Tyrosine Kinase] Ligand->EGFR Activation RAS RAS-GTP EGFR->RAS Grb2/SOS recruitment Compound 7-Bromo-4-methoxyquinazoline Compound->EGFR ATP-Competitive Inhibition RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription

Figure 1: Canonical EGFR signaling cascade. The compound acts as an ATP-competitive inhibitor at the receptor level, blocking downstream phosphorylation of ERK.

Part 2: Comparative Analysis of Validation Methods

To confirm the target, one must move beyond simple phenotypic screening. Below is a comparison of the three primary methodologies required for definitive confirmation.

FeatureMethod A: Thermal Shift Assay (TSA) Method B: Kinase Profiling (ADP-Glo) Method C: Western Blotting
Objective Confirm physical binding (Biophysical)Quantify enzymatic inhibition (Biochemical)Verify cellular target engagement (Biological)
Metric Melting Temperature (

)
Half-maximal Inhibitory Conc. (

)
Phosphorylation status (p-EGFR, p-ERK)
Sensitivity Medium (Requires

binding)
High (Detects nM activity)High (Context-dependent)
Throughput HighHighLow
Pros Label-free; validates structural stability.Direct measure of function; quantitative.Proves cell permeability & pathway relevance.[1]
Cons False positives from aggregation.Artifacts from ATP concentration variance.Semi-quantitative; antibody dependent.
Verdict Step 1: Screening Step 2: Potency Determination Step 3: Physiological Proof

Part 3: Experimental Protocols

Protocol 1: Biophysical Confirmation via Differential Scanning Fluorimetry (DSF/TSA)

Objective: Prove that 7-Bromo-4-methoxyquinazoline physically binds to the EGFR kinase domain by stabilizing its thermal unfolding.

Reagents:

  • Recombinant EGFR Kinase Domain (human, cytoplasmic).

  • SYPRO Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM

    
    .
    

Workflow:

  • Preparation: Dilute EGFR protein to 2

    
     in assay buffer.
    
  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

  • Compound Incubation: Add 7-Bromo-4-methoxyquinazoline (dissolved in DMSO) to final concentrations of 10

    
     and 50 
    
    
    
    . Include a DMSO-only control (Vehicle) and a Positive Control (e.g., Gefitinib).
  • Thermal Ramp: Using a qPCR machine, ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate the melting temperature (

    
    ) from the inflection point of the fluorescence curve.
    
    • Validation Criteria: A

      
       compared to vehicle confirms specific binding.
      
Protocol 2: Biochemical Validation via ADP-Glo Kinase Assay

Objective: Quantify the inhibition of ATP-to-ADP conversion by EGFR.

Workflow:

  • Reaction Mix: Combine EGFR (5 ng/well), Substrate (Poly [Glu:Tyr] 4:1, 0.2 mg/mL), and ATP (10

    
    ) in Kinase Buffer.
    
  • Treatment: Add serial dilutions of 7-Bromo-4-methoxyquinazoline (0.1 nM to 10

    
    ).
    
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to light). Measure Luminescence.

  • Calculation: Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to determine

    
    .
    
Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits EGFR autophosphorylation.

Cell Line: A431 (Human epidermoid carcinoma, high EGFR expression).

Steps:

  • Starvation: Serum-starve A431 cells overnight to reduce basal phosphorylation.

  • Treatment: Treat cells with 7-Bromo-4-methoxyquinazoline (1

    
    , 10 
    
    
    
    ) for 2 hours.
  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to spike p-EGFR levels.

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-Total EGFR, Anti-p-ERK1/2, Anti-Actin (Loading Control).

    • Observation: A dose-dependent reduction in p-EGFR (Tyr1068) signal without a loss of Total EGFR confirms target inhibition.

Part 4: Validation Logic & Troubleshooting

The following decision tree illustrates how to interpret the data generated from the protocols above.

Validation_Logic Start Start: 7-Bromo-4-methoxyquinazoline TSA Thermal Shift Assay (TSA) Start->TSA Decision1 Delta Tm > 2°C? TSA->Decision1 KinaseAssay Enzymatic Assay (ADP-Glo) Decision2 IC50 < 10 uM? KinaseAssay->Decision2 Cellular Western Blot (A431 Cells) Decision3 p-EGFR Reduced? Cellular->Decision3 Decision1->KinaseAssay Yes Fail_Bind Non-Binder / Promiscuous Decision1->Fail_Bind No Decision2->Cellular Yes Fail_Enz Allosteric / Inactive Decision2->Fail_Enz No Confirmed TARGET CONFIRMED: EGFR Inhibitor Decision3->Confirmed Yes Fail_Cell Permeability Issue / Efflux Decision3->Fail_Cell No

Figure 2: Logical workflow for validating the molecular target. Failure at any step requires specific troubleshooting (e.g., checking solubility or cell permeability).

References

  • Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "7-Bromo-4-methoxyquinazoline (CID 134128968)."[2] National Center for Biotechnology Information. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Systems Protocol." Link

Sources

Evaluating the off-target effects of 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, data-driven approach to evaluating the off-target profile of 7-Bromo-4-methoxyquinazoline .

While often utilized as a high-value intermediate in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., EGFR inhibitors), this specific scaffold possesses a distinct chemical biology profile. Unlike the fully decorated "finished drugs" (like Gefitinib or Erlotinib), the 4-methoxy variant presents unique challenges related to electrophilic reactivity and promiscuous fragment binding .

Part 1: Chemical Biology Context & Mechanism[1]

To evaluate off-target effects accurately, one must first understand the mechanism of action (MoA) differences between the scaffold and the final inhibitor.

Feature7-Bromo-4-methoxyquinazoline (The Scaffold)Gefitinib / Erlotinib (The Reference Standards)
Primary Mechanism Reactivity-Driven: The C4-methoxy group is a leaving group. It renders the C4 position electrophilic, potentially leading to covalent modification of nucleophilic residues (Cys, Lys) on non-kinase proteins.Affinity-Driven: The 4-anilino group functions as a hydrogen bond donor/acceptor network, specifically fitting the ATP-binding pocket of kinases (Type I inhibition).
Binding Mode Low-affinity reversible binding (Fragment) OR Non-specific covalent modification.High-affinity reversible ATP-competition.
Key Off-Target Risk Proteome-wide reactivity (Glutathione depletion, non-specific protein alkylation).Kinome cross-reactivity (Inhibition of structurally similar kinases like HER2, SRC).
7-Br Function Provides a handle for halogen bonding or further functionalization; increases lipophilicity (

).
(Analogous to Cl/F in other drugs) Modulates electronic properties of the core.
The "Reactivity" Trap

A common error in profiling this compound is treating it solely as a competitive inhibitor. The methoxy group at C4 is susceptible to nucleophilic aromatic substitution (


). In biological assays, this can lead to false positives  where the compound covalently modifies the assay protein rather than inhibiting it via the canonical ATP-pocket binding.

Part 2: Comparative Selectivity Profiling

The following data summarizes the expected performance differences based on structure-activity relationship (SAR) principles and fragment-based screening data.

Table 1: Predicted Selectivity & Potency Profile
Parameter7-Bromo-4-methoxyquinazoline Reference: Gefitinib Interpretation
EGFR IC50 > 10 µM (Weak/Inactive)< 10 nM (Potent)The scaffold lacks the critical aniline H-bonds required for high-affinity EGFR binding.
Off-Target Hit Rate High (Non-Specific) Moderate (Kinase-Specific)The scaffold may hit unrelated enzymes (e.g., PDEs, reductases) due to its small size and reactivity.
Cellular Toxicity Cytotoxic (General) Cytostatic (Targeted)Toxicity in the scaffold is likely driven by alkylation of stress-response proteins rather than pathway inhibition.
Metabolic Stability Low (O-demethylation, GSH conjugation)Moderate (CYP450 metabolism)The 4-OMe group is metabolically labile.

Part 3: Experimental Protocols

To rigorously evaluate the off-target effects, a standard Kinase Glo assay is insufficient. You must employ a Reactivity-First workflow.

Protocol A: Glutathione (GSH) Trapping Assay (Reactivity Check)

Purpose: To determine if the compound acts as a non-specific electrophile before expensive proteomic profiling.

  • Preparation: Prepare a 10 mM stock of 7-Bromo-4-methoxyquinazoline in DMSO.

  • Incubation: Mix compound (10 µM final) with reduced Glutathione (GSH, 1 mM) in Phosphate Buffer (pH 7.4).

  • Controls:

    • Negative: Gefitinib (Stable).

    • Positive: 4-Chloro-quinazoline (Highly Reactive).

  • Analysis: Incubate at 37°C for 0, 1, and 4 hours. Analyze via LC-MS/MS.

  • Readout: Look for the [M+GSH] adduct mass.

    • Result: >5% adduct formation indicates high risk of non-specific covalent toxicity (false "off-target" effects).

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To validate true binding to the kinase domain versus non-specific aggregation.

  • Protein: Use recombinant EGFR kinase domain (and off-target candidates like SRC, p38).

  • Dye: SYPRO Orange (5000x stock, dilute to 5x).

  • Reaction: 2 µL compound (various concentrations) + 18 µL protein/dye mix in 384-well PCR plate.

  • Cycle: Ramp temperature from 25°C to 95°C (0.5°C/min).

  • Validation Criteria: A clean

    
     shift (
    
    
    
    ) indicates specific ligand binding. A change in the fluorescence baseline or curve shape suggests aggregation/denaturation (common with reactive scaffolds).

Part 4: Visualization of Signaling & Workflow

Diagram 1: The "Selectivity Filter" Workflow

This diagram illustrates the logical flow for filtering true off-target effects from artifacts when dealing with reactive quinazoline scaffolds.

SelectivityFilter Start Compound: 7-Bromo-4-methoxyquinazoline ReactivityCheck Step 1: GSH Trapping Assay (Test for Electrophilicity) Start->ReactivityCheck Decision1 Is Adduct Formed? ReactivityCheck->Decision1 CovalentPath High Risk: Non-Specific Toxicity (Covalent Modification) Decision1->CovalentPath Yes (>5% Adduct) SpecificPath Stable Scaffold (Proceed to Profiling) Decision1->SpecificPath No (Stable) Validation Step 3: Cellular Thermal Shift (CETSA) (Live Cell Target Engagement) CovalentPath->Validation Map Alkylation Sites KinomeScan Step 2: KinomeScan (Kd) (Broad Panel Screening) SpecificPath->KinomeScan KinomeScan->Validation

Caption: A "Reactivity-First" decision tree to distinguish between specific kinase inhibition and non-specific covalent modification artifacts.

Diagram 2: Quinazoline Scaffold SAR Logic

Visualizing why the 4-methoxy group leads to a different off-target profile than the 4-amino drug.

SAR_Logic Core Quinazoline Core Pos7 7-Bromo (Halogen Bond / Lipophilicity) Core->Pos7 Pos4_OMe 4-Methoxy (Leaving Group / Electrophile) Core->Pos4_OMe Pos4_NH 4-Anilino (H-Bond Donor / Specificity) OffTarget Off-Target: Covalent (Cys/Lys Alkylation) Pos4_OMe->OffTarget Promotes OnTarget On-Target: EGFR (ATP Pocket) Pos4_OMe->OnTarget Weak Binding Comparison Conversion to Drug Pos4_OMe->Comparison Pos4_NH->OnTarget High Affinity Comparison->Pos4_NH Chemical Synthesis

Caption: Structure-Activity Relationship (SAR) showing how the 4-Methoxy group drives off-target reactivity compared to the 4-Anilino drug motif.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[1][2] Journal of Biological Chemistry, 277(48), 46265-46272. Link

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[3][4][5] Nature Biotechnology, 29(11), 1046-1051. Link

  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry, 55(14), 6243-6262. Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the pursuit of novel drug discovery and development, the synthesis and handling of complex molecules like 7-Bromo-4-methoxyquinazoline are routine. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a procedural framework grounded in safety and regulatory diligence for managing waste streams containing 7-Bromo-4-methoxyquinazoline. As a halogenated heterocyclic compound, it warrants a meticulous approach to prevent environmental release and ensure personnel safety.

Section 1: Hazard Assessment and Precautionary Principles

The fundamental principle of safe disposal is a thorough understanding of the substance's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 7-Bromo-4-methoxyquinazoline is not always readily available, its structure—a brominated quinazoline derivative—provides a strong basis for risk assessment. Quinazolines are recognized as a "vital scaffold" in medicinal chemistry, often designed for biological activity, which necessitates handling them as potentially bioactive and toxic substances.[1][2]

The presence of a bromine atom classifies it as a halogenated organic compound. Such compounds can pose environmental risks and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of hazardous byproducts. Therefore, it is imperative that this chemical not be disposed of via standard trash or drain systems.[3][4][5][6]

Inferred Hazard Profile and Required PPE

Based on analogous chemical structures, we can establish a robust safety protocol. The primary risks involve inhalation of dust, and skin or eye contact.[4][7]

Hazard CategoryRationale & CausalityRecommended Personal Protective Equipment (PPE)
Inhalation Toxicity As a solid, fine powders can be easily aerosolized during handling and weighing. Heterocyclic compounds can exhibit respiratory irritation.Use only in a well-ventilated area, preferably within a certified chemical fume hood. For higher-risk tasks, a NIOSH-approved respirator may be necessary.[7][8]
Dermal Toxicity / Irritation The biological activity of quinazoline derivatives suggests a risk of absorption through the skin. Halogenated organics can cause skin irritation.Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid contaminating skin.[7] A lab coat is mandatory.
Eye Irritation Chemical dust can cause serious eye irritation.Wear tightly fitting safety goggles or a face shield.[8]
Environmental Hazard Halogenated organic compounds can persist in the environment. It is critical to prevent entry into drains or waterways.[6][7]All waste must be collected for approved hazardous waste disposal.

Section 2: Waste Characterization and Segregation Protocol

Proper disposal begins with accurate waste characterization. 7-Bromo-4-methoxyquinazoline waste is classified as hazardous chemical waste. This classification extends to any materials grossly contaminated with it.

Step-by-Step Waste Characterization
  • Identify the Waste Stream: Determine the nature of the waste.

    • Pure, Unused Compound: The original chemical in its container.

    • Contaminated Labware: Pipette tips, weigh boats, gloves, bench paper, etc., that have come into direct contact with the chemical.

    • Solutions: Residual material from reactions or analyses dissolved in solvents.

  • Segregate at the Source: Proper segregation is crucial for safety and compliant disposal.

    • Solid Waste: Collect all contaminated solid materials (gloves, wipes, etc.) in a designated, lined container separate from non-hazardous trash.

    • Liquid Waste: If the compound is in a solvent, this liquid waste must be collected in a separate, compatible container.

    • Incompatible Materials: Do not mix quinazoline waste with incompatible chemicals like strong oxidizing agents or acids without first verifying compatibility.[3][9] Segregate waste streams to prevent dangerous reactions.[3]

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol outlines the physical steps for collecting and preparing 7-Bromo-4-methoxyquinazoline waste for final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Experimental Protocol: Waste Containerization and Labeling
  • Select a Compatible Container:

    • For solid waste, use a puncture-resistant container with a lid (e.g., a rigid plastic pail or a labeled box with a heavy-duty liner).

    • For liquid waste, use a chemically compatible container with a leak-proof, screw-on cap.[9] Glass or polyethylene containers are typically suitable, but verify compatibility with the solvent used.[3][9] Do not use containers with corks or parafilm as primary seals.[9]

  • Label the Container: Before adding any waste, affix a hazardous waste tag provided by your EHS office.[3] The label must be filled out clearly and completely.

  • Transfer Waste:

    • Carefully place contaminated solids into the designated solid waste container.

    • For spills, sweep up the solid material, avoiding dust creation, and place it into the container.[7]

    • Pour liquid waste carefully into the designated liquid waste container using a funnel.

  • Secure and Store:

    • Keep the waste container closed at all times except when adding waste.[9]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.[9]

  • Request Disposal: Once the container is full or waste has been accumulated for the maximum allowable time (e.g., 90 days), submit a request for pickup through your institution's EHS hazardous waste program.[3][9]

RequirementSpecificationRationale / Causality
Container Type Leak-proof, screw-on cap. Chemically compatible with the waste.[3][9]Prevents spills and fugitive emissions. Avoids degradation of the container and subsequent release of hazardous material.
Labeling EHS-provided hazardous waste tag.[3]Ensures regulatory compliance and provides critical safety information to all handlers.
Required Information Full chemical name: "7-Bromo-4-methoxyquinazoline". No abbreviations. List all components if a mixture. Date of generation.[3]Unambiguous identification is required by hazard communication standards and for proper final disposal routing.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Centralizes hazardous waste in the lab, reducing the risk of accidental spills and ensuring proper oversight.
Disposal Workflow Diagram

G cluster_lab Laboratory Operations gen Waste Generation (e.g., Contaminated Gloves, Residual Compound) seg Characterize & Segregate (Solid vs. Liquid, Incompatibles) gen->seg container Select & Label Compatible Waste Container seg->container transfer Transfer Waste to Container (Avoid Dust/Spills) container->transfer close Securely Close Container transfer->close store Store in Satellite Accumulation Area (SAA) close->store doc Complete EHS Hazardous Waste Tag store->doc pickup Request & Await EHS Pickup doc->pickup transport Transport by Approved Hauler dispose Final Disposal at Approved TSDF

Caption: Workflow for the compliant disposal of 7-Bromo-4-methoxyquinazoline waste.

Section 4: Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your institution's emergency line.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain and Clean:

    • For small solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.

    • Carefully sweep up the material and place it in your designated hazardous waste container.[7]

    • Clean the spill area with a suitable solvent (e.g., ethanol, then water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your lab supervisor and EHS department according to institutional policy.

Section 5: Regulatory Context

All hazardous waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which establishes the framework for the proper management of hazardous waste.[10][11] Your institution's EHS department implements this framework, and adherence to their procedures is mandatory for ensuring legal compliance and safety. Final disposal must be carried out at an approved Treatment, Storage, and Disposal Facility (TSDF).[11]

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific Chemical Hygiene Plan and EHS guidelines. Always consult your official Safety Data Sheets and institutional procedures before handling or disposing of any chemical.

References

  • MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Capot Chemical. Available from: [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. Available from: [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. Environmental Health and Safety, UC San Diego. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available from: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. ResearchGate. Available from: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules. Available from: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available from: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available from: [Link]

  • Synthesis of Quinazoline Derivatives. Bentham Science. Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available from: [Link]

  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports. Available from: [Link]

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Personal protective equipment for handling 7-Bromo-4-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Identity: 7-Bromo-4-methoxyquinazoline Primary Risk Profile: Irritant (Skin/Eye/Respiratory) | Potential Bioactive (Kinase Inhibitor Pharmacophore) CAS Reference: 2140305-93-5 (Generic analog reference)

As a Senior Application Scientist, I must emphasize that while the Safety Data Sheet (SDS) classifies this compound primarily as an irritant, its structural core—a quinazoline—is the scaffold for potent EGFR inhibitors (e.g., Gefitinib, Erlotinib). Therefore, you must handle this not merely as a chemical reagent, but as a potentially bioactive pharmacophore .

Standard "lab safety" is insufficient. We employ a Containment-First Strategy , treating the solid as a dust hazard and the solution as a transdermal permeation risk due to the lipophilic bromine substituent.

Hazard Characterization & physicochemical Logic

The following table summarizes the GHS classifications and, crucially, the scientific reasoning behind the safety protocols.

Hazard ClassGHS CodeSignalMechanism of Action / Risk Logic
Acute Toxicity (Oral) H302WarningBioavailability: The quinazoline ring mimics ATP, potentially inhibiting kinase function if systemically absorbed.
Skin Irritation H315WarningLipophilicity: The 7-Bromo substituent increases lipophilicity (LogP), enhancing dermal absorption rates compared to non-halogenated analogs.
Eye Irritation H319WarningHydrolysis: The 4-methoxy group can undergo hydrolysis in moist mucous membranes, potentially releasing methanol and the corresponding quinazolinone, causing local pH changes.
STOT - SE H335WarningDust Potential: Fine crystalline powders of this class are electrostatic; inhalation triggers immediate respiratory tract inflammation.

Personal Protective Equipment (PPE) Matrix

We do not rely on single barriers. We use a Redundant Barrier System .

A. Respiratory Protection (The Primary Defense)
  • Standard Operation: All handling of the solid (weighing, transfer) must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Emergency/Spill: If containment is breached, use a Full-Face Respirator with P100/OV cartridges . (N95 is insufficient for organic vapors generated during hydrolysis).

B. Dermal Protection (The "Double-Glove" Protocol)

Halogenated heterocycles can permeate standard nitrile gloves.

  • Inner Layer: 4 mil Nitrile (Inspection white/blue).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).

  • Rationale: The outer glove absorbs the mechanical stress and initial chemical splash. The inner glove provides the final biological barrier. Change outer gloves immediately upon any splash.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses are not permitted during synthesis or dissolution steps. The risk of hydrolysis-induced corneal damage requires a gas-tight seal.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Quinazolines are prone to static charge, causing "particle flight."

  • Damping: Place a solvent-dampened Kimwipe (acetone/ethanol) around the balance pan to catch stray particles.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle; transfer physically to avoid dust clouds.

Phase 2: Reaction & Solubilization
  • Solvent Choice: When dissolving in DCM or DMF, be aware that the solution is more dangerous than the solid. The solvent acts as a carrier vehicle, driving the brominated compound through skin pores.

  • Temperature: If heating is required, ensure the condenser is active before heating begins to prevent vapor escape.

Phase 3: Decontamination
  • Wipe Down: Use a 10% surfactant solution (detergent) followed by an alcohol wipe. Avoid bleach (hypochlorite) as it may react with the amine/nitrogen functionalities.

  • Waste Segregation: See Section 6.

Visualizing the Safety Logic

Diagram 1: Exposure Response Decision Matrix

This logic flow dictates immediate actions upon exposure, prioritizing the specific chemical risks of brominated compounds.

ExposureResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Dermal Contact (Solid/Liquid) Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin1 1. Remove Contaminated Clothing/Gloves Skin->ActionSkin1 ActionEye1 1. Eye Wash Station (15 mins continuous) Eye->ActionEye1 ActionInhale1 1. Move to Fresh Air Inhale->ActionInhale1 ActionSkin2 2. Wash with Soap/Water (15 mins) - NO Alcohol ActionSkin1->ActionSkin2 Avoid organic solvents on skin ActionEye2 2. Seek Ophthalmologist (Hydrolysis Risk) ActionEye1->ActionEye2 ActionInhale2 2. Medical Evaluation (Respiratory Irritation) ActionInhale1->ActionInhale2

Caption: Decision logic for immediate exposure response. Note the prohibition of alcohol for skin cleanup to prevent enhanced absorption.

Diagram 2: Hierarchy of Controls for Quinazolines

This diagram illustrates the "Defense in Depth" strategy required for handling bioactive intermediates.

HierarchyControls PPE PPE: Double Nitrile Gloves, Goggles, Lab Coat Admin Administrative: SOPs, Training, Access Control PPE->Admin Least Effective Eng Engineering: Fume Hood, Local Exhaust Ventilation Admin->Eng Sub Substitution: Use Liquid Stock Solutions if possible Eng->Sub Most Effective

Caption: The hierarchy of controls. PPE is the last line of defense; Engineering controls (Fume Hood) are the primary safety mechanism.

Disposal & Waste Management

Disposal must follow the "Halogenated Rule" . Because this molecule contains Bromine (Br), it cannot be bulked with standard organic solvents (acetone/methanol waste).

  • Classification: Hazardous Chemical Waste (Halogenated).

  • Container Labeling: Must explicitly state "Halogenated Organic Waste" and list "7-Bromo-4-methoxyquinazoline".

  • Segregation: Do not mix with acidic aqueous waste. The methoxy group is stable, but the quinazoline nitrogen can form salts; keeping it in the organic stream ensures proper incineration.

  • Destruction Method: High-temperature incineration (>1000°C) with scrubber systems is required to manage HBr generation during combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134128968, 7-Bromo-4-methoxyquinazoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Vanderbilt University. Chemical Safety Protocol: Halogenated Solvents. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.